Formamide, N-2-thiazolyl-
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c7-3-6-4-5-1-2-8-4/h1-3H,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOAXOGRBVEUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395731 | |
| Record name | Formamide, N-2-thiazolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25602-39-5 | |
| Record name | Formamide, N-2-thiazolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Formamide, N-2-thiazolyl-
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of Formamide, N-2-thiazolyl-, a heterocyclic compound of interest in medicinal chemistry and drug development. The thiazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, and its N-formylated derivative represents a key building block for the synthesis of more complex bioactive molecules. This document details the physicochemical characteristics, provides a detailed experimental protocol for its synthesis via N-formylation of 2-aminothiazole, and explores its reactivity and potential as a versatile intermediate in the design and discovery of novel therapeutic agents.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities.[1][2] Thiazole-containing compounds have demonstrated efficacy as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[2] The 2-amino-substituted thiazole core, in particular, serves as a versatile scaffold for further chemical elaboration, allowing for the introduction of various functional groups to modulate biological activity and pharmacokinetic properties.
Formamide, N-2-thiazolyl- (also known as N-thiazol-2-ylformamide), the subject of this guide, is a direct derivative of 2-aminothiazole. The introduction of the N-formyl group can significantly alter the parent molecule's electronic profile and hydrogen bonding capabilities, potentially influencing its biological activity or rendering it a key intermediate for the construction of more complex molecular architectures. Understanding the fundamental properties and synthetic accessibility of this compound is therefore of paramount importance for researchers engaged in the design and synthesis of novel thiazole-based therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its application in research and development. The following table summarizes the key known and predicted properties of Formamide, N-2-thiazolyl-.
| Property | Value | Source |
| Chemical Name | Formamide, N-2-thiazolyl- | - |
| Synonyms | N-thiazol-2-ylformamide, 2-Formamidothiazole | - |
| CAS Number | 25602-39-5 | [3] |
| Molecular Formula | C₄H₄N₂OS | [3] |
| Molecular Weight | 128.15 g/mol | [3] |
| Appearance | Predicted: Solid | - |
| Melting Point | Predicted: 156-161 °C | - |
| Boiling Point | Predicted: 240.1 ± 23.0 °C | - |
| Density | Predicted: 1.441 ± 0.06 g/cm³ | - |
| pKa | Predicted: 8.70 ± 0.70 | - |
Synthesis of Formamide, N-2-thiazolyl-
The synthesis of Formamide, N-2-thiazolyl- is most directly achieved through the N-formylation of the readily available starting material, 2-aminothiazole. Several methods can be employed for the formylation of primary amines, with the use of formic acid, often in the presence of a dehydrating agent or as part of a mixed anhydride, being a common and effective approach.[4]
Reaction Principle
The formylation of 2-aminothiazole involves the reaction of the nucleophilic amino group with an electrophilic formylating agent. A widely used and efficient method is the use of acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride.[4] The formyl group of the mixed anhydride is more electrophilic and sterically less hindered than the acetyl group, leading to selective formylation.[5]
Caption: Synthetic pathway for Formamide, N-2-thiazolyl-.
Detailed Experimental Protocol
Disclaimer: This protocol is provided for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory, adhering to all necessary safety precautions.
Materials and Reagents:
-
2-Aminothiazole (97% or higher)
-
Formic acid (98-100%)
-
Acetic anhydride (98% or higher)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-aminothiazole (10.0 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane to the flask and stir to dissolve the 2-aminothiazole.
-
Preparation of Acetic Formic Anhydride (in situ): In the dropping funnel, carefully mix formic acid (11.5 g, 0.25 mol) and acetic anhydride (15.3 g, 0.15 mol). Allow the mixture to stand for 15 minutes to facilitate the formation of the mixed anhydride.
-
Reaction: Slowly add the acetic formic anhydride mixture dropwise to the stirred solution of 2-aminothiazole over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40 °C using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of 50 mL of a saturated aqueous sodium bicarbonate solution to neutralize the excess acids.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude Formamide, N-2-thiazolyl- can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford the pure product.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole ring and the formyl proton.
-
Thiazole Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons at the C4 and C5 positions of the thiazole ring.
-
Formyl Proton: A singlet in the downfield region (typically δ 8.0-8.5 ppm).
-
Amide Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Thiazole Carbons: Signals for the three carbons of the thiazole ring. The C2 carbon, attached to two nitrogen atoms, will be significantly downfield.
-
Formyl Carbon: A signal for the carbonyl carbon of the formyl group, typically in the range of δ 160-165 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups.
-
N-H Stretch: A sharp to broad absorption band in the region of 3100-3300 cm⁻¹, characteristic of the N-H bond of the secondary amide.
-
C=O Stretch (Amide I): A strong absorption band in the region of 1650-1700 cm⁻¹, corresponding to the carbonyl stretching vibration.
-
N-H Bend (Amide II): An absorption band in the region of 1510-1570 cm⁻¹.
-
Thiazole Ring Vibrations: Characteristic absorptions for the C=N and C-S stretching vibrations within the thiazole ring.
Chemical Reactivity and Potential Applications
Formamide, N-2-thiazolyl- possesses a rich chemical reactivity profile, making it a valuable intermediate in organic synthesis and drug discovery.
Reactivity of the Thiazole Ring
The thiazole ring is susceptible to both electrophilic and nucleophilic attack.
-
Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, primarily at the C5 position.[1]
-
Nucleophilic Attack: The C2 position of the thiazole ring is electron-deficient and can be susceptible to nucleophilic attack, although this is less common than in thiazolium salts.[1]
Reactivity of the Formamide Group
The formamide group can participate in a variety of reactions.
-
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to regenerate 2-aminothiazole and formic acid.
-
Reduction: The formyl group can be reduced to a methyl group, providing a route to N-methyl-2-aminothiazole derivatives.
-
Dehydration: Dehydration of the formamide can lead to the formation of an isonitrile, a highly reactive intermediate.
Applications in Drug Development
The primary application of Formamide, N-2-thiazolyl- in drug development lies in its role as a versatile building block. The formyl group can serve as a protecting group for the 2-amino functionality of the thiazole ring, allowing for selective modification at other positions of the molecule. Subsequently, the formyl group can be removed or transformed to introduce further diversity.
Furthermore, the formamide moiety itself can be a key structural element in biologically active molecules, participating in hydrogen bonding interactions with biological targets. The ability to readily synthesize Formamide, N-2-thiazolyl- provides medicinal chemists with a valuable tool for the construction of compound libraries for high-throughput screening and lead optimization in various therapeutic areas, including but not limited to oncology, infectious diseases, and inflammatory disorders.[6][7]
Safety and Handling
While specific toxicity data for Formamide, N-2-thiazolyl- is not available, it should be handled with the care appropriate for a novel chemical compound. The safety precautions for its precursors, 2-aminothiazole and formamide, should be considered.
-
2-Aminothiazole: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Formamide: Suspected of causing cancer. May damage fertility or the unborn child.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Conclusion
Formamide, N-2-thiazolyl- is a fundamentally important derivative of the 2-aminothiazole scaffold. Its straightforward synthesis and versatile chemical reactivity make it a valuable intermediate for the development of novel thiazole-based compounds with potential therapeutic applications. This technical guide has provided a comprehensive overview of its core properties, a detailed synthetic protocol, and an exploration of its potential in medicinal chemistry. Further research into the biological activity of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery.
References
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An In-Depth Technical Guide to Formamide, N-2-thiazolyl-: Synthesis, Structure, and Applications
Executive Summary: Formamide, N-2-thiazolyl-, also known as N-(thiazol-2-yl)formamide, is a heterocyclic compound built upon the privileged 2-aminothiazole scaffold. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents due to its versatile biological activities.[1][2] This guide provides a comprehensive technical overview of N-(thiazol-2-yl)formamide, focusing on its chemical structure and robust synthesis strategies. We delve into the mechanistic underpinnings of the classical Hantzsch thiazole synthesis for the construction of the core intermediate, followed by a detailed protocol for the subsequent N-formylation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed methodologies to support the synthesis and application of this valuable chemical entity.
Molecular Profile of N-(Thiazol-2-yl)formamide
The foundational structure of N-(thiazol-2-yl)formamide is the 2-aminothiazole ring, which is acylated at the exocyclic nitrogen with a formyl group. This modification from the parent amine to the formamide can significantly alter the molecule's electronic properties, hydrogen bonding capability, and metabolic stability, making it a key transformation in analogue synthesis for drug discovery.
Nomenclature and Identifiers:
| Parameter | Value |
| IUPAC Name | N-(1,3-thiazol-2-yl)formamide |
| Synonyms | Formamide, N-2-thiazolyl- |
| CAS Number | 26845-19-6[3] |
| Molecular Formula | C₄H₄N₂OS |
| Molecular Weight | 128.15 g/mol |
Chemical Structure:
Caption: Chemical structure of N-(thiazol-2-yl)formamide.
Core Synthesis Strategy
The synthesis of N-(thiazol-2-yl)formamide is most logically approached as a two-stage process. First, the construction of the heterocyclic core, 2-aminothiazole, is achieved. This is followed by the selective formylation of the exocyclic amino group. This modular approach allows for the synthesis of diverse analogues by modifying either the thiazole core or the acylating agent.
Stage 1: Synthesis of the 2-Aminothiazole Core via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described in 1887, remains the most classical and widely adopted method for constructing the 2-aminothiazole ring system.[3] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide or, in this case, thiourea.[4]
Causality Behind Experimental Choices:
-
Reactants : An α-haloketone (or α-haloaldehyde) and thiourea are chosen. The α-halo position provides an electrophilic carbon center for initial attack by the nucleophilic sulfur of thiourea. Thiourea serves as the C-N-S backbone fragment.
-
Mechanism : The reaction proceeds via a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration. The sulfur atom of thiourea, being a soft and potent nucleophile, initiates the reaction by displacing the halide in an SN2 reaction. This is followed by an intramolecular attack of one of the thioamide nitrogen atoms onto the carbonyl carbon. The resulting tetrahedral intermediate then eliminates a molecule of water to form the aromatic thiazole ring.[5] This sequence ensures the regioselective formation of the 2-aminothiazole product.
Caption: Workflow for the Hantzsch Thiazole Synthesis.
Stage 2: N-Formylation of 2-Aminothiazole
The introduction of the formyl group onto the exocyclic nitrogen of 2-aminothiazole is a critical step to yield the final product. While various formylating agents exist, a common and effective method for acylating amines is the use of an acid chloride or a mixed anhydride. An analogous, well-documented procedure is the acetylation of 2-aminothiazole using acetyl chloride, which proceeds efficiently.[6] A highly effective method for N-formylation involves the in situ generation of acetic formic anhydride from formic acid and acetic anhydride. This mixed anhydride is a potent formylating agent where the formyl carbon is significantly more electrophilic than the acetyl carbon, leading to high selectivity for formylation.[7][8]
Causality Behind Experimental Choices:
-
Reagents : Formic acid and acetic anhydride are used. Acetic anhydride reacts with formic acid to generate the more reactive mixed anhydride, acetic formic anhydride.
-
Mechanism : The exocyclic amino group of 2-aminothiazole acts as a nucleophile, attacking the highly electrophilic formyl carbon of the mixed anhydride. The steric hindrance of the acetyl group further favors attack at the formyl position. The subsequent collapse of the tetrahedral intermediate eliminates an acetate anion as a leaving group, yielding the stable N-(thiazol-2-yl)formamide product.[8]
Detailed Experimental Protocols
The following protocols are presented as a coherent, two-part synthetic route. They are based on established methodologies for Hantzsch synthesis and N-acylation reactions.
Protocol 1: Synthesis of 2-Aminothiazole
This protocol is adapted from established procedures for the Hantzsch synthesis.[5]
Materials and Reagents:
-
Chloroacetaldehyde (50% wt. solution in H₂O)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq) in a minimal amount of water.
-
Add chloroacetaldehyde (1.0 eq, 50% aq. solution) dropwise to the stirring solution at room temperature. An exothermic reaction is typically observed.
-
After the initial reaction subsides, heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the portion-wise addition of solid sodium bicarbonate until gas evolution ceases and the pH is approximately 8.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 2-aminothiazole.
-
The product can be purified by recrystallization from ethanol/water to afford pure 2-aminothiazole as a solid.
Protocol 2: Synthesis of N-(Thiazol-2-yl)formamide
This protocol is based on the highly selective formylation method using acetic formic anhydride generated in situ.[7][8]
Materials and Reagents:
-
2-Aminothiazole (from Protocol 1)
-
Formic acid (≥95%)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), add formic acid (1.5 eq) to anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise to the cooled formic acid solution with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to generate the mixed anhydride.
-
In a separate flask, dissolve 2-aminothiazole (1.0 eq) in anhydrous dichloromethane.
-
Add the solution of 2-aminothiazole dropwise to the pre-formed mixed anhydride solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the mixture is basic.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure N-(thiazol-2-yl)formamide.
Quantitative Data Summary:
| Synthesis Stage | Key Reactants | Typical Conditions | Expected Yield | Reference |
| 1. Hantzsch Synthesis | Chloroacetaldehyde, Thiourea | Reflux in H₂O/Ethanol, 1-2h | 80-90% | [5] |
| 2. N-Formylation | 2-Aminothiazole, Acetic Formic Anhydride | DCM, 0°C to RT, 4-6h | 75-95% (Amine dependent) | [7][8] |
Spectroscopic Characterization
While specific spectral data for N-(thiazol-2-yl)formamide is not widely published, the expected NMR signals can be predicted based on its structure and data from analogous compounds.
-
¹H NMR : The spectrum is expected to show distinct signals for the two protons on the thiazole ring (typically in the δ 7.0-7.5 ppm range), a signal for the N-H proton (which may be broad), and a signal for the formyl proton (typically downfield, δ 8.0-8.5 ppm).[9] The presence of rotational isomers (rotamers) around the amide C-N bond may lead to the appearance of two distinct sets of signals for the N-H and formyl protons.[10]
-
¹³C NMR : The spectrum should reveal four unique carbon signals: two for the thiazole ring C-4 and C-5, one for the thiazole C-2 (typically downfield, ~δ 160-170 ppm due to attachment to two heteroatoms), and one for the formyl carbonyl carbon (also downfield, ~δ 160-165 ppm).[10]
Applications in Medicinal Chemistry and Drug Development
The 2-aminothiazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets.[1] This makes its derivatives, including N-(thiazol-2-yl)formamide, highly valuable starting points for drug discovery programs. The 2-aminothiazole moiety is present in a wide range of FDA-approved drugs, demonstrating its therapeutic importance.[6]
Examples of Marketed Drugs Containing the 2-Aminothiazole Scaffold:
-
Dasatinib : A potent kinase inhibitor used in the treatment of chronic myeloid leukemia.[7]
-
Famotidine : A histamine H₂ receptor antagonist that decreases stomach acid production.[1]
-
Meloxicam : A non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis.[1]
-
Cefdinir : A third-generation cephalosporin antibiotic.[1]
The N-formamide derivative serves as a crucial synthetic intermediate. The formyl group can be a site for further chemical elaboration, or the amide itself can modulate the molecule's interaction with a biological target through hydrogen bonding. The synthesis of libraries based on N-acylated 2-aminothiazoles is a common strategy in the search for new therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[11][12]
Conclusion
N-(thiazol-2-yl)formamide is a synthetically accessible and medicinally relevant heterocyclic compound. Its preparation is reliably achieved through a two-stage process involving the robust Hantzsch synthesis to form the 2-aminothiazole core, followed by a selective N-formylation. The importance of the underlying 2-aminothiazole scaffold in numerous clinically successful drugs underscores the value of its derivatives as building blocks for future therapeutic innovations. The detailed methodologies and mechanistic insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize N-(thiazol-2-yl)formamide in their scientific endeavors.
References
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- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
- BLD Pharm. (n.d.). N-(Thiazol-2-yl)formamide. Retrieved from a chemical supplier website providing CAS number 25602-39-5.
- Lather, V., & Gupta, A. (2018). Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. Computational Biology and Chemistry, 74, 134-143.
- Yunus, M. M., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1968.
- European Patent Office. (n.d.). Process of producing 2-aminothiazole. (EP0482607B1).
- Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
- Hassan, A. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Hofmann, K., et al. (1958). THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. Journal of the American Chemical Society, 80(6), 1486–1489.
- Liu, H., Mei, Q., & Qin, H. (n.d.). Synthesis of Formamides Containing Unsaturated Groups by N-Formylation of Amines using CO2 with H2.
- Al-Omair, M. A., et al. (2021). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/molinspiration properties. PLOS ONE, 16(8), e0255355.
- Royal Society of Chemistry. (2018).
- Reddit. (2023). Formylation of Amines with Acetic Formic Anhydride. r/OrganicChemistry.
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The Multifaceted Mechanisms of N-2-Thiazolyl Formamides: A Technical Guide for Researchers
Abstract
The N-2-thiazolyl formamide scaffold represents a privileged chemical structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of biologically active agents. While the parent compound, "Formamide, N-2-thiazolyl-," exhibits limited intrinsic activity, its derivatives have been shown to possess a remarkable range of pharmacological effects, each dictated by the nature of the appended substituents. This in-depth technical guide provides a comprehensive overview of the core mechanisms of action associated with various classes of N-2-thiazolyl formamide derivatives. We will delve into the molecular intricacies of their interactions with biological targets, supported by experimental evidence and detailed protocols for researchers in drug discovery and development. This guide is intended to be a foundational resource, fostering a deeper understanding of this important chemical class and inspiring future innovation.
Introduction: The N-2-Thiazolyl Formamide Scaffold - A Platform for Diverse Bioactivity
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of many pharmacologically active molecules. When functionalized with a formamide group at the 2-position, it forms the N-2-thiazolyl formamide core. This scaffold's synthetic tractability and its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, make it an ideal starting point for the design of targeted therapeutics. The biological activity of these derivatives is not inherent to the core structure but is instead conferred by the specific chemical moieties attached to the thiazole ring and the formamide nitrogen. This guide will explore the distinct mechanisms of action that arise from these chemical modifications, transforming a simple scaffold into a powerful tool for modulating a range of biological processes.
I. Cooxidative Metabolism and Carcinogenicity: The Case of FANFT
One of the most studied N-2-thiazolyl formamide derivatives is N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT), a known urinary bladder carcinogen.[1] Its mechanism of action is a cautionary tale in drug development, highlighting the potential for metabolic activation into a toxic entity.
Mechanism of Action: Prostaglandin Endoperoxide Synthetase-Mediated Bioactivation
The carcinogenicity of FANFT is not due to the parent compound itself but rather its metabolic transformation. The key enzyme implicated in this process is prostaglandin endoperoxide synthetase (PGES), a component of the arachidonic acid cascade.[1][2][3] The metabolism of FANFT by PGES is a cooxidative process, meaning it occurs concurrently with the conversion of arachidonic acid to prostaglandin endoperoxides.[1][2] This enzymatic reaction generates reactive intermediates that are thought to be the ultimate carcinogenic species, capable of binding to cellular macromolecules like DNA and initiating tumorigenesis. It is crucial to note that this metabolic pathway is distinct from other common drug metabolism routes, as studies have shown that FANFT is not significantly metabolized by nitroreductase, xanthine oxidase, lipoxygenase, or mixed-function oxidases.[1][3]
Experimental Protocol: Prostaglandin Endoperoxide Synthetase (PGES) Activity Assay
This protocol is designed to measure the cooxidative metabolism of a test compound by PGES. The assay monitors the decrease in absorbance of the compound at a specific wavelength as it is metabolized.
Materials:
-
Microsomal preparations from ram seminal vesicles or rabbit renal inner medulla (as a source of PGES)
-
Test compound (e.g., FANFT)
-
Arachidonic acid (substrate)
-
Indomethacin or aspirin (PGES inhibitor)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the microsomal preparation and the test compound in phosphate buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the decrease in absorbance of the test compound at its maximum absorbance wavelength (e.g., 400 nm for FANFT) over time.[2][3]
-
To confirm the involvement of PGES, perform a parallel experiment in the presence of a known PGES inhibitor like indomethacin or aspirin. A significant reduction in the rate of metabolism in the presence of the inhibitor indicates PGES-mediated cooxidation.[1][3]
Data Analysis: The rate of metabolism is calculated from the change in absorbance over time. The percentage of inhibition by a PGES inhibitor is calculated by comparing the rates of metabolism in the presence and absence of the inhibitor.
II. Modulation of Ion Channels: Zinc-Activated Channel (ZAC) Antagonism
A distinct class of N-2-thiazolyl formamide derivatives, specifically N-(thiazol-2-yl)-benzamides, have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC).[4] ZAC is an atypical member of the Cys-loop receptor superfamily of ligand-gated ion channels, and its dysregulation has been implicated in various neurological disorders.
Mechanism of Action: Negative Allosteric Modulation
These benzamide derivatives act as non-competitive antagonists of ZAC, suggesting they do not bind to the same site as the endogenous agonists (zinc ions and protons).[4] Instead, they are proposed to be negative allosteric modulators, binding to a different site on the receptor, likely within the transmembrane or intracellular domains.[4] This binding induces a conformational change in the receptor that reduces its ability to be activated by agonists, thereby inhibiting ion flow. The slow onset of the channel block suggests a state-dependent inhibition, meaning the antagonist may bind preferentially to a specific conformational state of the channel (e.g., open or desensitized).[4]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is used to functionally characterize the effect of compounds on ion channels expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the ZAC receptor
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., ND96)
-
Agonist solution (e.g., ZnCl₂)
-
Test compound (N-(thiazol-2-yl)-benzamide derivative)
Procedure:
-
Inject Xenopus oocytes with the cRNA for the ZAC receptor and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply the agonist (e.g., ZnCl₂) to elicit an inward current, which is a measure of channel activity.
-
After a stable baseline response to the agonist is established, co-apply the test compound with the agonist and record the current response.
-
To determine the IC₅₀, apply a range of concentrations of the test compound and measure the inhibition of the agonist-induced current.
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
III. Targeting G-Protein Coupled Receptors: Histamine H2 Receptor Antagonism
The N-2-thiazolyl formamide scaffold is also present in compounds that target G-protein coupled receptors (GPCRs), such as the histamine H2 receptor. A prominent example is Famotidine, a potent and selective H2 receptor antagonist used to treat conditions related to excessive gastric acid secretion.
Mechanism of Action: Competitive Inhibition
Famotidine and related compounds act as competitive antagonists at the histamine H2 receptor.[5] This means they bind reversibly to the same site on the receptor as the endogenous agonist, histamine. By occupying the binding site, they prevent histamine from activating the receptor and initiating the downstream signaling cascade that leads to gastric acid production. The H2 receptor is coupled to a Gs protein, and its activation by histamine leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of the proton pump in parietal cells of the stomach lining. By blocking this initial step, H2 receptor antagonists effectively reduce gastric acid secretion.[6]
Experimental Protocol: AR Nuclear Translocation Assay
This cell-based assay visualizes and quantifies the movement of the androgen receptor from the cytoplasm to the nucleus upon stimulation with an agonist and the inhibitory effect of an antagonist.
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
AR agonist (e.g., dihydrotestosterone, DHT)
-
Test compound (N-(thiazol-2-yl) furanamide derivative)
-
Primary antibody against AR
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed the prostate cancer cells in a multi-well plate.
-
Treat the cells with the test compound at various concentrations for a specified period.
-
Stimulate the cells with the AR agonist (DHT) to induce AR nuclear translocation.
-
Fix and permeabilize the cells.
-
Incubate with the primary antibody against AR, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system or fluorescence microscope.
Data Analysis: Image analysis software is used to quantify the fluorescence intensity of the AR staining in the cytoplasm and the nucleus of each cell. The ratio of nuclear to cytoplasmic fluorescence is calculated as a measure of AR nuclear translocation. The inhibitory effect of the test compound is determined by the reduction in this ratio in the presence of the compound compared to the DHT-stimulated control.
VI. Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells
In a broader context, various N-2-thiazolyl formamide derivatives have been shown to exert anticancer effects through the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.
Mechanism of Action: Multifactorial Effects
The precise molecular targets for these general anticancer effects can be diverse and are often compound-specific. However, the observed downstream effects often converge on common pathways of cell death and proliferation. These include:
-
Mitochondrial Depolarization: Many apoptotic stimuli lead to the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. This can trigger the release of pro-apoptotic factors from the mitochondria, leading to caspase activation and cell death. [2]* DNA Fragmentation: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments by activated endonucleases. [2]* Cell Cycle Arrest: These compounds can interfere with the progression of the cell cycle, often causing an accumulation of cells in a specific phase (e.g., G2/M phase). This prevents cancer cells from dividing and can ultimately lead to apoptosis. [2]
Experimental Protocols for Assessing Anticancer Activity
A. Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.
Materials:
-
Cancer cell line
-
Test compound
-
JC-1 dye
-
Fluorescence microscope or plate reader
Procedure:
-
Treat the cancer cells with the test compound.
-
Incubate the cells with the JC-1 dye. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers that fluoresce green. [5][7][8][9]3. Measure the red and green fluorescence using a fluorescence microscope or plate reader.
Data Analysis: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential and the induction of apoptosis.
B. DNA Fragmentation Assay (Agarose Gel Electrophoresis)
This assay visualizes the characteristic "ladder" pattern of DNA fragmentation in apoptotic cells.
Materials:
-
Cancer cell line
-
Test compound
-
DNA extraction kit
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide)
Procedure:
-
Treat the cells with the test compound to induce apoptosis.
-
Extract the genomic DNA from the cells.
-
Run the extracted DNA on an agarose gel.
-
Stain the gel with a DNA stain and visualize it under UV light.
Data Analysis: The presence of a ladder-like pattern of DNA fragments in multiples of approximately 180-200 base pairs is indicative of apoptosis. [4][10][11] C. Cell Cycle Analysis (Flow Cytometry)
This technique uses a fluorescent dye that binds to DNA to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell line
-
Test compound
-
Propidium iodide (PI) or DAPI (DNA staining dye)
-
RNase A
-
Flow cytometer
Procedure:
-
Treat the cells with the test compound.
-
Harvest and fix the cells.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cells with PI or DAPI. [1][12][13]5. Analyze the stained cells using a flow cytometer.
Data Analysis: The flow cytometer measures the fluorescence intensity of individual cells, which is proportional to their DNA content. The resulting histogram shows the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point. [1][12]
Conclusion
The N-2-thiazolyl formamide scaffold is a testament to the power of chemical derivatization in drug discovery. From its role in the bioactivation of a carcinogen to its utility in the design of highly specific enzyme inhibitors and receptor modulators, this chemical core has proven to be a remarkably versatile platform. The diverse mechanisms of action discussed in this guide underscore the importance of understanding the structure-activity relationships that govern the biological effects of these compounds. As researchers continue to explore the chemical space around the N-2-thiazolyl formamide nucleus, it is certain that new and exciting therapeutic applications will emerge. This guide provides a solid foundation for those endeavors, offering both the theoretical framework and the practical methodologies necessary to advance the field.
References
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Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). Retrieved from [Link]
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G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). Retrieved from [Link]
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DailyMed. (2023). Label: FAMOTIDINE powder, for suspension. Retrieved from [Link]
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Bio-protocol. (2019). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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- Zhang, J., Wang, Y., Liu, Y., Zhang, L., Wang, Y., & Zhang, Y. (2024). Discovery of N-(1,3,4-Thiadiazol-2-yl)amide Derivatives as Uncompetitive Inhibitors of 6-Phosphogluconate Dehydrogenase. Journal of medicinal chemistry.
- Krishan, A. (1975). Rapid flow cytofluorometric analysis of mammalian cell cycle by propidium iodide staining. The Journal of cell biology, 66(1), 188–193.
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Bio-protocol. (2018). 4.5.1. Urease Enzyme Inhibition Assay. Retrieved from [Link]
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Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
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- Wongon, M., & Limpeanchob, N. (2020). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules (Basel, Switzerland), 25(23), 5678.
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ResearchGate. (2017). Can anyone provide me the protocol of finding Urease inhibition assay of natural source? Retrieved from [Link]
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Reaction Biology. (n.d.). H2 Biochemical Binding Assay Service. Retrieved from [Link]
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NIPRO ENZYMES. (n.d.). 6-PHOSPHOGLUCONATE DEHYDROGENASE (6PGDH). Retrieved from [Link]
- Zenser, T. V., Mattammal, M. B., & Davis, B. B. (1980). Metabolism of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide by prostaglandin endoperoxide synthetase. Cancer research, 40(1), 114–118.
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Innoprot. (n.d.). Androgen Receptor Translocation Assay. Retrieved from [Link]
- Khan, I., et al. (2024). Antiurease Activity of Antibiotics: In Vitro, In Silico, Structure Activity Relationship, and MD Simulations of Cephalosporins and Fluoroquinolones. ACS Omega.
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ResearchGate. (n.d.). NanoBRET binding assay for histamine H2 receptor ligands using live recombinant HEK293T cells. Retrieved from [Link]
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Taylor & Francis. (n.d.). Androgen receptor antagonist – Knowledge and References. Retrieved from [Link]
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- Swaminathan, S., & Lower, G. M., Jr. (1978). Metabolism and disposition of N-(4-(5-nitro-2-furyl)-(2-14-C)thiazolyl)acetamide in the rat. Cancer research, 38(11 Pt 2), 4038–4044.
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Assay Genie. (n.d.). 6-Phosphogluconic Acid (6-PGA) Assay Kit (Colorimetric). Retrieved from [Link]
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- Li, Y., Chan, S. C., Brand, L. J., Eaton, T. H., & Bai, W. (2013). Androgen receptor splice variants dimerize to transactivate target genes. The Journal of biological chemistry, 288(26), 19145–19154.
- van Royen, M. E., van Cappellen, W. A., de Vos, C., Houtsmuller, A. B., & Brinkmann, A. O. (2012). Stepwise androgen receptor dimerization. Journal of cell science, 125(Pt 8), 1970–1979.
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An In-depth Technical Guide to Formamide, N-2-thiazolyl- Derivatives and Analogues for Drug Discovery Professionals
Foreword: The Thiazole Scaffold - A Cornerstone in Modern Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have cemented its status as a cornerstone in the design of therapeutic agents. From the life-saving antibiotic properties of Penicillin to the antiretroviral efficacy of Ritonavir, the thiazole nucleus is a recurring motif in drugs spanning a vast range of clinical applications.[1] This guide focuses on a specific, yet remarkably versatile, class of these compounds: Formamide, N-2-thiazolyl- derivatives and their analogues . By delving into their synthesis, multifaceted biological activities, and the nuanced structure-activity relationships that govern their function, we aim to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource to accelerate innovation in this promising chemical space.
The N-2-Thiazolyl Formamide Core: Synthetic Strategies and Rationale
The strategic construction of the N-2-thiazolyl formamide core and its analogues is fundamental to exploring their therapeutic potential. The choice of synthetic route is often dictated by the desired substitution pattern on the thiazole ring and the nature of the acyl group.
Core Synthesis: The Hantzsch Thiazole Synthesis
A foundational method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This versatile reaction allows for the facile introduction of diversity at positions 4 and 5 of the thiazole ring.
Experimental Protocol: Synthesis of 2-Aminothiazole Precursors via Hantzsch Condensation [2]
-
Rationale: This protocol describes the reaction of a thiourea with an α-haloketone (or a more stable equivalent like chloroacetaldehyde diethyl acetal) to form the 2-aminothiazole ring. The use of the acetal provides a stable and easy-to-handle source of the volatile chloroacetaldehyde.
-
Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.
-
Step 2: Addition of α-Halo Carbonyl: To the stirring solution, add the α-haloketone or 2-chloro-1,1-diethoxyethane (1.0-1.2 equivalents).
-
Step 3: Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Step 4: Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Neutralize with a solution of sodium hydroxide (e.g., 10 M) to a pH of ~8-9, which will precipitate the 2-aminothiazole free base.
-
Step 5: Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent such as diethyl ether (3x volumes). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-aminothiazole derivative, which can be further purified by recrystallization or column chromatography.
Caption: Hantzsch Thiazole Synthesis Workflow.
Introduction of the Formyl Group: The Vilsmeier-Haack Reaction
For derivatives requiring a formyl group on the thiazole ring, typically at the C5 position, the Vilsmeier-Haack reaction is a powerful and widely used method.[3][4] This reaction employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to formylate electron-rich heterocycles.[3][4]
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Aminothiazole [2][3]
-
Rationale: This protocol details the regioselective formylation of a 2-aminothiazole at the electron-rich C5 position. The Vilsmeier reagent acts as the electrophile in this aromatic substitution reaction.
-
Step 1: Formation of the Vilsmeier Reagent: In a three-neck round-bottom flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.6 equivalents) dropwise, ensuring the temperature remains below 10 °C. Stir for 30 minutes at this temperature.
-
Step 2: Reaction with 2-Aminothiazole: Dissolve the 2-aminothiazole precursor (1.0 equivalent) in an appropriate solvent like dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining a temperature below 10 °C.
-
Step 3: Reaction Progression: Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (40-45 °C) for 4-6 hours, monitoring by TLC.
-
Step 4: Quenching and Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate until the pH is basic (~8).
-
Step 5: Extraction and Purification: Extract the product with dichloromethane (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude product can then be purified by column chromatography.
Caption: Inhibition of the PI3K/Akt/mTOR Pathway.
2.1.3. Quantitative Data on Anticancer Activity
The following table summarizes the in vitro activity of representative N-2-thiazolyl derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Target(s) | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
| 20a | Pyrimidine-2,4-diamine | CDK2/CDK9 | HCT116 | 0.004 (CDK2) / 0.009 (CDK9) | [5] |
| CYC116 | Phenylaminopyrimidine | Aurora A/B | - | 0.008 (Kᵢ, Aurora A) / 0.009 (Kᵢ, Aurora B) | [6] |
| Compound 28 | Thiazolidin-4-one | - | MCF-7 | 2.1 | [7] |
| Compound 28 | Thiazolidin-4-one | - | A549 | 4.6 | [7] |
| Compound 46 | Benzimidazole | MDM2 (predicted) | HCT-116 | 7 | [8] |
Antiviral Activity: Disrupting the Viral Life Cycle
N-2-thiazolyl formamide analogues and related structures have emerged as promising antiviral agents, targeting various stages of the viral life cycle for a range of viruses.
2.2.1. Mechanism of Antiviral Action
-
Inhibition of Viral Replication: Several thiazole derivatives inhibit the replication of RNA viruses. For example, 4-substituted-2-thiazole amides have been identified as potent inhibitors of the Chikungunya virus (CHIKV). The lead compound 26 in one study was found to inhibit alphavirus replication by blocking the translation of subgenomic viral RNA and the synthesis of structural proteins. [9]* Altering RNA Processing: The thiazole-5-carboxamide derivative GPS491 has demonstrated broad-spectrum antiviral activity against HIV-1, adenovirus, and coronaviruses. [10][11]Its mechanism involves the inhibition of viral gene expression by altering the processing and accumulation of viral RNAs, likely through modulation of host cell splicing regulatory proteins. [10][11]* Broad-Spectrum Antiviral Potential: Thiazolides, a class of 2-hydroxyaroyl-N-(thiazol-2-yl)amides, have shown activity against a wide range of viruses, including Hepatitis B (HBV) and Hepatitis C (HCV). [1] 2.2.2. Quantitative Data on Antiviral Activity
The following table presents the antiviral activity of selected N-2-thiazolyl derivatives.
| Compound ID | Derivative Class | Virus | Assay | EC₅₀/IC₅₀ (µM) | Reference |
| Compound 1 | Nicotinamide | Chikungunya virus (CHIKV) | Antiviral Activity | 0.6 | [9] |
| Compound 26 | Nicotinamide | Chikungunya virus (CHIKV) | Antiviral Activity | 0.45 (EC₉₀) | [9] |
| GPS491 | Thiazole-5-carboxamide | HIV-1 | Viral Gene Expression | ~0.25 | [10][11] |
| Compound 4 | Thiazolide | Hepatitis C Virus (HCV) | Replicon Assay | Comparable to Nitazoxanide | [1] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The thiazole scaffold is a common feature in many antimicrobial agents. N-2-thiazolyl derivatives have shown considerable promise in this area, with activity against both bacteria and fungi.
2.3.1. Structure-Activity Relationships in Antimicrobial Thiazoles
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of these compounds.
-
Gram-Positive and Gram-Negative Activity: Various hybrid molecules incorporating the thiazole ring have demonstrated broad-spectrum antibacterial activity. For instance, certain N-(4-pyrazolin-3-one)-2-thiazolyl-hydrazonomethyl-phenoxyacetamides showed superior activity against S. aureus and E. coli compared to chloramphenicol. [12]* Targeting Bacterial Enzymes: Some thiazole derivatives exert their antibacterial effect by inhibiting essential bacterial enzymes. Thiazole aminoguanidines have been identified as inhibitors of undecaprenyl diphosphate synthase (UPPS), an enzyme involved in bacterial cell wall synthesis. [13]* Antifungal Potential: Thiazole derivatives have also been evaluated for their antifungal properties, with some compounds showing potent activity against clinically relevant fungi like Candida albicans. [12] 2.3.2. Quantitative Data on Antimicrobial Activity
The following table provides a summary of the Minimum Inhibitory Concentrations (MIC) for selected antimicrobial thiazole derivatives.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazoles | S. aureus, E. coli | 0.5 - 8 | [12][14] |
| 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazoles | P. aeruginosa | 15.625 - 31.25 | [12][14] |
| N-(4-pyrazolin-3-one)-2-thiazolyl-hydrazonomethyl-phenoxyacetamides | S. aureus, E. coli | 28 - 168 | [12] |
| Thienyl-substituted thiazoles | S. aureus, E. coli | 6.25 - 12.5 | [15] |
Future Directions and Conclusion
The N-2-thiazolyl formamide scaffold and its analogues represent a highly fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their proven ability to modulate a wide range of biological targets, underscores their importance in modern drug discovery. Key areas for future exploration include:
-
Optimization of Pharmacokinetic Properties: While many potent compounds have been identified, further work is needed to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles to enhance their clinical translatability.
-
Elucidation of Novel Mechanisms: Deeper investigation into the molecular mechanisms of action for the most promising derivatives will enable more rational, target-based drug design.
-
Exploration of New Therapeutic Areas: The inherent versatility of the thiazole scaffold suggests that its derivatives may have utility in other disease areas not yet extensively explored, such as neurodegenerative and metabolic disorders.
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An In-depth Technical Guide to the Predicted Solubility and Stability of Formamide, N-2-thiazolyl-
A Predictive Approach for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Formamide, N-2-thiazolyl-
Formamide, N-2-thiazolyl-, a molecule incorporating a thiazole ring linked to a formamide group, represents a scaffold of interest in medicinal chemistry and materials science. Thiazole derivatives are known for a wide range of biological activities, while the formamide group can influence solubility, hydrogen bonding capacity, and metabolic stability.[1][2][3][4][5] A thorough understanding of the solubility and stability of this specific molecule is paramount for its potential applications, guiding formulation development, predicting its environmental fate, and ensuring the reliability of experimental results.
This technical guide offers a comprehensive, albeit predictive, exploration of the solubility and stability of Formamide, N-2-thiazolyl-. It provides researchers with the foundational knowledge and detailed methodologies to empirically determine these critical parameters.
Part 1: Predicted Solubility Profile
The solubility of an organic molecule is governed by the principle of "like dissolves like," where the interplay of polarity, hydrogen bonding capability, and molecular size dictates its ability to dissolve in a given solvent.[6][7][8]
Predicted Solubility in Various Solvents
Based on its structure, Formamide, N-2-thiazolyl- is anticipated to exhibit the following solubility characteristics:
-
Aqueous Solubility: The presence of the nitrogen and sulfur atoms in the thiazole ring and the amide functionality suggests the potential for hydrogen bonding with water.[1][2] However, the overall aromaticity of the thiazole ring may limit extensive aqueous solubility. The solubility is expected to be pH-dependent due to the basic nature of the thiazole nitrogen.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is predicted in these solvents due to the potential for hydrogen bond donation and acceptance, and favorable dipole-dipole interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in these solvents, which can effectively solvate the polar regions of the molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the significant polarity imparted by the formamide and thiazole moieties.
Factors Influencing Solubility
The solubility of Formamide, N-2-thiazolyl- will be influenced by several factors, which can be systematically investigated.
Caption: Key factors influencing the solubility of Formamide, N-2-thiazolyl-.
Illustrative Solubility Data Table
The following table serves as a template for recording experimental solubility data.
| Solvent | Temperature (°C) | Predicted Solubility | Experimental Solubility (mg/mL) |
| Water (pH 7.0) | 25 | Low | |
| 0.1 M HCl | 25 | Moderate | |
| 0.1 M NaOH | 25 | Low | |
| Ethanol | 25 | High | |
| Methanol | 25 | High | |
| Acetone | 25 | Moderate-High | |
| Acetonitrile | 25 | Moderate-High | |
| Dimethyl Sulfoxide (DMSO) | 25 | Very High | |
| Dichloromethane | 25 | Moderate | |
| Hexane | 25 | Very Low |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining equilibrium solubility.[9]
Objective: To determine the equilibrium solubility of Formamide, N-2-thiazolyl- in various solvents at a controlled temperature.
Materials:
-
Formamide, N-2-thiazolyl- (crystalline solid)
-
Selected solvents (e.g., water, buffers of various pH, ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, solvent-compatible)
-
Calibrated analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
Procedure:
-
Preparation: Add an excess amount of solid Formamide, N-2-thiazolyl- to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the settling of undissolved solid.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles. Immediate filtration is key to prevent temperature-induced precipitation.
-
Quantification: Analyze the concentration of Formamide, N-2-thiazolyl- in the filtrate using a validated analytical method.
-
Data Analysis: Express the solubility in mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.
Part 2: Predicted Stability Profile
The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, safety, and efficacy. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[10][11][12][13]
Predicted Degradation Pathways
Formamide, N-2-thiazolyl- is susceptible to degradation through several pathways, primarily involving the formamide linkage and the thiazole ring.
-
Hydrolytic Degradation: The formamide bond is prone to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the molecule into 2-aminothiazole and formic acid.[14][15][16][17][18] The rate of hydrolysis is expected to be pH-dependent.
-
Oxidative Degradation: The thiazole ring, particularly the sulfur atom, can be susceptible to oxidation, potentially forming an N-oxide or sulfoxide.
-
Photodegradation: Thiazole-containing compounds, especially those with aryl substituents, can be sensitive to light, particularly UV radiation.[19][20] Degradation may involve complex rearrangements of the thiazole ring.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to fragmentation of the molecule.[21] The formamide moiety can decompose to carbon monoxide and ammonia at high temperatures.[22]
Caption: Predicted degradation pathways for Formamide, N-2-thiazolyl-.
Illustrative Stability Data Summary
This table provides a template for summarizing the results of forced degradation studies.
| Stress Condition | Reagent/Condition | Time | Predicted Outcome | % Degradation | Major Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | Significant Degradation | 2-Aminothiazole, Formic Acid | |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 h | Significant Degradation | 2-Aminothiazole, Formic Acid | |
| Oxidation | 3% H₂O₂, RT | 24 h | Potential Degradation | N-oxide, Sulfoxide | |
| Photolytic | UV/Vis Light | 7 days | Potential Degradation | Ring-opened/rearranged products | |
| Thermal | 80°C, Solid State | 7 days | Potential Degradation | Fragmentation products |
Experimental Protocol for Forced Degradation Studies
This protocol provides a general framework for conducting forced degradation studies.[11][12][13][19][23]
Objective: To investigate the degradation pathways of Formamide, N-2-thiazolyl- under various stress conditions and to generate potential degradation products for analytical method development.
Materials:
-
Formamide, N-2-thiazolyl-
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%)
-
High-purity water
-
Organic co-solvents (if necessary for solubility, e.g., acetonitrile, methanol)
-
Temperature-controlled ovens/water baths
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Formamide, N-2-thiazolyl- in a suitable solvent (e.g., 1 mg/mL).[13]
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of acidic solution (e.g., 0.1 M HCl).
-
Incubate at a controlled temperature (e.g., 60°C) for a specified time.
-
At various time points, withdraw samples, neutralize with a suitable base, and dilute for analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use a basic solution (e.g., 0.1 M NaOH) and neutralize with a suitable acid.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an oxidative agent (e.g., 3% H₂O₂).
-
Store at room temperature, protected from light, for a specified time.
-
Withdraw samples at various time points and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples after the exposure period.
-
-
Thermal Degradation:
-
Expose the solid compound to elevated temperatures (e.g., 80°C) in a temperature-controlled oven.
-
Analyze the sample at various time points.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. Peak purity analysis (e.g., using a photodiode array detector) is crucial to ensure that each peak represents a single component.
Conclusion
While specific experimental data for Formamide, N-2-thiazolyl- is currently lacking, a robust predictive framework for its solubility and stability can be established based on the known chemistry of its constituent functional groups. This guide provides the theoretical background and practical methodologies for researchers to empirically determine these crucial parameters. The successful execution of the outlined solubility and stability studies will be instrumental in advancing the research and development of Formamide, N-2-thiazolyl- for its potential applications.
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Spectroscopic Characterization of N-2-Thiazolyl-formamide: A Technical Guide for Researchers
Introduction
N-2-Thiazolyl-formamide, a heterocyclic compound incorporating a thiazole ring and a formamide group, represents a core scaffold of interest in medicinal chemistry and materials science. The thiazole moiety is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities. The formamide group, as a fundamental amide linkage, plays a crucial role in molecular interactions and structural integrity. The precise characterization of this molecule is paramount for its application in drug development and chemical synthesis.
This technical guide provides an in-depth analysis of the expected spectroscopic signature of N-2-Thiazolyl-formamide. In the absence of extensive publicly available experimental data for this specific molecule, this document leverages established spectroscopic principles and comparative data from closely related analogs, such as N-(thiazol-2-yl)acetamide, to present a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights to identify, verify, and utilize this compound in their work.
Molecular Structure and Predicted Spectroscopic Features
The structural elucidation of N-2-Thiazolyl-formamide relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated molecular portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For N-2-Thiazolyl-formamide, both ¹H and ¹³C NMR will provide critical information.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of N-2-Thiazolyl-formamide is anticipated to exhibit distinct signals corresponding to the protons of the formyl group, the thiazole ring, and the amide N-H. The chemical shifts are influenced by the electron-withdrawing nature of the formyl group and the aromaticity of the thiazole ring.
Table 1: Predicted ¹H NMR Data for N-2-Thiazolyl-formamide
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |
| ~11.0 - 12.0 | Broad Singlet | N-H | - |
| ~8.5 | Singlet | CHO | - |
| ~7.5 | Doublet | Thiazole H-4 | ~3.5 |
| ~7.1 | Doublet | Thiazole H-5 | ~3.5 |
Solvent: DMSO-d₆
Causality Behind Predictions: The amide proton (N-H) is expected to be significantly deshielded due to its attachment to an electronegative nitrogen and its potential involvement in hydrogen bonding, hence the broad singlet in the downfield region. The formyl proton (CHO) will also be downfield due to the influence of the adjacent carbonyl group. The two protons on the thiazole ring will appear as doublets due to their coupling to each other.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The carbonyl carbon of the formamide group will be the most downfield signal.
Table 2: Predicted ¹³C NMR Data for N-2-Thiazolyl-formamide
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~160 | C=O (Formyl) |
| ~158 | C2 (Thiazole, C-N) |
| ~138 | C4 (Thiazole, C-H) |
| ~115 | C5 (Thiazole, C-H) |
Solvent: DMSO-d₆
Causality Behind Predictions: The carbonyl carbon's chemical shift is characteristic for amides. The C2 carbon of the thiazole ring, being directly attached to two nitrogen atoms (in the ring and the amide linkage), will be significantly deshielded. The C4 and C5 carbons will appear in the aromatic region, with their specific shifts influenced by the overall electronic structure of the molecule.
Experimental Protocol for NMR Spectroscopy:
A robust protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of the exchangeable N-H proton.
-
Internal Standard: Tetramethylsilane (TMS) should be used as an internal reference for chemical shifts (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to achieve good signal dispersion.
-
¹³C NMR Acquisition: For ¹³C NMR, a higher sample concentration (30-50 mg) and a longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment should be performed to simplify the spectrum.
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for N-2-Thiazolyl-formamide
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3250 - 3150 | N-H Stretch | Amide |
| ~3100 - 3000 | C-H Stretch | Thiazole Ring |
| ~1680 - 1660 | C=O Stretch (Amide I) | Formamide |
| ~1550 - 1520 | N-H Bend (Amide II) | Amide |
| ~1600, ~1470 | C=C and C=N Stretches | Thiazole Ring |
| ~850 - 750 | C-H Out-of-plane Bend | Thiazole Ring |
Causality Behind Predictions: The N-H stretching vibration is expected in the specified region, often appearing as a broad band due to hydrogen bonding. The carbonyl (C=O) stretch of the formamide, known as the Amide I band, will be a strong, sharp absorption. The Amide II band, resulting from N-H bending and C-N stretching, is also a characteristic feature. The vibrations of the thiazole ring will produce several bands in the fingerprint region.
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Background Spectrum: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first to subtract atmospheric (e.g., CO₂, H₂O) and instrumental interferences.
-
Sample Spectrum: The sample is placed in the beam path, and its spectrum is recorded over a typical range of 4000–400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrometric Data:
-
Molecular Ion (M⁺): The expected exact mass of N-2-Thiazolyl-formamide (C₄H₄N₂OS) is approximately 128.0095 g/mol . A high-resolution mass spectrometer should be able to confirm this mass with high accuracy. The nominal mass will be 128 g/mol .
-
Major Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to fragment in predictable ways. Key fragment ions would likely include:
-
[M - CHO]⁺ (m/z ~99): Loss of the formyl radical.
-
[C₃H₃N₂S]⁺ (m/z ~99): The 2-aminothiazole cation radical.
-
[C₃H₂NS]⁺ (m/z ~84): The thiazole ring fragment.
-
[CHO]⁺ (m/z ~29): The formyl cation.
-
Workflow for Mass Spectrometry Analysis
Caption: A logical workflow for mass spectrometry analysis.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced via direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation from any impurities.
-
Ionization: For a relatively volatile compound, Electron Impact (EI) ionization is a common choice for GC-MS, which will induce fragmentation. For LC-MS, Electrospray Ionization (ESI) is a softer ionization technique that is more likely to yield the intact molecular ion.
-
Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection: A detector records the abundance of each ion, which is then plotted against its m/z value to generate a mass spectrum.
Conclusion
The spectroscopic characterization of N-2-Thiazolyl-formamide, while not yet extensively documented in the public domain, can be confidently predicted based on fundamental principles and comparison with closely related structures. This technical guide provides a comprehensive and scientifically grounded framework for researchers to identify and characterize this important heterocyclic compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a self-validating system for the structural elucidation of N-2-Thiazolyl-formamide, thereby supporting its synthesis and application in further scientific endeavors.
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NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology, Gaithersburg, MD, 20899, [Link]. (Data for formamide and thiazole)
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Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
The N-2-Thiazolyl Formamide Scaffold: A Versatile Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the Thiazole Moiety in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have rendered it a privileged scaffold in medicinal chemistry.[1][3] The N-2-thiazolyl formamide core, in particular, serves as a versatile building block for the synthesis of a diverse array of therapeutic agents. While the parent compound, Formamide, N-2-thiazolyl-, is not extensively studied in isolation, its derivatives have demonstrated significant potential across various therapeutic areas, most notably in oncology.[4][5] This guide will provide a comprehensive overview of the synthesis, chemical properties, and burgeoning research applications of N-2-thiazolyl formamide derivatives, with a focus on their potential in the development of novel anticancer therapeutics.
Chemical Properties and Synthesis of the N-2-Thiazolyl Formamide Scaffold
The N-2-thiazolyl formamide scaffold is characterized by the formamide group attached to the 2-position of the thiazole ring. This arrangement allows for diverse chemical modifications at several positions, including the formyl group, the thiazole ring, and the amide nitrogen, enabling the generation of large libraries of compounds for biological screening.
General Synthesis Strategies
The synthesis of N-2-thiazolyl formamide derivatives often involves the initial construction of a substituted 2-aminothiazole, followed by formylation or acylation. The Hantzsch thiazole synthesis is a classical and widely adopted method for the preparation of the thiazole core.[2][6] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide.[2]
Modern synthetic approaches have introduced more efficient and environmentally friendly methods, such as microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields.[7][8]
Potential Research Applications in Drug Discovery
The N-2-thiazolyl formamide scaffold and its derivatives have shown significant promise in several areas of drug discovery, with the most profound impact observed in the field of oncology.
Anticancer Activity: A Multifaceted Approach
Derivatives of the N-2-thiazolyl formamide scaffold have demonstrated potent anticancer activity through various mechanisms of action. These compounds have been shown to induce apoptosis, inhibit cell cycle progression, and target specific signaling pathways that are crucial for cancer cell survival and proliferation.[4][5]
1. Kinase Inhibition: A significant area of research has focused on the development of N-thiazolyl carboxamides as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[9][10]
-
Akt Kinase Inhibition: A series of 2-substituted thiazole carboxamides have been identified as potent inhibitors of all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3).[9][11] One of the most potent compounds, 5m , exhibited IC50 values of 25 nM, 196 nM, and 24 nM against Akt1, Akt2, and Akt3, respectively.[9] This compound also demonstrated strong antiproliferative activity in prostate cancer cells.[9]
-
c-Met Kinase Inhibition: Thiazole and thiadiazole carboxamide derivatives have been designed and synthesized as potential inhibitors of the c-Met kinase, a receptor tyrosine kinase that plays a crucial role in tumor growth and metastasis.[10] Compound 51am from one such study was identified as a promising inhibitor in both biochemical and cellular assays.[10]
-
CDK2 and CDK9 Dual Inhibition: N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines have been discovered as highly potent dual inhibitors of cyclin-dependent kinase 2 (CDK2) and 9 (CDK9).[12] Compound 20a in this series showed significant inhibition of CDK2 (IC50 = 0.004 µM) and CDK9 (IC50 = 0.009 µM) and demonstrated broad antitumor efficacy.[12]
2. Induction of Apoptosis: Several studies have reported the ability of thiazole derivatives to induce apoptosis in cancer cells. For instance, a series of newly synthesized thiazole derivatives were shown to induce apoptosis in various cancer cell lines, with compound 1d being the most promising.[4] Another study found that thiazole derivatives could induce apoptosis by activating caspases and modulating the expression of pro- and anti-apoptotic proteins.[13]
3. Tubulin Polymerization Inhibition: Novel thiazole-based derivatives have been designed as tubulin polymerization inhibitors, which are a class of anticancer agents that disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis.[14]
Quantitative Data on Anticancer Activity
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 5m | Akt1, Akt2, Akt3 | Prostate Cancer | 0.025, 0.196, 0.024 | [9] |
| 51am | c-Met | MKN-45 | - | [10] |
| 20a | CDK2, CDK9 | HCT116 | 0.004, 0.009 | [12] |
| 1d | - | Various | - | [4] |
| 4c | - | MCF-7, HepG2 | 2.57, 7.26 | [5] |
| 6 | Akt | A549, C6 | 12.0, 3.83 (µg/mL) | [15] |
Other Potential Therapeutic Applications
Beyond oncology, the N-2-thiazolyl formamide scaffold has been explored for other therapeutic applications, including:
-
Antimicrobial Activity: Thiazole derivatives have been reported to possess antibacterial and antifungal properties.[16][17]
-
Anti-inflammatory Activity: Some thiazole-containing compounds have demonstrated anti-inflammatory effects.[18]
-
α-Glucosidase Inhibition: N-(phenylsulfonyl)thiazole-2-carboxamides have been identified as potent α-glucosidase inhibitors, suggesting their potential in the treatment of diabetes.[19]
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-4-arylthiazole Derivatives via Hantzsch Synthesis
This protocol describes a general procedure for the synthesis of 2-amino-4-arylthiazole derivatives, a key intermediate for N-2-thiazolyl formamide compounds, based on the Hantzsch reaction.[6]
Materials:
-
Substituted 2-bromoacetophenone (1 mmol)
-
Thiourea (1.1 mmol)
-
Ethanol (3 mL)
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted 2-bromoacetophenone (1 mmol) and thiourea (1.1 mmol) in ethanol (3 mL).[8]
-
Seal the vial and place it in the microwave synthesizer.[8]
-
Irradiate the reaction mixture at a constant power of 170 W for 5-15 minutes.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
After completion, allow the reaction mixture to cool to room temperature.[8]
-
Pour the cooled mixture into ice water to precipitate the product.[8]
-
Filter the precipitate, wash with cold water, and dry.[8]
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.[8]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to evaluate the cytotoxic effects of compounds on cancer cell lines.[5][13]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized thiazole derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in the culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
General Synthetic Pathway for N-2-Thiazolyl Formamide Derivatives
Caption: General synthetic route to N-2-thiazolyl formamide derivatives.
Mechanism of Action: Kinase Inhibition Leading to Anticancer Effects
Caption: Inhibition of kinase signaling by N-2-thiazolyl formamide derivatives.
Conclusion and Future Directions
The N-2-thiazolyl formamide scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The extensive research into its derivatives has primarily highlighted their potent anticancer activities, driven by diverse mechanisms of action including kinase inhibition and induction of apoptosis. The synthetic accessibility and the potential for broad chemical diversification make this scaffold an attractive starting point for future drug discovery programs.
Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. Exploring the full therapeutic potential of the N-2-thiazolyl formamide scaffold in other disease areas, such as infectious and inflammatory diseases, could also unveil new and valuable therapeutic opportunities. The continued investigation of this remarkable chemical entity holds great promise for the future of medicine.
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Patel, K. D., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. ChemistrySelect, 7(10), e202104374. Available from: [Link]
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PubChem. (n.d.). N'-(4-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-pyrimidinyl)-N-hydroxyimidoformamide. PubChem. Available from: [Link]
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El-Sayed, N. N. E., et al. (2020). Tailoring of novel biologically active molecules based on N4-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. ResearchGate. Available from: [Link]
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Liu, X. H., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(10), 1362. Available from: [Link]
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Zhang, Y., et al. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Topics in Medicinal Chemistry, 20(28), 2535-2577. Available from: [Link]
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Wang, Y., et al. (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry, 68(2), 1693-1715. Available from: [Link]
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Al-Warhi, T., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Drug Development and Industrial Pharmacy, 1-15. Available from: [Link]
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Singh, A., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(22), 19576-19591. Available from: [Link]
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An In-depth Technical Guide to the Safe Handling of Formamide, N-2-thiazolyl-
Introduction: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and scientific research, novel chemical entities are the lifeblood of innovation. "Formamide, N-2-thiazolyl-" represents a class of compounds containing a formamide backbone linked to a thiazole moiety. Thiazole derivatives are of significant interest due to their presence in numerous biologically active agents and approved pharmaceuticals.[1][2][3] However, the very novelty that makes a compound scientifically interesting often means that comprehensive toxicological and safety data are not yet available.
This guide addresses the specific safety and handling precautions for Formamide, N-2-thiazolyl-. In the absence of a dedicated Safety Data Sheet (SDS) for this exact compound, this document employs a foundational principle of chemical safety: assessing risk based on constituent structural motifs and known hazardous analogues. The primary driver of this compound's hazard profile is its formamide component, a well-characterized substance with significant health risks, including reproductive toxicity and suspected carcinogenicity.[4][5][6][7]
Therefore, this guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for handling Formamide, N-2-thiazolyl- with the high degree of caution it warrants. We will proceed by dissecting the known hazards of its components to construct a conservative and safe operational protocol.
Section 1: Deconstructing the Hazard Profile
The toxicological identity of Formamide, N-2-thiazolyl- must be inferred from its two primary structural components: the formamide group and the thiazole ring.
The Formamide Backbone: The Primary Hazard Driver
Formamide (CAS 75-12-7) is a well-documented hazardous substance. It is classified as a Reproductive Toxin Category 1B, a Suspected Carcinogen Category 2, and may cause organ damage through prolonged or repeated exposure.[5][6][8] The precautionary principle dictates that Formamide, N-2-thiazolyl- must, at a minimum, be handled as if it possesses the full hazard profile of formamide.
Table 1: GHS Classification for Formamide (CAS 75-12-7)
| Hazard Class | Hazard Category | Hazard Statement |
|---|---|---|
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child.[6][7] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[4][5][7] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Blood) through prolonged or repeated exposure if swallowed.[5][6] |
The developmental toxicity of formamide has been observed in multiple animal studies, leading to effects such as reduced fetal weight, skeletal malformations, and fetal death. Furthermore, studies have shown that formamide can be absorbed through the skin in quantities sufficient to produce systemic toxicity.[8]
The Thiazole Moiety: A Note on Bioactivity
The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold for a wide array of therapeutic agents.[1][2] While the simple, unsubstituted thiazole ring does not carry the severe systemic warnings of the formamide group, its presence in a molecule often implies biological activity. For instance, the related compound N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) is a known bladder carcinogen in animal models, demonstrating that complex thiazole derivatives can possess significant toxicity.[9][10] This underscores the necessity of treating all novel, biologically-motivated structures with caution.
The Inferred Hazard Profile for Formamide, N-2-thiazolyl-
Based on the analysis above, Formamide, N-2-thiazolyl- must be handled as a substance that is:
-
Acutely Toxic: May cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[6][8]
-
A Chronic Toxin: Assumed to be a Category 1B reproductive toxin and a suspected carcinogen.
-
Readily Absorbed: Possesses the potential for dermal absorption, leading to systemic toxicity.[8]
All subsequent handling, engineering controls, and personal protective equipment recommendations are based on this conservative, safety-first profile.
Section 2: A Risk-Based Framework: The Hierarchy of Controls
Effective chemical safety relies on a multi-layered approach to risk mitigation known as the Hierarchy of Controls. This framework prioritizes the most effective control measures to protect laboratory personnel.
Caption: The Hierarchy of Controls for risk mitigation.
For Formamide, N-2-thiazolyl-, elimination and substitution are often not feasible in a research context. Therefore, our focus begins with robust engineering controls.
Engineering Controls: Your First Line of Defense
The primary engineering control for handling this compound is a properly functioning and certified Chemical Fume Hood . All manipulations, including weighing, transfers, and solution preparation, must occur within the hood to prevent inhalation of vapors or aerosols.[8]
Additional essential engineering controls include:
-
Safety Shower and Eyewash Station: Must be readily accessible and tested regularly.[11]
-
Ventilation: The laboratory must have adequate general ventilation.[12]
Administrative Controls: Modifying Work Practices
These controls are critical for reinforcing safe behavior.
-
Designated Areas: Clearly demarcate specific areas within the lab (e.g., a specific fume hood) for handling Formamide, N-2-thiazolyl-.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all work involving this compound. The SOP should include all steps from material receipt to waste disposal.
-
Restricted Access: Due to the H360 hazard ("May damage fertility or the unborn child"), access to the compound and designated handling areas should be restricted. Personnel who are pregnant, planning to become pregnant, or breastfeeding should be fully informed of the risks.
-
Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory.[13] Always wash hands thoroughly after handling the compound, even if gloves were worn.[11]
Personal Protective Equipment (PPE): The Final Barrier
PPE is not a substitute for engineering and administrative controls but is essential for protecting against direct contact.[5] The selection of PPE must be based on the high-hazard profile of formamide.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Safety glasses with side shields and a face shield.[5] | Protects against splashes and aerosols. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Latex, Nitrile rubber).[5] | Prevents skin contact and absorption. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[5][11] |
| Body Protection | A fully buttoned lab coat, preferably a chemical-resistant one. Consider a chemical-resistant apron and sleeves for larger quantities.[5][11] | Protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | Generally not required if work is conducted within a certified chemical fume hood. If a hood is unavailable or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[14] | Prevents inhalation of hazardous vapors. |
Section 3: Standard Operating Protocols
Safe Handling and Storage Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.
-
Weighing: Weigh the solid material inside the fume hood. Use a disposable weigh boat to minimize contamination of balances.
-
Transfers & Dissolution: Conduct all transfers of solid material and the preparation of solutions within the fume hood. If the compound is a liquid, use non-sparking tools.[13]
-
Storage: Store the compound in a tightly sealed, properly labeled container.[8] Keep the container in a cool, dry, and well-ventilated area designated for toxic chemicals.[8][11][13] It should be stored locked up and segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[4][6]
-
Cleanup: Decontaminate the work surface thoroughly after completion of work.
Emergency Response & First Aid
Immediate and correct response to an exposure is critical.
Caption: A decision-making flow for first aid response.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[12]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[13] Seek immediate medical attention from an ophthalmologist.
-
In Case of Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][13]
-
In Case of Ingestion: Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance.[14] Seek immediate medical attention.
Spill & Waste Disposal Protocol
-
Small Spills:
-
Evacuate all non-essential personnel from the area.
-
Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite (do not use combustible materials like sawdust).[5][8]
-
Carefully collect the absorbed material into a suitable, sealed container for hazardous waste.[5][6]
-
Wash the spill area thoroughly with soap and water.[14]
-
All contaminated materials must be disposed of as hazardous waste.
-
-
Large Spills: Evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) office.
-
Waste Disposal: All waste containing Formamide, N-2-thiazolyl-, including empty containers and contaminated disposables, must be disposed of as hazardous waste. This typically involves collection by a licensed professional waste disposal service for chemical incineration.[8][11] Adhere strictly to all federal, state, and local environmental regulations.[11]
Conclusion
The responsible advancement of science requires an unwavering commitment to safety. While Formamide, N-2-thiazolyl- may hold potential in research and development, its structural relationship to formamide demands that it be treated with the utmost respect and caution. By understanding the inherent hazards, implementing a robust hierarchy of controls, and adhering to strict operational protocols, researchers can mitigate the risks associated with this compound. Until specific toxicological data for Formamide, N-2-thiazolyl- becomes available, the prudent and necessary course of action is to assume it carries the full hazard profile of its most dangerous component.
References
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Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]
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Australian Government Department of Health. (2013). Formamide: Human health tier II assessment. Retrieved from [Link]
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Penta Chemicals. (2023). Formamide - SAFETY DATA SHEET. Retrieved from [Link]
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Molecular Research Center, Inc. (2019). SAFETY DATA SHEET: FORMAzol. Retrieved from [Link]
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Loba Chemie. (2024). FORMAMIDE MOLECULAR BIOLOGY - Safety Data Sheet. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Formamide. Retrieved from [Link]
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PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. Retrieved from [Link]
- PubMed. (n.d.). Mutagenicity of urine of various species fed N-[4-(5-nitro-2-furyl). National Institutes of Health. Retrieved from https://pubmed.ncbi.nlm.nih.gov/354433/
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MDPI. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Retrieved from [Link]
-
RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]
-
Unicampania. (n.d.). N,N-Dimethyl Formamide CAS No 68-12-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
-
PubMed. (n.d.). Long Term Dose Response Study of N-[4-(5-nitro-2-furyl)-2-thiazolyl] Formamide-Induced Urinary Bladder Carcinogenesis. Retrieved from [Link]
-
PMC. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. National Institutes of Health. Retrieved from [Link]
-
IntechOpen. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]
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Methodological & Application
Synthesis of N-(Thiazol-2-yl)formamide: A Comprehensive Guide for Researchers
Introduction
N-(Thiazol-2-yl)formamide is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. The thiazole ring is a prominent scaffold in a multitude of pharmacologically active molecules, exhibiting a wide range of biological activities. The N-formyl group can serve as a crucial pharmacophore, a protecting group in multi-step syntheses, or a precursor for further chemical transformations. This document provides a detailed, in-depth guide to the synthesis of N-(thiazol-2-yl)formamide, designed for researchers, scientists, and professionals in drug development. The protocols herein are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the synthetic process.
Strategic Overview of the Synthesis
The synthesis of N-(thiazol-2-yl)formamide is most effectively achieved through a two-stage process. This strategy ensures high yields and purity of the final product by first constructing the core thiazole structure, followed by the selective introduction of the formyl group onto the exocyclic amino group.
The two primary stages are:
-
Hantzsch Thiazole Synthesis: The initial step involves the formation of the 2-aminothiazole precursor. This is accomplished via the well-established Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring system.
-
N-Formylation: The subsequent and final stage is the formylation of the synthesized 2-aminothiazole. This is achieved through the use of a suitable formylating agent, with a particular focus on the in situ generation of acetic formic anhydride from formic acid and acetic anhydride.
Overall Synthetic Workflow
Caption: A schematic overview of the two-part synthesis of N-(thiazol-2-yl)formamide.
Part 1: Synthesis of 2-Aminothiazole via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a straightforward route to the thiazole core. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide-containing reactant, in this case, thiourea.
Reaction Mechanism and Scientific Rationale
The reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the carbonyl carbon of chloroacetaldehyde, followed by an intramolecular cyclization and dehydration to yield the 2-aminothiazole ring. Chloroacetaldehyde is often generated in situ from its more stable diethyl acetal to avoid its tendency to polymerize[1].
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Hantzsch thiazole synthesis and is optimized for laboratory-scale preparation.
Materials and Reagents:
-
Thiourea
-
2-Chloro-1,1-diethoxyethane (Chloroacetaldehyde diethyl acetal)
-
Ethanol
-
Water
-
10 M Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.0 eq) in a 1:1 (v/v) mixture of ethanol and water.
-
Addition of Acetal: To the stirring solution, add 2-chloro-1,1-diethoxyethane (1.0-1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Slowly add a 10 M solution of sodium hydroxide to neutralize the reaction mixture to a pH of ~8-9. This will precipitate the free base of 2-aminothiazole.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 2-aminothiazole.
-
Purification: The crude product can be further purified by recrystallization from an ethanol/water or toluene solvent system to afford pure 2-aminothiazole as a solid.
Quantitative Data Summary for Part 1
| Parameter | Value/Range | Reference(s) |
| Yield | 70-90% | [1][2] |
| Purity | >95% (after recrystallization) | |
| Melting Point | 91-93 °C | [2] |
Part 2: N-Formylation of 2-Aminothiazole
The introduction of a formyl group onto the exocyclic nitrogen of 2-aminothiazole is a critical step in the synthesis of the target molecule. A highly effective method for this transformation is the use of acetic formic anhydride, which can be conveniently generated in situ from formic acid and acetic anhydride.
Reaction Mechanism and Scientific Rationale
Acetic formic anhydride is a potent formylating agent. The reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-aminothiazole on the formyl carbon of the mixed anhydride. The greater electrophilicity of the formyl carbonyl compared to the acetyl carbonyl ensures selective formylation.
Caption: Mechanism of N-formylation using acetic formic anhydride.
Detailed Experimental Protocol
This protocol describes a reliable method for the N-formylation of 2-aminothiazole using in situ generated acetic formic anhydride.
Materials and Reagents:
-
2-Aminothiazole (from Part 1)
-
Formic Acid (98-100%)
-
Acetic Anhydride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in anhydrous dichloromethane.
-
Preparation of Formylating Agent: In a separate flask equipped with a dropping funnel and cooled in an ice bath, add formic acid (1.1 eq). Slowly add acetic anhydride (1.1 eq) dropwise to the formic acid with stirring. Allow the mixture to stir at room temperature for 30-60 minutes to form the acetic formic anhydride.
-
Formylation Reaction: Cool the solution of 2-aminothiazole in dichloromethane to 0 °C in an ice bath. Slowly add the freshly prepared acetic formic anhydride solution dropwise to the 2-aminothiazole solution.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude N-(thiazol-2-yl)formamide can be purified by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel.
Quantitative Data Summary for Part 2
| Parameter | Value/Range |
| Typical Yield | 80-95% |
| Reaction Time | 2-4 hours |
| Reaction Temperature | 0 °C to Room Temperature |
Characterization of N-(Thiazol-2-yl)formamide
The identity and purity of the synthesized N-(thiazol-2-yl)formamide should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the formyl proton (a singlet or two singlets due to rotational isomers around the amide bond), as well as signals for the thiazole ring protons.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the formyl carbonyl carbon, in addition to the signals for the carbons of the thiazole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and vibrations associated with the thiazole ring.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of N-(thiazol-2-yl)formamide (C₄H₄N₂OS, MW: 128.15 g/mol ).
Conclusion
The synthetic protocols detailed in this guide provide a reliable and efficient pathway for the preparation of N-(thiazol-2-yl)formamide, a valuable compound for research and development in the pharmaceutical sciences. By following the step-by-step procedures and understanding the underlying chemical principles, researchers can confidently synthesize this important building block for their scientific endeavors.
References
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- BenchChem (2025). Application Notes and Protocols: Step-by-Step Synthesis of 2-Amino-5-formylthiazole.
-
Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1516. Available at: [Link]
- BenchChem (2025). Application Notes and Protocols for the Synthesis of N-(thiazol-2-yl)-2-tosylacetamide.
-
Jetir.org. N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Available at: [Link]
-
Organic Syntheses. Acetic Formic Anhydride. Available at: [Link]
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]
-
Journal of the Chemical Society of Pakistan. Synthesis of N-aryl derived formamides using triflic anhydride. Available at: [Link]
-
European International Journal of Science and Technology. Synthesis of Benzoazolyl-N,N-dimethylformamidines: Complexation and Biological Activity. Available at: [Link]
-
Journal of Peptide Science. Acylation of Hydrazides with Acetic Acid and Formic Acid. Available at: [Link]
-
Molecules. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
-
PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available at: [Link]
- Google Patents. Process of preparing 2-aminothiazoles.
-
Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. Available at: [Link]
-
ChemRxiv. Improved protocols for the synthesis of Precursors of Thiazol-2-ylidene N-Heterocyclic Carbenes. Available at: [Link]
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Application Notes & Protocols: The 2-Aminothiazole Scaffold in Medicinal Chemistry
A Senior Application Scientist's Guide to Synthesis, Assay, and Structure-Activity Relationship Analysis
Introduction: The Privileged Nature of the 2-Aminothiazole Core
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in clinically successful drugs, earning them the designation of "privileged structures." The 2-aminothiazole (2-AT) ring is a quintessential example of such a scaffold.[1][2] Its prevalence stems from a combination of favorable properties: it is a compact, planar, and aromatic system rich in hydrogen bond donors and acceptors, allowing it to function as a versatile pharmacophore that can engage with a wide array of biological targets.[3][4]
While the topic molecule, Formamide, N-2-thiazolyl- , represents a simple N-acylated derivative, it is the underlying 2-aminothiazole core that imparts profound medicinal relevance. This scaffold is a cornerstone in the design of agents targeting enzymes, particularly protein kinases, as well as in the development of antimicrobial, anti-inflammatory, and neuroprotective drugs.[1][5] Its derivatives are found in numerous marketed drugs, including the kinase inhibitor Dasatinib , the antibacterial agent Cefdinir , and the H2 receptor antagonist Famotidine .[6][7][8]
This guide provides an in-depth exploration of the 2-aminothiazole scaffold, moving from its strategic role in drug design and structure-activity relationships to detailed, field-proven protocols for its synthesis and biological evaluation.
Part 1: Strategic Role of the 2-Aminothiazole Scaffold in Drug Design
The utility of the 2-AT scaffold is most prominently demonstrated in the field of protein kinase inhibition, a critical area for oncology and immunology research.[9] Protein kinases feature a conserved ATP-binding pocket with a "hinge region" that forms key hydrogen bonds with the adenine portion of ATP. The 2-AT moiety is an exceptional hinge-binder , utilizing its endocyclic nitrogen and exocyclic amino group to mimic the hydrogen bonding pattern of adenine, thereby enabling potent and competitive inhibition of kinase activity.[3][10]
The development of Dasatinib (BMS-354825) , a potent inhibitor of the Src family and Bcr-Abl kinases used to treat chronic myelogenous leukemia (CML), serves as a canonical example.[6] Medicinal chemists began with a 2-aminothiazole template and systematically optimized the substituents at the C4, C5, and N2 positions to achieve nanomolar to subnanomolar potency.[6] This iterative process of chemical modification guided by biological feedback is the essence of establishing a structure-activity relationship (SAR).
Beyond kinase inhibition, the 2-AT core is a key building block for:
-
Antimicrobial Agents: Derivatives have shown potent activity against various pathogens, including Mycobacterium tuberculosis.[11]
-
CNS-Active Agents: The scaffold has been explored for treating neurodegenerative conditions like prion diseases.[5][12][13]
-
Anti-inflammatory Drugs: The well-known NSAID, Meloxicam, features a thiazole ring, highlighting its role in this therapeutic area.[1]
Part 2: Structure-Activity Relationship (SAR) Analysis
The power of the 2-aminothiazole scaffold lies in its chemical tractability, allowing for systematic modifications to fine-tune biological activity, selectivity, and pharmacokinetic properties.
SAR in Kinase Inhibition (Src/Abl Kinases)
The journey to discovering Dasatinib provides a masterclass in SAR.[6] Starting from an initial screening hit, researchers explored modifications at three key positions around the 2-AT core.
| Compound/Analog | Key Structural Feature | Src IC₅₀ (nM) | SAR Insight |
| Dasatinib | Optimized N-aryl and C5-carboxamide groups | 0.8 | The complex N-(2-chloro-6-methylphenyl) and C5-carboxamide substituents are critical for high-affinity binding within the ATP pocket, providing a combination of hydrogen bonds and hydrophobic interactions.[6][10] |
| Analog 1 | Simple phenyl group at N2 position | >10,000 | An unsubstituted N-phenyl group is insufficient for potent inhibition, highlighting the need for specific interactions. |
| Analog 2 | Addition of a C5-carboxamide group | 1.1 | The C5-carboxamide group significantly boosts potency, likely by forming an additional hydrogen bond with the kinase.[10] |
Data synthesized from literature reports.[6][10]
SAR in Antitubercular Activity
Research into 2-AT derivatives as agents against Mycobacterium tuberculosis reveals a different set of optimal substitutions, demonstrating the scaffold's adaptability.[11]
| Compound/Analog | Key Structural Feature | MIC (μM) | SAR Insight |
| Parent Scaffold | 4-(Pyrid-2-yl)thiazol-2-amine | > 30 | The unsubstituted 2-amino group lacks significant activity. Acylation is required.[11] |
| N-Benzoyl Analog | N-benzoyl group at the 2-amino position | ~1.5 | N-acylation dramatically improves potency, indicating the importance of this interaction for the mycobacterial target.[11] |
| N-(3-Chlorobenzoyl) Analog | 3-chloro substitution on the benzoyl ring | 0.024 | The position of the halogen on the benzoyl ring is critical. A meta-chloro substitution provides a >128-fold improvement over the initial hit, suggesting a specific fit in the binding pocket.[11] |
Data synthesized from a study on antitubercular 2-aminothiazoles.[11]
Part 3: Key Experimental Protocols
The following protocols provide robust, validated methods for the synthesis and evaluation of 2-aminothiazole derivatives.
Protocol 1: Synthesis of the 2-Aminothiazole Core via Hantzsch Thiazole Synthesis
This classic condensation reaction is the most fundamental and widely used method for constructing the 2-aminothiazole ring.[14][15] It involves the cyclization of an α-haloketone with a thiourea derivative.
Expertise & Causality: This one-pot reaction is efficient and high-yielding.[16] Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for both the initial Sₙ2 reaction and the subsequent intramolecular cyclization and dehydration steps. The use of thiourea directly installs the required 2-amino group.
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the desired α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) and thiourea (1.2 - 1.5 eq) in absolute ethanol.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting α-haloketone is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, slowly add the reaction mixture to a beaker of cold water or a dilute sodium bicarbonate solution to precipitate the product.[16]
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol or purified by column chromatography on silica gel.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: N-Acylation of 2-Aminothiazole
This protocol describes the functionalization of the 2-amino group, the key step to producing N-2-thiazolyl-formamide and its more complex, biologically active analogs.
Expertise & Causality: The exocyclic amino group of 2-aminothiazole is a nucleophile that readily reacts with electrophilic acylating agents. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which acts as a proton scavenger to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion.
Methodology:
-
Reagent Preparation: Dissolve the starting 2-aminothiazole derivative (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF, or pyridine) in a flask under an inert atmosphere (e.g., nitrogen). Cool the solution in an ice bath (0°C).
-
Base Addition: Add a base (e.g., triethylamine or pyridine, 1.5 eq).
-
Acylation: Add the acylating agent (e.g., formic anhydride to make formamide, or a substituted benzoyl chloride, 1.1 eq) dropwise to the cooled, stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization.
References
-
Lombardo, L. J., et al. (2006). Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
-
Upton, A. M., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 22(12), 4047-51. [Link]
-
Ayati, A., et al. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 804-16. [Link]
-
Nitsche, C., et al. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 226, 113849. [Link]
-
Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of 2-Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors. Archiv der Pharmazie, 353(1), e1900227. [Link]
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Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(40), 35849-35863. [Link]
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Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
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El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal. [Link]
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Nefzi, A., et al. (2007). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of Combinatorial Chemistry, 9(5), 873-6. [Link]
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Sharma, S., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 646-666. [Link]
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Dahlin, J. L., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 58(5), 2091-113. [Link]
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El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
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Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2561-78. [Link]
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Ghaemmaghami, S., et al. (2011). 2-Aminothiazoles as therapeutic leads for prion diseases. Journal of Medicinal Chemistry, 54(4), 1010-21. [Link]
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Wikipedia. (2023). 2-Aminothiazole. Wikipedia. [Link]
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Ghaemmaghami, S., et al. (2011). 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. ACS Medicinal Chemistry Letters, 2(3), 231-236. [Link]
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Gallardo-Godoy, A., et al. (2010). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. Journal of Virology, 84(7), 3408-17. [Link]
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Abu-Hassan, A. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7339. [Link]
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El-Damasy, A. K., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 36989-37018. [Link]
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El-Damasy, A. K., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 36989-37018. [Link]
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El-Damasy, A. K., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
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Khan, I., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon, 10(1), e23646. [Link]
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Zhabinskii, V. N., et al. (2022). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journal of Organic Chemistry, 18, 144-152. [Link]
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Li, F., et al. (2014). Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. ResearchGate. [Link]
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Application Notes & Protocols: The Strategic Utility of Formamide, N-2-thiazolyl- in Modern Organic Synthesis
Abstract
Formamide, N-2-thiazolyl- (also known as N-formyl-2-aminothiazole) is a pivotal, yet often overlooked, intermediate in the synthesis of complex heterocyclic systems. Its true value lies in the dual reactivity conferred by the thiazole ring and the N-formyl group. This guide elucidates the synthesis, characterization, and strategic applications of this versatile building block. We will explore its role not merely as a protected amine, but as an active participant in cyclization and functional group transformations, providing researchers in medicinal chemistry and materials science with field-proven protocols and the causal logic behind them.
Introduction: The Significance of the N-Formyl-2-aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including antibacterial (sulfathiazole), anti-inflammatory, and anticancer drugs.[1][2][3] The simple act of formylating the exocyclic amine at the 2-position transforms it from a basic building block into a sophisticated synthetic intermediate, Formamide, N-2-thiazolyl-.
The formyl group serves two primary strategic purposes:
-
A Modulator of Reactivity: It temporarily masks the highly nucleophilic 2-amino group, directing subsequent electrophilic substitution to other positions on the thiazole ring.
-
A Latent Electrophile/Nucleophile: The formamide functionality is not merely a placeholder; it is a reactive handle for constructing fused heterocyclic systems, such as the medicinally significant thiazolo[5,4-d]pyrimidines, or for conversion into other valuable functional groups like isocyanides.
This document provides a comprehensive overview of its synthesis and highlights its application in key synthetic transformations, empowering chemists to leverage its full potential.
Synthesis of Formamide, N-2-thiazolyl-
The most direct and efficient method for preparing the title compound is the N-formylation of commercially available 2-aminothiazole. The reaction is typically achieved by heating 2-aminothiazole with an excess of formic acid, which serves as both the formylating agent and the solvent.
Causality of the Method:
The exocyclic amino group of 2-aminothiazole is a potent nucleophile.[4] In the presence of formic acid, this amine attacks the electrophilic carbonyl carbon of the acid. The resulting tetrahedral intermediate then collapses, eliminating a molecule of water to furnish the stable amide product. Driving the reaction to completion often requires reflux conditions to facilitate the dehydration step.
Experimental Protocol 1: Synthesis via Formic Acid
This protocol details a standard, robust procedure for the gram-scale synthesis of Formamide, N-2-thiazolyl-.
Workflow Diagram:
Caption: Workflow for the synthesis and purification of Formamide, N-2-thiazolyl-.
Materials & Equipment:
-
2-Aminothiazole
-
Formic Acid (≥98%)
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution
-
Ethanol, Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, ice bath, Buchner funnel, filter paper
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiazole (10.0 g, 0.1 mol).
-
Reagent Addition: In a fume hood, carefully add formic acid (30 mL, ~0.8 mol) to the flask.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with gentle stirring. Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling & Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, chill the flask in an ice bath for 30 minutes. A precipitate should form.
-
Work-up: Slowly and carefully pour the cold reaction mixture into a beaker containing 150 mL of an ice-cold saturated sodium bicarbonate solution (or a carefully prepared 10% NaOH solution) to neutralize the excess formic acid. Stir until effervescence ceases.
-
Isolation: Isolate the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any residual salts.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.
-
Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.
Data Summary Table:
| Parameter | Value |
| Molecular Formula | C₄H₄N₂OS |
| Molecular Weight | 128.15 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Expected Yield | 75-90% |
| Melting Point | ~155-159 °C (literature varies) |
| Solubility | Soluble in DMSO, DMF; slightly soluble in hot ethanol; sparingly soluble in water. |
Spectroscopic Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized intermediate.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 11.0-12.0 (br s, 1H, -NH-CHO): The amide proton, often broad.
-
δ 8.5-9.0 (s, 1H, -NH-CH O): The formyl proton, a key diagnostic singlet.
-
δ 7.2-7.6 (m, 2H, Thiazole CH =CH ): The two protons on the thiazole ring, their coupling pattern and shifts confirm the structure.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~160 (C=O): The formyl carbonyl carbon.
-
δ ~158 (Thiazole C2-N): The carbon bearing the formamide group.
-
δ ~140 (Thiazole C4).
-
δ ~115 (Thiazole C5).
-
-
IR Spectroscopy (ATR):
-
3100-3300 cm⁻¹ (N-H stretch).
-
~1680-1700 cm⁻¹ (C=O stretch, amide I band), a strong, characteristic peak.
-
~1530 cm⁻¹ (N-H bend, amide II band).
-
-
Mass Spectrometry (ESI+):
-
m/z = 129.0 (M+H)⁺.
-
Applications in Organic Synthesis
The synthetic power of Formamide, N-2-thiazolyl- is best demonstrated through its use in constructing more complex molecular architectures.
Application 1: Precursor for Thiazolo[5,4-d]pyrimidines
This class of fused heterocycles is of great interest in medicinal chemistry. The formamide acts as a one-carbon electrophile that, upon activation, can cyclize with a nitrogen nucleophile. A common method involves the use of phosphoryl chloride (POCl₃) which activates the formamide, followed by reaction with an amine.
Reaction Scheme Diagram:
Caption: Cyclization to form a Thiazolo[5,4-d]pyrimidine core.
Experimental Protocol 2: Synthesis of a Substituted Thiazolo[5,4-d]pyrimidine
Causality of the Method: Phosphoryl chloride converts the amide oxygen into a good leaving group (a dichlorophosphate ester), forming a reactive Vilsmeier-type intermediate (an iminium salt). This powerful electrophile is readily attacked by a nucleophilic amine. The subsequent intramolecular cyclization and elimination/aromatization cascade yields the fused bicyclic system.
Materials & Equipment:
-
Formamide, N-2-thiazolyl-
-
Phosphoryl Chloride (POCl₃)
-
Aniline (or other primary amine)
-
Toluene (anhydrous)
-
Standard glassware for anhydrous reactions (oven-dried), inert atmosphere setup (N₂ or Ar)
Step-by-Step Procedure:
-
Reaction Setup: In a fume hood, charge an oven-dried, three-neck flask with Formamide, N-2-thiazolyl- (1.28 g, 10 mmol) and anhydrous toluene (20 mL) under an inert atmosphere.
-
Activation: Cool the suspension to 0 °C in an ice bath. Slowly add phosphoryl chloride (1.1 mL, 12 mmol) dropwise via syringe. The mixture may become thick.
-
Vilsmeier Intermediate Formation: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Nucleophile Addition: Add a solution of aniline (1.1 g, 12 mmol) in anhydrous toluene (5 mL) dropwise to the reaction mixture.
-
Cyclization: Heat the reaction to reflux (approx. 110 °C) and maintain for 6-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous slurry with a cold, concentrated NaOH solution to pH > 10.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the target thiazolo[5,4-d]pyrimidine.
Application 2: Precursor for 2-Isocyanothiazole
The dehydration of the formamide group provides facile access to the corresponding isocyanide. 2-Isocyanothiazole is a highly valuable intermediate for multicomponent reactions (e.g., Ugi, Passerini), which are powerful tools for building molecular complexity and generating compound libraries for drug discovery.
Reaction Scheme Diagram:
Caption: Conversion of the formamide to an isocyanide and its subsequent use.
Experimental Protocol 3: Generation of 2-Isocyanothiazole
Causality of the Method: Dehydrating agents like phosphoryl chloride, thionyl chloride, or tosyl chloride in the presence of a base (like triethylamine or pyridine) readily eliminate water from the formamide tautomer (the imidic acid form) to generate the isocyanide functional group. The reaction must be performed under anhydrous conditions as isocyanides are sensitive to hydrolysis.
Materials & Equipment:
-
Formamide, N-2-thiazolyl-
-
Phosphoryl Chloride (POCl₃)
-
Triethylamine (TEA) (anhydrous)
-
Dichloromethane (DCM) (anhydrous)
-
Standard glassware for anhydrous reactions, inert atmosphere setup
Step-by-Step Procedure:
-
Reaction Setup: Dissolve Formamide, N-2-thiazolyl- (1.28 g, 10 mmol) in anhydrous DCM (50 mL) in an oven-dried flask under an inert atmosphere. Add anhydrous triethylamine (4.2 mL, 30 mmol).
-
Dehydration: Cool the solution to -10 °C (ice/salt bath). Add a solution of phosphoryl chloride (1.0 mL, 11 mmol) in anhydrous DCM (10 mL) dropwise over 20 minutes, ensuring the internal temperature does not exceed 0 °C.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours. The formation of triethylamine hydrochloride is observed as a white precipitate.
-
Work-up: Quench the reaction by adding ice-cold water (30 mL). Separate the organic layer. Wash the organic layer sequentially with cold water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature (<30 °C) to yield the crude 2-isocyanothiazole.
-
Usage: Caution: Isocyanides are often volatile and possess a strong, unpleasant odor. They can also be toxic. It is highly recommended to use the resulting solution directly in the next step (e.g., a Ugi reaction) without complete isolation.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is required.
-
Specific Hazards:
-
Formic Acid: Corrosive. Handle with extreme care.
-
Phosphoryl Chloride (POCl₃): Highly corrosive and reacts violently with water. Must be handled under anhydrous conditions.
-
Isocyanides: Volatile, malodorous, and potentially toxic. Handle with extreme caution in a fume hood.
-
Conclusion
Formamide, N-2-thiazolyl- transcends its role as a simple protected amine. It is a strategically valuable and versatile intermediate that provides efficient entry into complex and medicinally relevant heterocyclic scaffolds. The protocols and insights provided herein demonstrate its utility as a precursor for both cyclization reactions to form fused systems like thiazolopyrimidines and for functional group transformations to generate valuable isocyanide building blocks. A thorough understanding of its reactivity empowers chemists to design more efficient and innovative synthetic routes in drug discovery and materials science.
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Application Note & Protocols: High-Throughput Screening of "Formamide, N-2-thiazolyl-" Derivatives for Modulators of a Target Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole moiety is a cornerstone in medicinal chemistry, present in numerous clinically approved drugs.[1] Derivatives of "Formamide, N-2-thiazolyl-" represent a chemical scaffold with significant potential for biological activity, warranting thorough investigation in drug discovery campaigns. This document provides a comprehensive guide for the high-throughput screening (HTS) of a library of "Formamide, N-2-thiazolyl-" derivatives to identify modulators of a hypothetical protein of interest (POI), a key protein implicated in cancer cell proliferation. We will detail a primary screening strategy using a robust biochemical assay, followed by orthogonal validation and cell-based secondary assays to confirm activity and assess cellular effects. This guide is designed to provide both the conceptual framework and the practical, step-by-step protocols necessary for executing a successful HTS campaign.
Introduction: The Therapeutic Potential of Thiazole Derivatives
Thiazole-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The structural versatility of the thiazole ring allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity. The "Formamide, N-2-thiazolyl-" core represents a promising starting point for the development of novel therapeutics. Given that some derivatives, such as N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT), have been identified as carcinogens affecting the urinary bladder epithelium, it is plausible that other derivatives could modulate key biological pathways involved in cell growth and proliferation.[4][5] This application note outlines a comprehensive HTS workflow to screen a library of these derivatives for their ability to modulate a hypothetical, purified protein of interest (POI) crucial for cancer cell survival.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds against specific biological targets.[6][7][8][9] The primary objective of an HTS campaign is the identification of "hits"—compounds that exhibit a desired interaction with the target, such as enzymatic inhibition or binding.[6] This process involves miniaturized assays, robotic liquid handling, and sensitive detection methods to efficiently analyze thousands of compounds.[7][8][9]
HTS Campaign Strategy: A Multi-Faceted Approach
A successful HTS campaign requires a carefully planned strategy that includes a primary screen, hit confirmation, and secondary assays to eliminate false positives and characterize the biological activity of confirmed hits.[10][11]
Our proposed strategy involves a three-tiered approach:
-
Primary Screen: A biochemical Fluorescence Polarization (FP) assay to identify compounds that directly bind to the purified POI. FP is a robust, homogeneous assay suitable for HTS that measures the change in the polarization of fluorescent light upon binding of a small, fluorescently labeled molecule (tracer) to a larger protein.[12][13][14]
-
Secondary Assay (Orthogonal): An AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) to confirm the binding of hits from the primary screen using a different technological principle. This helps to eliminate technology-specific artifacts. AlphaLISA is a bead-based assay that measures molecular interactions with high sensitivity.[15][16][17]
-
Tertiary Assay (Cell-Based): A cell-based assay to determine the effect of confirmed hits on cell viability and to distinguish between cytotoxic and specific modulatory effects.[18][19][20]
Below is a visual representation of the overall HTS workflow:
Figure 2: Hit Triage and Confirmation Flowchart.
Troubleshooting Common HTS Issues
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in data (low Z') | Inconsistent liquid handling, reagent instability, plate edge effects. | Calibrate liquid handlers, prepare fresh reagents daily, avoid using outer wells of the plate or use a different plate type. [21] |
| High rate of false positives | Compound autofluorescence, light scattering, compound aggregation. [22] | Perform a counter-screen without the POI to identify fluorescent compounds. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to reduce aggregation. [22]Use an orthogonal assay with a different detection method. |
| High rate of false negatives | Low compound purity, compound instability in assay buffer. | Confirm compound identity and purity. Assess compound stability in the assay buffer over the incubation period. |
| Discrepancy between biochemical and cell-based assays | Poor cell permeability of the compound, compound efflux from cells, compound metabolism. | Assess compound permeability using in silico or in vitro models. Use efflux pump inhibitors. Analyze compound stability in the presence of cells. |
Conclusion
The high-throughput screening of "Formamide, N-2-thiazolyl-" derivatives offers a promising avenue for the discovery of novel therapeutic agents. The multi-tiered screening strategy outlined in this application note, combining a primary biochemical screen with orthogonal and cell-based secondary assays, provides a robust framework for identifying and validating true hits. Careful assay development, stringent quality control, and a systematic approach to hit triage are essential for the success of any HTS campaign. The protocols and guidelines presented here are intended to equip researchers with the necessary tools to effectively explore the therapeutic potential of this important chemical scaffold.
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In Vitro Applications of N-2-Thiazolyl Formamide and its Derivatives: A Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays involving the chemical scaffold of N-2-thiazolyl formamide. While direct studies on the parent compound, Formamide, N-2-thiazolyl-, are limited in publicly accessible literature, the thiazole ring system is a well-established pharmacophore present in a multitude of biologically active molecules.[1] This guide will, therefore, focus on the broader and more extensively researched class of N-(thiazol-2-yl) amides and 2-aminothiazole derivatives, providing a robust framework for investigating novel compounds based on this core structure.
The thiazole moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The protocols and application notes detailed herein are designed to be adaptable for the screening and characterization of novel thiazole-based compounds, enabling a thorough investigation of their potential therapeutic effects.
Section 1: Foundational Knowledge and Pre-assay Considerations
Before embarking on in vitro testing, a fundamental understanding of the test compound's physicochemical properties is crucial for designing meaningful experiments and ensuring data integrity.
1.1. Compound Characterization: The Case of N-2-Thiazolyl Formamide
Table 1: Essential Physicochemical Parameters for Pre-Assay Planning
| Parameter | Importance in In Vitro Assays | Recommended Method(s) |
| Solubility | Ensures the compound is fully dissolved in the assay medium, preventing misleading results due to precipitation. Crucial for accurate dose-response relationships. | Initial assessment in common solvents (e.g., DMSO, ethanol). Subsequent determination of aqueous solubility in buffer and cell culture media. |
| Purity | Impurities can have their own biological activity, leading to false positives or negatives. | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Stability | Degradation of the compound in the assay medium over the incubation period can lead to an underestimation of its potency. | HPLC or LC-MS analysis of the compound in assay buffer/media at different time points (e.g., 0, 24, 48, 72 hours) under incubation conditions (37°C, 5% CO₂). |
| LogP/LogD | Indicates the lipophilicity of the compound, which can influence its membrane permeability and potential for non-specific binding. | Calculated using software (e.g., ChemDraw, MarvinSketch) or determined experimentally (e.g., shake-flask method). |
Note: For N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT), a more complex and studied derivative, it is known to be insoluble in water.[5] This highlights the importance of appropriate solvent selection and concentration range for thiazole-based compounds.
1.2. Rationale for Assay Selection
The choice of in vitro assays should be guided by the therapeutic hypothesis for the novel thiazole derivative. Based on the vast body of literature on thiazole compounds, several key biological activities are of primary interest. This guide will provide detailed protocols for assays in the following areas:
-
Anticancer/Cytotoxicity: To assess the compound's ability to inhibit cancer cell growth or induce cell death.
-
Anti-inflammatory: To evaluate the compound's potential to modulate key inflammatory pathways.
-
Antimicrobial: To determine the compound's efficacy against various bacterial and fungal strains.
Section 2: Anticancer and Cytotoxicity Assays
A primary application for novel thiazole derivatives is in oncology, where they have shown promise in targeting various cancer cell lines.[6][7] The initial step in evaluating a compound's anticancer potential is to determine its effect on cell viability and proliferation.
2.1. Principle of Tetrazolium-Based Cell Viability Assays (MTT & XTT)
Cell viability assays are fundamental for assessing the cytotoxic or cytostatic effects of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure the metabolic activity of cells, which is typically proportional to the number of viable cells.[8][9] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.[10]
-
MTT: Produces a purple, water-insoluble formazan that requires a solubilization step.[8]
-
XTT: Produces an orange, water-soluble formazan, simplifying the protocol.[9]
2.2. Experimental Workflow: Cytotoxicity Screening
The following diagram illustrates the general workflow for assessing the cytotoxicity of a thiazole derivative using a tetrazolium-based assay.
Caption: General workflow for in vitro cytotoxicity testing.
2.3. Detailed Protocol: MTT Cell Viability Assay
This protocol provides a step-by-step guide for performing an MTT assay to determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound.[11]
Materials:
-
Selected cancer cell line (e.g., MDA-MB-231 for breast cancer)[6]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
N-2-thiazolyl formamide derivative (or related compound)
-
Vehicle (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of the test compound in culture medium from a stock solution (e.g., in DMSO).
-
Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls (medium only).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
Plot the % viability against the log of the compound concentration.
-
Determine the IC₅₀ value from the dose-response curve using non-linear regression analysis.
Table 2: Hypothetical Cytotoxicity Data for a Thiazole Derivative (Compound X)
| Compound X (µM) | Mean Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.18 | 94.4 |
| 1 | 0.95 | 76.0 |
| 5 | 0.63 | 50.4 |
| 10 | 0.35 | 28.0 |
| 50 | 0.12 | 9.6 |
| 100 | 0.08 | 6.4 |
Based on this hypothetical data, the IC₅₀ of Compound X would be approximately 5 µM.
Section 3: Anti-inflammatory Assays
Chronic inflammation is implicated in numerous diseases, and the cyclooxygenase (COX) and lipoxygenase (LOX) pathways are key targets for anti-inflammatory drugs. Thiazole derivatives have been reported to possess anti-inflammatory properties.[12]
3.1. Principle of COX and 5-LOX Inhibition Assays
-
Cyclooxygenase (COX) Assay: COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.[13] An in vitro COX inhibition assay measures the ability of a compound to block this conversion, typically by detecting the amount of prostaglandin produced.[14]
-
5-Lipoxygenase (5-LOX) Assay: The 5-LOX enzyme converts arachidonic acid into leukotrienes, another class of inflammatory mediators.[15] The assay quantifies the inhibition of this enzymatic activity.
3.2. Detailed Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol is adapted for a commercial COX-2 inhibitor screening kit.
Materials:
-
COX-2 enzyme (human recombinant)
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
Assay buffer
-
N-2-thiazolyl formamide derivative
-
Positive control (e.g., Celecoxib)
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well plate
-
Microplate reader (absorbance at 590 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Compound Addition: Add 10 µL of the test compound dilutions (in assay buffer) to the wells. Include a positive control and a vehicle control.
-
Enzyme Addition: Add 10 µL of COX-2 enzyme to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of arachidonic acid to each well to start the reaction.
-
Incubation: Incubate for 5 minutes at room temperature.
-
Detection: Add 50 µL of the colorimetric substrate solution.
-
Absorbance Measurement: Read the absorbance at 590 nm after a brief incubation.
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the log of the compound concentration to determine the IC₅₀ value.
Section 4: Antimicrobial Susceptibility Testing
The thiazole scaffold is present in numerous antimicrobial agents.[16][17] Therefore, evaluating a novel N-2-thiazolyl formamide derivative for its antibacterial and antifungal activity is a logical step.
4.1. Principle of Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.
4.2. Detailed Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well U-bottom plates
-
N-2-thiazolyl formamide derivative
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader (absorbance at 600 nm)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution:
-
Add 50 µL of broth to all wells of a 96-well plate.
-
Add 50 µL of the test compound (at 2X the highest desired concentration) to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.
-
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the absorbance at 600 nm.
Table 3: Hypothetical MIC Data for a Thiazole Derivative (Compound Y)
| Microorganism | Compound Y MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus (Gram-positive) | 8 | 1 |
| E. coli (Gram-negative) | 32 | 0.5 |
| C. albicans (Fungus) | 16 | N/A |
Section 5: Signaling Pathway Analysis
To understand the mechanism of action of a biologically active thiazole derivative, it is often necessary to investigate its effect on cellular signaling pathways. Thiazole derivatives have been shown to modulate various kinase signaling cascades, such as the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[3]
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by a thiazole derivative.
A common method to assess the modulation of this pathway is through Western blotting to detect changes in the phosphorylation status of key proteins like AKT and mTOR. An in vitro kinase assay could also be employed to determine if the compound directly inhibits the enzymatic activity of PI3K or AKT.
Section 6: Conclusion and Future Directions
The N-2-thiazolyl formamide scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a foundational set of in vitro protocols to begin the characterization of such compounds. By systematically evaluating their cytotoxic, anti-inflammatory, and antimicrobial properties, researchers can gain valuable insights into their biological activities.
It is crucial to remember that these in vitro assays are the first step in a long drug discovery process.[1][18] Promising "hit" compounds identified through these screens will require further validation through more complex in vitro models (e.g., 3D cell cultures, co-cultures) and subsequent in vivo studies to assess their efficacy and safety profiles. The self-validating nature of these protocols, which include appropriate positive and negative controls, ensures the generation of reliable and reproducible data, forming a solid foundation for future drug development efforts.
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- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 14. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols for In Vivo Studies Involving N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT)
Introduction: A Chemically-Induced Model for Bladder Cancer Research
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide, commonly abbreviated as FANFT, is a nitrofuran derivative that has been instrumental in the field of oncology research. Its significance lies in its potent and specific carcinogenic activity in the urinary bladder of rodents, making it a reliable tool for inducing bladder cancer in a controlled laboratory setting.[1][2] The resulting animal models are invaluable for studying the pathogenesis of bladder cancer, evaluating novel therapeutic agents, and investigating mechanisms of carcinogenesis.
This guide provides a comprehensive overview of the principles and protocols for conducting in vivo studies using FANFT. It is intended for researchers, scientists, and drug development professionals who are looking to establish and utilize a chemically-induced bladder cancer model. The protocols detailed herein are synthesized from established methodologies and are designed to ensure reproducibility and scientific rigor.
Scientific Background and Mechanism of Action
FANFT is recognized as a potent carcinogen, and its mechanism of action is linked to its metabolic activation.[3] While the complete metabolic pathway is complex, it is understood that FANFT undergoes cooxidative metabolism, potentially mediated by prostaglandin endoperoxide synthetase.[3] This metabolic process is crucial for its carcinogenic effects. The administration of FANFT, particularly through diet, leads to the development of urinary bladder neoplasms in susceptible animal models.[2][4]
The choice of animal model is critical for the successful induction of bladder cancer with FANFT. The Fischer 344 inbred rat is a well-established and commonly used model due to its high susceptibility to FANFT-induced bladder carcinogenesis.[1][2]
Safety and Handling Precautions
FANFT is a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure.[5][6] It is also suspected of damaging fertility or the unborn child.[5][7] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A dedicated lab coat should be worn at all times.
-
Eye Protection: Safety glasses or goggles are essential.
-
Respiratory Protection: Use a certified respirator when handling the powdered form of the compound to avoid inhalation.[6]
Handling and Storage:
-
Handle FANFT in a designated area, preferably within a chemical fume hood.
-
Avoid creating dust.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
-
Store locked up.[5]
Waste Disposal:
-
All contaminated materials, including animal bedding, should be treated as hazardous waste and disposed of according to institutional and local regulations.
Experimental Protocols
Animal Model Selection and Husbandry
-
Species and Strain: Male weanling Fischer 344 (F344) rats are the recommended model.[2]
-
Age: Weanling rats are typically used for these studies.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the protocol.
-
Acclimation: Allow for a minimum of one week of acclimation to the facility before the start of the experiment.
FANFT Diet Preparation and Administration
The most common and effective method for administering FANFT to induce bladder cancer is through dietary inclusion.[2][9]
Materials:
-
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) powder
-
Standard rodent chow (powdered)
-
A suitable mixing apparatus (e.g., a V-blender or a planetary mixer)
-
Personal Protective Equipment (as outlined in Section 2)
Protocol:
-
Dose Calculation: A commonly used concentration of FANFT in the diet is 0.2%.[2] Calculate the required amount of FANFT based on the total amount of diet to be prepared.
-
Premixing: To ensure homogenous distribution, first, mix the calculated amount of FANFT with a small portion of the powdered diet.
-
Final Mixing: Gradually add the premix to the remaining bulk of the powdered diet and mix thoroughly until a uniform consistency is achieved.
-
Diet Pelleting (Optional): The mixed diet can be pelleted for easier feeding.
-
Administration: Provide the FANFT-containing diet to the experimental group of rats ad libitum. The control group should receive the same standard diet without FANFT.
-
Duration of Administration: A typical duration for FANFT administration is up to 30 weeks, followed by a period of feeding with the control diet.[2] The duration can be adjusted based on the experimental objectives.
Experimental Workflow for FANFT-Induced Bladder Cancer Model
Caption: Workflow for the induction of bladder cancer in rats using a FANFT-supplemented diet.
Monitoring and Endpoint Analysis
Monitoring:
-
Body Weight: Monitor and record the body weight of each animal weekly.
-
Food Consumption: Measure food consumption to estimate the dose of FANFT ingested.
-
Clinical Signs: Observe the animals daily for any clinical signs of toxicity or tumor development, such as hematuria (blood in urine) or palpable abdominal masses.
Endpoint Analysis:
-
Necropsy: At the end of the study, humanely euthanize the animals. Perform a thorough necropsy, with a particular focus on the urinary bladder.
-
Histopathology: The urinary bladder should be carefully excised, inflated with, and immersed in 10% neutral buffered formalin. After fixation, the bladder should be processed for histopathological examination. Tissues can be sectioned and stained with hematoxylin and eosin (H&E) to identify and grade the neoplastic lesions.[2]
Data Presentation and Interpretation
Table 1: Dose-Response Relationship of FANFT-Induced Bladder Carcinoma in F344 Rats [2]
| FANFT Concentration in Diet (%) | Incidence of Bladder Carcinoma (%) |
| 0.2 | 100 |
| 0.1 | 100 |
| 0.05 | 87 |
| 0.01 | 0 |
| 0.005 | 0 |
| 0.001 | 0 |
Data adapted from a long-term dose-response study. The chemical was fed for 30 weeks followed by 74 weeks of control diet.[2]
Interpretation: The incidence of bladder carcinoma is directly proportional to the dose of FANFT administered.[2] There is also an inverse relationship between the dose and the latency period for tumor development.[2] This model allows for the study of dose-dependent effects of carcinogens and the evaluation of chemopreventive or therapeutic agents at different stages of tumor progression.
Applications in Drug Development
The FANFT-induced bladder cancer model serves as a robust platform for various applications in drug development:
-
Efficacy Testing of Novel Therapeutics: New anti-cancer agents can be tested for their ability to inhibit tumor growth or cause regression in this model.
-
Chemoprevention Studies: The model is suitable for evaluating the efficacy of compounds in preventing or delaying the onset of bladder cancer.
-
Biomarker Discovery: Analysis of tissues and biological fluids from FANFT-treated animals can lead to the discovery of new biomarkers for early detection and prognosis of bladder cancer.
-
Mechanistic Studies: This model allows for the investigation of the molecular and cellular mechanisms underlying bladder carcinogenesis.
Signaling Pathway Implication (Conceptual)
Caption: Conceptual pathway of FANFT-induced carcinogenesis.
Conclusion
The use of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) to induce bladder cancer in rodents is a well-established and valuable tool in cancer research. Adherence to the detailed protocols and safety guidelines presented in this document is crucial for the successful and safe implementation of this model. This chemically-induced cancer model provides a powerful platform for advancing our understanding of bladder cancer and for the development of new and effective therapies.
References
-
Cohen, S. M., et al. (1983). Orthotopic implantation of primary N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide-induced bladder cancer in bladder submucosa: an animal model for bladder cancer study. Cancer Research, 43(2), 617-622. Available at: [Link]
-
Ertürk, E., et al. (1986). Influence of the Application Mode of N-[4-(5-nitro-2-furyl)-2-thiazolyl]-formamide on the Localization of Its Carcinogenic Expression in Female NMRI-mice. Cancer Letters, 31(3), 311-318. Available at: [Link]
-
Arai, M., et al. (1983). Long Term Dose Response Study of N-[4-(5-nitro-2-furyl)-2-thiazolyl] Formamide-Induced Urinary Bladder Carcinogenesis. Cancer Letters, 18(3), 261-269. Available at: [Link]
-
National Toxicology Program. (2003). Toxicology and Carcinogenesis Studies of Formamide (CASRN 75-12-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series, (518), 1-260. Available at: [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2013). Formamide: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]
-
National Toxicology Program. (2003). Toxicology and carcinogenesis studies of formamide (Cas No. 75-12-7) in F344/N rats and B6C3F1 mice (gavage studies). National Toxicology Program technical report series, (518), 1–260. Available at: [Link]
-
Molecular Research Center, Inc. (2019). Safety Data Sheet: FORMAzol. Available at: [Link]
-
Wang, C. Y., et al. (1984). Mutagenicity of urine of various species fed N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide or 2-amino-4-(5-nitro-2-furyl)thiazole. Mutation Research, 135(3), 169-173. Available at: [Link]
-
Wise, R. W., et al. (1984). Metabolism of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide by Prostaglandin Endoperoxide Synthetase. Cancer Research, 44(5), 1893-1897. Available at: [Link]
-
U.S. National Library of Medicine. (n.d.). Label: FAMOTIDINE powder, for suspension. DailyMed. Available at: [Link]
-
Tiltman, A. J., & Friedell, G. H. (1972). Effect of feeding N-(4-(5-nitro-2-furyl)-2-thiazolyl)formamide on mitotic activity of rat urinary-bladder epithelium. Journal of the National Cancer Institute, 48(1), 125-129. Available at: [Link]
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- 2. Long term dose response study of N-[4-(5-nitro-2-furyl)-2-thiazolyl] formamide-induced urinary bladder carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide by prostaglandin endoperoxide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of feeding N-(4-(5-nitro-2-furyl)-2-thiazolyl)formamide on mitotic activity of rat urinary-bladder epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols for the Development of N-2-Thiazolyl Formamide Derivatives as Novel Antimicrobial Agents
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the exploration of N-2-thiazolyl formamide and its derivatives as a promising class of antimicrobial agents. This document outlines the scientific rationale, synthetic protocols, methodologies for antimicrobial evaluation, and interpretation of results, grounded in established principles of medicinal chemistry and microbiology.
Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities, including antibacterial, antifungal, and antiviral effects.[1][2] The 2-aminothiazole moiety, in particular, is a versatile building block that allows for diverse chemical modifications, leading to the development of potent and selective therapeutic agents.[3][4] The introduction of an acyl group, such as a formamide, at the 2-amino position can significantly influence the molecule's physicochemical properties and biological activity. This guide will focus on the systematic evaluation of N-2-thiazolyl formamide derivatives as a potential new class of antimicrobials.
Rationale and Design Strategy
The core hypothesis is that the N-2-thiazolyl formamide scaffold can be systematically modified to optimize antimicrobial potency while minimizing host cell toxicity. The formamide group provides a key hydrogen bond donor and acceptor, which can be crucial for target engagement. The design strategy involves the synthesis of a library of analogues with substitutions on the thiazole ring to explore the structure-activity relationship (SAR).
Synthesis of N-2-Thiazolyl Formamide Derivatives
The synthesis of N-2-thiazolyl formamides and their derivatives is generally achieved through the acylation of the corresponding 2-aminothiazole precursor. Below is a representative protocol for the synthesis of the parent compound, N-(thiazol-2-yl)formamide, and a closely related analogue, N-(thiazol-2-yl)acetamide.
Protocol 3.1: Synthesis of N-(thiazol-2-yl)acetamide
This protocol is adapted from a known procedure for the acylation of 2-aminothiazole.[5]
Materials:
-
2-aminothiazole
-
Acetyl chloride
-
Dry acetone
-
Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-aminothiazole (26 mmol) in 60 mL of dry acetone.
-
Slowly add acetyl chloride (26 mmol) to the solution while stirring.
-
Attach the reflux condenser and heat the mixture to reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing cold, acidified water (e.g., 100 mL of water with 1 mL of concentrated HCl).
-
A yellow solid precipitate of N-(thiazol-2-yl)acetamide will form.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold acetone to remove any unreacted starting materials.
-
Recrystallize the crude product from ethyl acetate to obtain pure crystals of N-(thiazol-2-yl)acetamide.[5]
-
Dry the purified product under vacuum and determine the yield.
-
Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Causality Behind Experimental Choices:
-
Dry Acetone: The use of a dry solvent is crucial to prevent the hydrolysis of the highly reactive acetyl chloride.
-
Reflux: Heating under reflux ensures that the reaction proceeds at a constant, elevated temperature to achieve a reasonable reaction rate without loss of solvent.
-
Acidified Water: Pouring the reaction mixture into acidified water helps to precipitate the product and quench any remaining acetyl chloride.
Below is a Graphviz diagram illustrating the general synthesis scheme for N-acyl-2-aminothiazoles.
In Vitro Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in evaluating the antimicrobial potential of a new compound. The broth microdilution method is a standardized and widely used technique.[3][6]
Protocol 4.1: Broth Microdilution Assay for MIC Determination
Materials:
-
Test compound (e.g., N-(thiazol-2-yl)acetamide) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Solvent control (broth with the highest concentration of solvent used)
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to each well containing the test compound dilutions, positive control, and solvent control.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6] This can be determined by visual inspection or by measuring the optical density at 600 nm.
Data Presentation: The results of the MIC testing should be summarized in a clear and concise table.
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| N-(thiazol-2-yl)acetamide | 16 | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.015 | - |
| Fluconazole | - | - | 2 |
Note: The MIC values presented here are hypothetical and for illustrative purposes only.
Cytotoxicity Assessment
It is crucial to assess the toxicity of potential antimicrobial agents against mammalian cells to determine their selectivity.[7][8][9] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.[10]
Protocol 5.1: MTT Assay for Cytotoxicity
Materials:
-
Human cell line (e.g., HEK293 or HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates for cell culture
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate the plate for another 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Selectivity Index (SI): The SI is a crucial parameter that indicates the therapeutic window of a compound. It is calculated as the ratio of the IC₅₀ for the host cell to the MIC for the pathogen.
SI = IC₅₀ (mammalian cells) / MIC (pathogen)
A higher SI value is desirable, as it indicates greater selectivity for the pathogen over host cells.
Mechanism of Action Studies (Proposed)
The thiazole scaffold has been implicated in various mechanisms of antimicrobial action.[11] Potential mechanisms for N-2-thiazolyl formamide derivatives could include:
-
Inhibition of Cell Wall Synthesis: Some thiazole derivatives are known to interfere with the synthesis of the bacterial cell wall.
-
Disruption of Cell Membrane Integrity: The amphipathic nature of some derivatives may allow them to insert into and disrupt the microbial cell membrane.
-
Inhibition of Nucleic Acid Synthesis: Thiazole-containing compounds have been shown to inhibit enzymes involved in DNA replication, such as DNA gyrase.
-
Inhibition of Protein Synthesis: Interference with ribosomal function is another potential mechanism.
Further experimental studies, such as enzyme inhibition assays or macromolecular synthesis assays, would be required to elucidate the precise mechanism of action.
Below is a Graphviz diagram illustrating a potential workflow for antimicrobial agent development.
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. researchgate.net [researchgate.net]
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- 6. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thiazole synthesis [organic-chemistry.org]
Application Note: The Strategic Use of N-2-Thiazolyl Formamide in the Synthesis of Thiazole-Based Kinase Inhibitors
Section 1: Introduction - The Thiazole Scaffold in Kinase Inhibition
Protein kinases are fundamental enzymes that regulate a vast array of cellular processes, including growth, differentiation, and survival.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[2][3] In the pursuit of potent and selective kinase inhibitors, medicinal chemists have identified certain molecular frameworks that are exceptionally effective at interacting with the kinase ATP-binding site. The 2-aminothiazole ring is one such "privileged scaffold".[4]
The unique electronic and structural features of the thiazole ring allow it to act as a versatile hydrogen bond donor and acceptor, enabling critical interactions that anchor inhibitors within the kinase active site.[1][5] Several clinically approved drugs, such as the multi-targeted tyrosine kinase inhibitor Dasatinib, feature this core structure, underscoring its therapeutic importance.[6][7]
Formamide, N-2-thiazolyl- (also known as N-Thiazol-2-yl-formamide) serves as a stable and versatile synthetic precursor to the vital 2-aminothiazole nucleus. The formyl group acts as a robust protecting group for the exocyclic amine, allowing for chemical modifications on other parts of the molecule without unwanted side reactions. This application note provides detailed protocols and expert insights into the use of N-2-thiazolyl formamide as a key building block in the synthesis of kinase inhibitor precursors, using the synthesis of a core intermediate of Dasatinib as a representative case study.
Section 2: Physicochemical Properties and Handling of N-2-Thiazolyl Formamide
Understanding the properties of a starting material is critical for successful and reproducible synthesis. N-2-thiazolyl formamide is a stable, crystalline solid at room temperature.
| Property | Value | Source |
| IUPAC Name | N-(1,3-thiazol-2-yl)formamide | |
| CAS Number | 25602-39-5 | [8] |
| Molecular Formula | C₄H₄N₂OS | [8] |
| Molecular Weight | 128.15 g/mol | [8] |
| Appearance | Crystalline Solid | |
| Melting Point | 156-161 °C | [8] |
| Boiling Point | 240.1 ± 23.0 °C | [8] |
Handling & Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids and oxidizing agents.
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The formyl group is stable under neutral conditions but can be cleaved under strong acidic or basic conditions, a property that is exploited for deprotection.
Section 3: Core Synthetic Protocol 1 - De-protection to Access the 2-Aminothiazole Nucleus
The primary utility of N-2-thiazolyl formamide is as a protected source of 2-aminothiazole. The formyl group can be efficiently removed via acid-catalyzed hydrolysis to yield the corresponding amine salt, which can then be neutralized to the free base for subsequent reactions.
Protocol 1: Acid-Catalyzed De-formylation
This protocol describes the conversion of N-2-thiazolyl formamide to 2-aminothiazole hydrochloride.
Materials:
-
N-2-thiazolyl formamide
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-2-thiazolyl formamide (1.0 eq).
-
Solvent Addition: Add methanol to the flask (approx. 10 mL per gram of starting material). Stir to dissolve.
-
Acid Addition: Carefully add concentrated HCl (2.0 eq) dropwise to the stirring solution. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes.
-
The product, 2-aminothiazole hydrochloride, will precipitate as a white solid.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield 2-aminothiazole hydrochloride.
-
Expert Insight: The resulting hydrochloride salt is often more stable and easier to handle than the free base. For reactions requiring the free amine, the salt can be neutralized with a base like sodium bicarbonate or sodium hydroxide solution and extracted into an organic solvent.[9]
Caption: Acid-catalyzed hydrolysis of N-2-thiazolyl formamide.
Section 4: Application Case Study - Synthesis of a Dasatinib Precursor
This section details the synthesis of a key intermediate for the anti-cancer drug Dasatinib, starting from 2-aminothiazole.[6] This multi-step process highlights how the core amine, accessed from N-2-thiazolyl formamide, is elaborated into a more complex structure. The target molecule is 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide .
Workflow Overview
The synthesis involves a Hantzsch-type thiazole synthesis followed by an amidation. A common and efficient route involves first preparing an activated acrylamide and then cyclizing it with thiourea.[6] For the purpose of this guide, we will illustrate the logical subsequent step after obtaining 2-aminothiazole: its coupling to form the final amide product. Note: In practice, the thiazole ring is often formed with the carboxamide sidechain precursor already in place. This adapted workflow demonstrates the reactivity of the 2-aminothiazole nucleus.
Caption: High-level workflow for Dasatinib precursor synthesis.
Protocol 2: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol is adapted from established syntheses of Dasatinib and its analogues.[6][10]
Materials:
-
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (This is the target, the protocol below describes its formation from a precursor, which itself can be derived from 2-aminothiazole chemistry).
-
For the purpose of a practical protocol, we will follow a documented route starting from an acrylamide precursor which forms the thiazole ring in situ.
-
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
1,4-Dioxane, Water
Procedure:
-
α-Bromination:
-
Dissolve (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction at 0°C for 1 hour. The product of this step is the α-bromo intermediate.
-
-
Hantzsch Cyclization:
-
To the cold reaction mixture containing the α-bromo intermediate, add thiourea (1.2 eq).
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC for the formation of the 2-aminothiazole product.
-
-
Workup & Isolation:
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until pH ~8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization or column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[6]
-
Data Summary
The following table summarizes typical parameters for the synthesis described above, based on literature precedents.[6]
| Parameter | Description | Typical Value |
| Starting Material | (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide | 1.0 eq |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1.1 eq |
| Cyclization Reagent | Thiourea | 1.2 eq |
| Solvent System | 1,4-Dioxane / Water (1:1) | - |
| Reaction Temperature | 0°C to Room Temperature | - |
| Reaction Time | 13-18 hours | - |
| Reported Yield | Isolated yield of purified product | >85% |
Section 5: Expert Insights & Troubleshooting
-
Causality of Reagent Choice: NBS is a convenient and selective source of electrophilic bromine for the α-bromination of the electron-rich acrylamide system. Thiourea serves as the nucleophile in the classic Hantzsch synthesis, providing the S-C-N unit to form the 2-aminothiazole ring.[11]
-
Controlling Temperature: The initial bromination is exothermic and should be kept cold (0-5°C) to prevent side reactions and decomposition of the NBS.
-
Purification: The final product may contain unreacted thiourea or other impurities. A thorough aqueous workup is essential. Recrystallization from a suitable solvent like ethanol or isopropanol is often effective for obtaining high-purity material.
-
Self-Validation: The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The expected spectroscopic data should be compared with literature values to validate the outcome.[6]
Section 6: Conclusion
Formamide, N-2-thiazolyl- is a valuable and strategic starting material in medicinal chemistry. By providing a stable, protected form of the 2-aminothiazole nucleus, it facilitates complex synthetic routes toward high-value targets like kinase inhibitors. The protocols and insights provided herein demonstrate its application in accessing key intermediates, such as the core of Dasatinib, and underscore the importance of the thiazole scaffold in modern drug development.
Section 7: References
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R Discovery. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHph3H06NWTj8i88WyaQFGIMFsSuH5wALZnG6cMjkAuWRH2tFEA-XjOuVbhCJJaY0pQ98fzIXkCPi-LuSzyaYp2WNShN6buLLnjO58hjNhdOxWWp0KkrCmzcSdbdxlv3rXNH74O1Aq6wCoU6SQysgvX7OJPWoqqVejEwcFzuU6TYjnnSS9iaEG0dn9aCA-syMBLE403p06KijQUJc0BmpDz8hefLmmuXILVVgtrOAPF_YMtortgviqeZIjwz5F2oXe2FIxmGzD43jpB4C_BTPHVjwRHjwzjrLzqvbtXuA==]
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Chen, Y., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE1hH7OY4k7HZV9jHaJS47vwb-2ah_oFRQdgMVzXztV3v6b_Q4QzjyuBSBuQ-nn7S-9S8Z_y5__9fnbuuniTL9O5HsHPmBh6t98K6Mb8rTcJc-S_4dcq_g1FyRkOSrhaBTIQBop9I6lrAJYTW8vz0hq6rRRexe6ob6M1Id2_1fg6qEtj1dkv3K]
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Google Patents. (2011). Synthesis process of dasatinib and intermediate thereof. EP2532662B1. [URL: https://patents.google.com/patent/EP2532662B1/en]
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Buchappa, G., et al. Design and Synthesis of Novel Dasatinib Analogues. Asian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_xiwrMrYTdM1fh8DTPJPIEC3V8jtdrus3NeLysZR6LOLwr4YqLGGOqedudhOwnxwzQViC_jfsgQqtjYPXMw0SLOxrCFOVKQt9uixv08mdIx-1UhxiSWO79WAcp2a_vW_HdGNLnHaM31SELQv0pLrKweSkoFM=]
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ResearchGate. (2022). Synthesis route 2 of dasatinib. [URL: https://www.researchgate.net/figure/Synthesis-route-2-of-dasatinib_fig3_358983058]
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NOAA. N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE. CAMEO Chemicals. [URL: https://cameochemicals.noaa.gov/chemical/21815]
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ChemicalBook. 2-aminothiazole——Application, Synthesis, Reaction etc.. [URL: https://www.chemicalbook.com/article/2-aminothiazole--application--synthesis--reaction-etc.htm]
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ResearchGate. (2018). Synthesis of 2-aminothiazole derivatives. [URL: https://www.researchgate.net/publication/326859349_Synthesis_of_2-aminothiazole_derivatives]
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PubChem. N'-(4-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-pyrimidinyl)-N-hydroxyimidoformamide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9547884]
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JOCPR. (2014). Synthesis of some new 5- substituted of -aminothiazoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiMu1P3_PHvVy0QfRzbZJzGGSysggd6eal4TUUkZD-GQHWdtCsF5JDESMWDOVpvynlHKg0V2kGwURleJ7m7iiFHo-S9xfnqQEB28nxLxuzQSYZH1kqggrPV-j7FmoHq_GcSwp19Ntty21CG1-yDWXb1K6tFyXtk7b8xhjC7muGhHieqS3dlNCLg_4gsbG3_J6oLRnbJMLoXdttonZYA2VXLR4=]
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NIH National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8001550/]
-
PubMed. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. [URL: https://pubmed.ncbi.nlm.nih.gov/17091871/]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(Thiazol-2-yl)formamide
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-(thiazol-2-yl)formamide, a key intermediate in the development of various biologically active compounds. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its synthesis, ensuring both high yield and purity. We will delve into the causality behind experimental choices, offering robust, self-validating protocols grounded in established chemical principles.
Overview of the Primary Synthesis Route
The most common and direct method for synthesizing N-(thiazol-2-yl)formamide is the N-formylation of 2-aminothiazole. While several formylating agents can be employed, direct reaction with formic acid is often preferred due to its simplicity and atom economy. The reaction proceeds by nucleophilic attack of the exocyclic amino group of 2-aminothiazole on the carbonyl carbon of formic acid, followed by dehydration to form the amide bond.
This seemingly straightforward reaction can be deceptively complex. The basicity of the thiazole ring nitrogens, the potential for side reactions, and the properties of the starting materials and product all present unique challenges that require careful control of reaction conditions.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by researchers in the field. Each answer provides not only a solution but also an explanation of the underlying chemistry.
Q1: My reaction shows low or no conversion of 2-aminothiazole. What are the likely causes?
A1: Low or no conversion is typically traced back to one of three areas: reagent quality, insufficient activation of the carboxylic acid, or reaction equilibrium.
-
Reagent Quality:
-
2-Aminothiazole: This starting material can degrade upon prolonged exposure to air and light, often developing a dark color. Use of discolored 2-aminothiazole can inhibit the reaction. It is recommended to use a purified, light-colored starting material.
-
Formic Acid: Ensure the use of a high-purity grade of formic acid (typically >98%). Water content is a critical parameter; excess water can shift the reaction equilibrium away from the product.
-
-
Insufficient Activation & Dehydration: The direct condensation of a carboxylic acid and an amine is a dehydration reaction that is often thermodynamically unfavorable without assistance.[1]
-
Thermal Method: When using only formic acid and a solvent like toluene, azeotropic removal of water is crucial.[2] Ensure your Dean-Stark trap is functioning correctly and the reaction is maintained at a sufficient reflux temperature to remove water as it forms. If water is not efficiently removed, the equilibrium will not favor product formation.
-
Dehydrating Agents: For milder conditions, a chemical dehydrating agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used.[1][3][4] These agents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[1][4] If using this method, ensure the dehydrating agent is fresh and added correctly (often portion-wise at a reduced temperature).
-
Q2: My TLC analysis shows the desired product spot, but also several side-product spots. What are these impurities and how can I avoid them?
A2: The formation of multiple side products often points to competing reaction pathways or degradation.
-
N,N'-diformylation: While less common for this specific substrate, overly harsh conditions or a large excess of the formylating agent could potentially lead to formylation on one of the thiazole ring nitrogens, in addition to the desired exocyclic amine. The exocyclic amine of 2-aminothiazole is generally the more nucleophilic center, but the ring nitrogen can also react.[5] To mitigate this, use a controlled stoichiometry (near 1:1 to 1:1.2 of amine to formic acid).
-
Formation of N,N'-dicyclohexylurea (DCU): When using DCC as a dehydrating agent, the byproduct DCU is formed.[1] DCU has limited solubility in many organic solvents and can often precipitate from the reaction mixture. However, some may remain in solution, complicating purification.
-
Vilsmeier-Haack Side Products: If using a Vilsmeier-Haack approach (POCl₃/DMF) for formylation, which is more common for C-H formylation on electron-rich rings, you can form N,N-dimethylformimidamide derivatives by reaction with the free amino group.[6][7][8] While not the primary route for N-formylation, awareness of this possibility is important if alternative formylating systems are explored.
Q3: My reaction works, but the isolated yield is consistently low. How can I optimize the process?
A3: Low isolated yield can result from an incomplete reaction, product loss during workup, or difficult purification.
-
Reaction Optimization:
-
Temperature and Time: For thermal dehydration methods, ensure the reaction is refluxed for an adequate period. Monitor the reaction progress by TLC until the starting material spot has been consumed.
-
Solvent Choice: Toluene is effective for azeotropic water removal.[2] For carbodiimide-mediated couplings, anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard.
-
-
Workup Procedure:
-
Quenching: After a DCC/EDC coupling, it is often beneficial to quench the reaction by adding a small amount of glacial acetic acid to react with any excess carbodiimide.
-
Filtration of DCU: If using DCC, a significant portion of the DCU byproduct can be removed by simple filtration after cooling the reaction mixture.
-
Aqueous Wash: A standard aqueous workup is critical. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will remove unreacted formic acid. Follow this with a brine wash to remove residual water before drying the organic layer.
-
Q4: The crude product is an oil or a sticky solid that is difficult to purify. What purification strategies are recommended?
A4: The physical properties of N-(thiazol-2-yl)formamide can make purification challenging.
-
Crystallization: This is the most effective method for obtaining high-purity material. The crude product, after a thorough workup and removal of solvent, can often be recrystallized from a suitable solvent system. Common solvents for similar amide compounds include ethanol, ethyl acetate, or mixtures of ethyl acetate and hexanes.[9][10][11] Experiment with different solvent systems to induce crystallization.
-
Column Chromatography: If crystallization fails, column chromatography on silica gel is the next best option. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective. The appropriate solvent system should be determined by TLC analysis first.
-
Dealing with DCU: If DCU from a DCC-mediated reaction is the primary contaminant, it can sometimes be removed by dissolving the crude product in a minimal amount of DCM (in which the desired product is soluble) and filtering off the insoluble DCU.
Data and Protocols
Table 1: Recommended Reaction Conditions for Formylation of 2-Aminothiazole
| Method | Formylating Agent | Dehydrating Agent / Catalyst | Solvent | Temperature | Typical Time | Key Considerations |
| A: Thermal Dehydration | Formic Acid (~1.2 eq.) | None (Azeotropic Removal) | Toluene | Reflux (~110 °C) | 4-12 h | Requires a Dean-Stark apparatus to remove water.[2] |
| B: Carbodiimide Coupling | Formic Acid (~1.2 eq.) | DCC or EDC (~1.1 eq.) | Anhydrous DCM or THF | 0 °C to RT | 2-8 h | Byproduct (DCU) precipitation. Milder conditions.[1][4] |
| C: Acid Catalyst | Formic Acid (~2.0 eq.) | Acid Catalyst (e.g., MTSA) | Solvent-free | 60-80 °C | 1-2 h | Good for rapid, solvent-free conditions.[2] |
Diagram 1: General Reaction Mechanism (Carbodiimide Method)
This diagram illustrates the activation of formic acid by DCC and subsequent nucleophilic attack by 2-aminothiazole.
Caption: DCC-mediated amide bond formation workflow.
Protocol 1: Synthesis via Thermal Dehydration
Materials:
-
2-Aminothiazole (1.0 eq.)
-
Formic Acid, >98% (1.2 eq.)
-
Toluene
-
Dean-Stark apparatus, condenser, round-bottom flask, heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-aminothiazole (1.0 eq.) and toluene (approx. 5-10 mL per gram of amine).
-
Add formic acid (1.2 eq.) to the stirring suspension.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-12 hours, monitoring the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the 2-aminothiazole spot is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Diagram 2: Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving issues related to low product yield.
Caption: Decision tree for troubleshooting low reaction yield.
References
- BenchChem. (n.d.). Synthesis of 2-Amino-5-formylthiazole from Simple Precursors: Application Notes and Protocols.
- BenchChem. (n.d.). Application Notes and Protocols: Step-by-Step Synthesis of 2-Amino-5-formylthiazole.
- Creative Peptides. (n.d.). DCC: The Essential Coupling Agent for Amide and Ester Synthesis in Peptide Chemistry.
- Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- JoVE. (2023). Preparation of Amides.
- Hossain, M. A., & Allen, M. J. (2010). Formylation of Amines. Australian Journal of Chemistry, 63(7), 1045-1048.
- ChemicalBook. (2020). 2-aminothiazole——Application, Synthesis, Reaction etc.
- Khan, I., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Journal of Molecular Structure, 1275, 134651.
- Chilin, A., et al. (2008). Formylation of Amines. Molecules, 13(12), 3059-3074.
- Kumar, A., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. ChemistrySelect, 7(11), e202104321.
- ResearchGate. (2025). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives.
- Yunus, U., et al. (2009). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o147.
- Semantic Scholar. (2015). Microwave assisted synthesis of novel N-(benzo[d] thiazol-2-yl)-2-((2,4'- dioxospiro[indoline - ....
Sources
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- 4. Video: Preparation of Amides [jove.com]
- 5. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
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- 8. researchgate.net [researchgate.net]
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- 10. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions for N-2-Thiazolyl-formamide Synthesis
Prepared by the Applications Science Division
Welcome to the technical support guide for the synthesis of N-2-thiazolyl-formamide. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing 2-aminothiazole as a key building block. As a foundational scaffold in numerous pharmaceuticals, including sulfathiazole and famotidine, precise control over its derivatization is paramount.[1][2]
This guide provides a detailed, field-tested protocol for the N-formylation of 2-aminothiazole, focusing on the highly efficient use of acetic formic anhydride generated in situ. We will delve into the causality behind procedural steps and provide a comprehensive troubleshooting section in a direct question-and-answer format to address common challenges encountered in the laboratory.
Section 1: Recommended Synthetic Protocol & Workflow
The most reliable and widely adopted method for the N-formylation of 2-aminothiazole involves the use of a mixed anhydride of formic acid and acetic acid. This reagent, acetic formic anhydride (AFA), is a potent formylating agent that is significantly more reactive than formic acid alone.[3][4][5] For convenience and to use the reagent in its most active state, it is best prepared in situ immediately prior to use.[6]
Experimental Protocol: In Situ Generation of AFA for Formylation
This protocol details the synthesis on a 10 mmol scale. Adjust quantities proportionally for different scales.
Step 1: Preparation of the Formylating Agent (Acetic Formic Anhydride)
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add acetic anhydride (3.0 eq, 30 mmol, 3.06 g, 2.8 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add formic acid (≥95%) (3.3 eq, 33 mmol, 1.52 g, 1.25 mL) dropwise to the stirred acetic anhydride over 10-15 minutes. Caution: The reaction is exothermic. Maintain the temperature at or below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 15-20 minutes to ensure the formation of acetic formic anhydride.[7] The resulting clear solution is used directly in the next step.
Step 2: N-Formylation of 2-Aminothiazole
-
In a separate 250 mL flask, dissolve 2-aminothiazole (1.0 eq, 10 mmol, 1.00 g) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (30-40 mL).
-
Cool the 2-aminothiazole solution to 0 °C in an ice-water bath.
-
Slowly add the freshly prepared acetic formic anhydride solution from Step 1 to the 2-aminothiazole solution dropwise over 20-30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-aminothiazole) is consumed. (Eluent system: e.g., Ethyl Acetate/Hexanes 1:1).
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding cold saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-2-thiazolyl-formamide.
-
The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by silica gel column chromatography to afford a white to pale yellow solid.
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Mmol (Scale) | Equivalents | Amount |
| 2-Aminothiazole | 100.14 | 10 | 1.0 | 1.00 g |
| Acetic Anhydride | 102.09 | 30 | 3.0 | 3.06 g (2.8 mL) |
| Formic Acid (≥95%) | 46.03 | 33 | 3.3 | 1.52 g (1.25 mL) |
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of N-2-thiazolyl-formamide.
Section 2: Reaction Mechanism & Scientific Principles
Understanding the underlying mechanism is crucial for troubleshooting and optimization. The reaction proceeds via nucleophilic acyl substitution.
-
Formation of the Electrophile: Acetic acid and formic acid react to form the mixed acetic formic anhydride (AFA). The formyl carbonyl carbon in AFA is highly electrophilic and more susceptible to nucleophilic attack than the carbonyls in the starting anhydrides.
-
Nucleophilic Attack: The exocyclic amino group of 2-aminothiazole is the primary nucleophile.[8] It attacks the electrophilic formyl carbon of AFA. The endocyclic ring nitrogen is less nucleophilic due to the delocalization of its lone pair within the aromatic thiazole system.
-
Intermediate and Product Formation: A tetrahedral intermediate is formed, which then collapses, eliminating acetate as a stable leaving group to yield the final N-2-thiazolyl-formamide product.
Reaction Mechanism Diagram
Caption: Mechanism of N-formylation using Acetic Formic Anhydride.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and purification of N-2-thiazolyl-formamide.
Q1: My reaction yield is very low, or TLC analysis shows no product formation. What are the common causes?
A1: This is a frequent issue that typically points to one of three areas: reagent quality, moisture, or temperature control.
-
Reagent Integrity: The primary culprit is often the formylating agent. Acetic formic anhydride is highly sensitive to moisture and can hydrolyze back to formic and acetic acids, rendering it ineffective.[5] Ensure that your acetic anhydride and formic acid are of high purity and have been stored under anhydrous conditions. Use a fresh bottle of acetic anhydride if it is old.
-
Anhydrous Conditions: Moisture from solvents, glassware, or the atmosphere can quench the reaction. It is imperative to use anhydrous solvents and to dry all glassware thoroughly in an oven before use.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial, especially on larger scales.
-
Temperature Control: The in situ preparation of AFA is exothermic. If the temperature rises too high during its formation, it can lead to decomposition.[7] Conversely, if the subsequent formylation reaction is run at too low a temperature for an insufficient amount of time, it may proceed very slowly. The recommended protocol of warming to room temperature after addition at 0 °C is a reliable starting point.
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Q2: I'm observing a significant side product by TLC/NMR. What could it be?
A2: The most likely side product is unreacted 2-aminothiazole. However, other impurities can form under non-optimal conditions.
-
Unreacted Starting Material: If the reaction is incomplete, you will see residual 2-aminothiazole. This can be addressed by increasing the reaction time or using a slight excess of the formylating agent. During work-up, most of the unreacted amine can be removed by washing the organic layer with dilute acid (e.g., 1M HCl), which protonates the more basic starting material and pulls it into the aqueous phase.[9]
-
C-5 Ring Formylation: While the exocyclic amine is the more reactive site, forceful formylation conditions (e.g., using a Vilsmeier-Haack reagent like POCl₃/DMF without careful control) can lead to electrophilic substitution on the electron-rich C-5 position of the thiazole ring.[10][11] Using the recommended AFA method under mild conditions minimizes this risk. If you suspect this side product, you may need to switch to an even milder formylating agent.
-
Decomposition Products: If the reaction mixture is overheated or exposed to strong acids for a prolonged period, polymerization or decomposition of the thiazole ring can occur, leading to a complex mixture of byproducts.[5] Adhering to the recommended temperature profile is critical.
Q3: I'm struggling with the purification and isolation of the final product.
A3: Purification challenges often stem from incomplete reactions or improper work-up techniques.
-
Product "Oiling Out": During recrystallization, if the product separates as an oil instead of forming crystals, the cooling rate may be too fast or the solvent system may be suboptimal. Try allowing the solution to cool slowly to room temperature and then placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce nucleation. Using a co-solvent system like ethyl acetate/hexanes and adjusting the ratio can improve crystallization.[9]
-
Persistent Acetic/Formic Acid: If the final product has a strong acidic odor, the quenching and washing steps were insufficient. Ensure you add enough NaHCO₃ solution to neutralize all the acid and wash the combined organic layers thoroughly.
-
Low Recovery: If recovery after purification is low, you may be losing product during the aqueous washes, especially if the pH is not correctly controlled. Alternatively, using too much solvent during recrystallization will result in significant product loss to the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.[9]
Q4: Are there alternative formylating agents I should consider?
A4: Yes, the choice of formylating agent depends on the substrate's sensitivity and the desired reaction conditions.
-
Formic Acid: Using formic acid alone, often under reflux conditions, is the simplest method.[12] However, it requires higher temperatures and longer reaction times, and yields can be lower compared to using AFA.
-
N-Formylsaccharin: This is a powerful, crystalline, and stable formylating reagent that works under very mild conditions (room temperature) and is highly selective for N-formylation, even in the presence of hydroxyl groups.[13][14] It is an excellent choice for sensitive or complex substrates.
-
Vilsmeier-Haack Reagent (POCl₃/DMF): This is a very strong formylating agent. While effective, it increases the risk of C-5 formylation on the thiazole ring and requires strictly anhydrous conditions.[5][15] It is generally reserved for less reactive amines.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Why is an excess of the formylating agent used in the protocol? An excess of the in situ generated AFA is used to ensure the complete consumption of the limiting reagent, 2-aminothiazole. It helps drive the reaction to completion and accounts for any potential decomposition or reaction of the AFA with trace amounts of water.
FAQ 2: How critical is the reaction temperature after the initial addition? While the initial formation of AFA and its addition to the amine must be done at low temperatures (0 °C) to prevent decomposition and control exotherms, allowing the reaction to proceed at room temperature is generally optimal. It provides a good balance between reaction rate and stability. For less reactive substituted 2-aminothiazoles, gentle heating (e.g., to 40 °C) may be required, but this should be monitored carefully by TLC to avoid byproduct formation.
FAQ 3: Can this protocol be scaled up? What are the key considerations? Yes, this protocol is scalable. The primary consideration during scale-up is heat management. The formation of AFA is exothermic, and on a larger scale, the heat generated can be significant. A jacketed reactor with efficient cooling is recommended. The dropwise addition of reagents must be done more slowly to maintain temperature control. Proper ventilation is also crucial as the reaction can produce acidic vapors.
References
-
Wikipedia. Acetic formic anhydride. [Online] Available at: [Link]
-
Organic Syntheses. Acetic Formic Anhydride. [Online] Available at: [Link]
- van Es, A. (1964). Acetic Formic Anhydride: A Highly Selective Formylating Agent. Google Books.
-
Rao, C. V. et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Online] Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features. [Online] Available at: [Link]
-
ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. [Online] Available at: [Link]
-
Wikipedia. 2-Aminothiazole. [Online] Available at: [Link]
-
Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(1), 1-16. [Online] Available at: [Link]
-
MDPI. Formylation of Amines. [Online] Available at: [Link]
-
DailyMed. FAMOTIDINE powder, for suspension. [Online] Available at: [Link]
Sources
- 1. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 2. DailyMed - FAMOTIDINE powder, for suspension [dailymed.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. books.google.cn [books.google.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Formyl acetate synthesis - chemicalbook [chemicalbook.com]
- 7. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 8. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. N-Formylsaccharin - Enamine [enamine.net]
- 15. researchgate.net [researchgate.net]
"Formamide, N-2-thiazolyl-" stability issues and degradation products
Technical Support Center: Formamide, N-2-thiazolyl-
A Guide to Understanding and Mitigating Stability Challenges
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Formamide, N-2-thiazolyl-. This document is designed for researchers, scientists, and drug development professionals who work with this and structurally related compounds. Due to the specific nature of this molecule, publicly available stability data is limited. Therefore, this guide synthesizes information from established chemical principles and published studies on closely related structures, such as 2-aminothiazoles and other formamide derivatives, to provide a robust framework for anticipating and troubleshooting stability issues.
Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of Formamide, N-2-thiazolyl-.
Q1: What are the primary chemical structures in Formamide, N-2-thiazolyl- that are susceptible to degradation?
A: The molecule contains two key functional groups prone to chemical transformation:
-
The Formamide Linkage (-NH-CHO): Amide bonds are susceptible to hydrolysis, which involves cleavage of the bond by water. This reaction can be catalyzed by acidic or basic conditions. The general mechanism for formamide hydrolysis involves the hydration of the carbonyl group to form a diol intermediate, which can then dissociate.[1]
-
The Thiazole Ring: This heterocyclic ring is electron-rich and can be susceptible to oxidation and photolytic degradation. Studies on other thiazole-containing compounds have shown that they can react with singlet oxygen upon photo-irradiation, leading to ring cleavage and rearrangement.[2]
Q2: What are the most critical environmental factors that can degrade my compound?
A: Several environmental factors can compromise the stability of your compound, both in solid form and in solution.[3]
-
Moisture/Humidity: As a primary driver for hydrolysis, exposure to moisture is a significant risk. Hygroscopic solids can absorb water from the atmosphere, potentially initiating degradation even without being in solution.[4]
-
Light: Thiazole rings, in particular, can be photosensitive. Exposure to ambient lab light or, more severely, UV light can trigger photolytic degradation pathways, often involving oxidation.[2][3]
-
Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including hydrolysis and oxidation.[3] While the parent formamide molecule begins to decompose at very high temperatures (180°C)[5], even moderately elevated temperatures can speed up degradation in solution over time.
-
Oxygen & Solvent Choice: The choice of solvent is critical. For instance, studies on a similar 2-aminothiazole compound revealed significant degradation in DMSO at room temperature, leading to oxygenated and dimerized products.[6] This highlights the combined risk of atmospheric oxygen and a reactive solvent.
Q3: What are the recommended storage conditions for Formamide, N-2-thiazolyl-?
A: Based on the potential instabilities, the following storage conditions are recommended:
-
Solid Compound: Store in a tightly sealed container at or below room temperature (2-25°C), protected from light and moisture. A desiccator is highly recommended to minimize water absorption.
-
Stock Solutions: The stability in solution is a major concern. For DMSO stock solutions, storage at -20°C or -80°C is critical to slow down solvent-mediated decomposition.[6] It is best practice to prepare fresh solutions for sensitive experiments or, if storing, to aliquot into single-use vials to avoid repeated freeze-thaw cycles. Overlaying the solution with an inert gas like argon or nitrogen before sealing can further protect against oxidation.
Troubleshooting Guide: Experimental Issues & Solutions
This section provides practical advice for specific problems you may encounter during your research.
Q1: My biological assay results are inconsistent, showing a loss of compound activity over time. Could this be a stability issue?
A: Yes, this is a classic indicator of compound instability. Degradation reduces the concentration of the active parent compound, leading to diminished biological effect. Furthermore, the degradation products themselves could potentially interfere with the assay, either by inhibiting or artificially enhancing the signal.
Troubleshooting Checklist:
-
Solution Age and Storage: Are you using a freshly prepared stock solution? If not, how old is the solution and how has it been stored? Solutions left at room temperature, even for a few days, may have significantly degraded, especially in solvents like DMSO.[6]
-
Assay Conditions: Evaluate your assay buffer's pH and temperature. Highly acidic or basic conditions (pH < 4 or pH > 8) can accelerate hydrolysis of the formamide bond.
-
Controls: Run a time-course experiment. Prepare a fresh stock solution and test its activity immediately and then re-test the same solution after it has been stored under your typical experimental conditions (e.g., in an incubator at 37°C) for the duration of your longest assay. A drop in activity over time points directly to instability under assay conditions.
Q2: I see new, unexpected peaks in my HPLC/LC-MS analysis of an older sample. How can I confirm if they are degradation products?
A: The appearance of new peaks that grow over time is a strong indication of degradation. The primary degradation product from hydrolysis would be 2-aminothiazole . Oxidative or photolytic pathways would lead to more complex products, including potential ring-opened species or oxygenated adducts.[2][7]
To confirm, you should perform a forced degradation study . This is a systematic way to intentionally degrade your compound under various stress conditions to generate and identify its likely degradation products. This process helps you create a "degradation profile" for your molecule.
Q3: How do I perform a forced degradation study to identify potential degradants?
A: A forced degradation (or stress testing) study exposes the compound to harsh conditions to accelerate its breakdown. The resulting samples are then analyzed by a stability-indicating method, typically RP-HPLC with UV and/or MS detection.[8]
Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of Formamide, N-2-thiazolyl- (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stressing: Aliquot the stock into separate, clearly labeled vials for each condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Keep at room temperature or heat gently (e.g., 60°C) for several hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature. This reaction is often faster than acid hydrolysis.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[8]
-
Thermal Degradation: Heat a vial of the stock solution at 60-80°C.
-
Photolytic Degradation: Expose a solution in a photostable container (e.g., quartz cuvette) to a light source that provides UV and visible output, as per ICH Q1B guidelines.
-
Control: Keep one vial of the stock solution under normal storage conditions (e.g., 4°C, protected from light).
-
-
Sampling & Analysis: At various time points (e.g., 2, 8, 24 hours), take a sample from each condition. If necessary, neutralize the acidic and basic samples before injection. Analyze all samples, including the control, by RP-HPLC-UV/MS.
-
Evaluation: Compare the chromatograms from the stressed samples to the control. Peaks that are absent or very small in the control but significant in the stressed samples are degradation products. The mass spectrometer will provide mass-to-charge (m/z) data to help elucidate their structures.
Summary of Expected Degradation Products
| Stress Condition | Primary Degradation Pathway | Likely Degradation Products |
| Acid/Base | Hydrolysis | 2-Aminothiazole, Formic Acid |
| Oxidative (H₂O₂) | Oxidation | N-oxides, Thiazole ring-opened products (e.g., thioamides)[7] |
| Photolytic (Light) | Photo-oxygenation | Endoperoxide intermediates, rearranged amide products[2] |
| Thermal (Heat) | Accelerated Hydrolysis/Oxidation | Mixture of hydrolysis and oxidative products |
| DMSO Storage (RT) | Solvent-mediated Oxidation | Oxygenated adducts, Dimerized species[6] |
Q4: My compound seems particularly unstable in its DMSO stock solution, even when stored cold. What are my options?
A: The instability of thiazole-containing compounds in DMSO is a documented issue.[6] If storage at -80°C and using single-use aliquots is not sufficient, consider these strategies:
-
Alternative Solvents: If your experimental protocol allows, consider less reactive solvents. N,N-Dimethylformamide (DMF) or a co-solvent system like ethanol/water might offer better stability, but this must be validated for your specific compound and assay.
-
Aqueous Buffers: For immediate use, dissolving the compound directly in an aqueous buffer (at a pH where it is most stable, likely near neutral) may be an option, though solubility is often a limiting factor.
-
Solid Dispensing: For high-throughput screening or automated experiments, consider using acoustic dispensing technology to add nano-liter volumes of a highly concentrated DMSO stock directly to the assay plate. This minimizes the time the compound spends in an aqueous environment before the assay begins.
Key Degradation Pathways
The following diagram illustrates the most probable degradation pathways for Formamide, N-2-thiazolyl- based on its chemical structure and data from related molecules.
Caption: Plausible degradation pathways for Formamide, N-2-thiazolyl-.
References
-
Pliego, J. R., & De Almeida, W. B. (2004). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Physical Chemistry Chemical Physics, 6(13), 3493-3499. [Link]
-
Worthington Biochemical Corporation. (n.d.). Formamide. ResearchGate. [Link]
-
Kuhn, B., et al. (2017). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry-A European Journal, 23(7), 1547-1551. [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 744-753. [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396. [Link]
-
Wise, R. W., et al. (1983). Metabolism of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide by Prostaglandin Endoperoxide Synthetase. Cancer Research, 43(1), 177-181. [Link]
-
Ho, R., & Heng, P. W. S. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1335. [Link]
-
Sharma, P. (2024). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
Mizutani, T., Yoshida, K., & Kawazoe, S. (1994). Formation of toxic metabolites from thiabendazole and other thiazoles in mice. Identification of thioamides as ring cleavage products. Drug Metabolism and Disposition, 22(5), 750-755. [Link]
-
Zhang, J., et al. (2007). Theoretical studies on the hydrolysis mechanism of N-(2-oxo-1,2-dihydro- pyrimidinyl) formamide. Journal of Molecular Structure: THEOCHEM, 806(1-3), 193-201. [Link]
Sources
- 1. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of toxic metabolites from thiabendazole and other thiazoles in mice. Identification of thioamides as ring cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-(thiazol-2-yl)formamide
Welcome to the dedicated technical support center for the synthesis of N-(thiazol-2-yl)formamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. My aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms and how to troubleshoot effectively, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the laboratory-scale synthesis of N-(thiazol-2-yl)formamide?
A common and effective method for the N-formylation of 2-aminothiazole involves the use of a mixed anhydride of formic acid and acetic acid, generated in situ. This reagent, acetic formic anhydride, is a potent formylating agent.[1][2][3][4]
Underlying Principle: The reaction of formic acid with acetic anhydride forms acetic formic anhydride, which is more electrophilic than formic acid alone, thus facilitating the acylation of the amino group on the thiazole ring. The formyl group is sterically less hindered and more electrophilic compared to the acetyl group of the mixed anhydride, leading to selective formylation over acetylation.[3]
A representative laboratory protocol is provided below.
Experimental Protocols
Protocol 1: Synthesis of N-(thiazol-2-yl)formamide using Formic Acid and Acetic Anhydride
This protocol is a standard procedure for the N-formylation of 2-aminothiazole.
Materials and Reagents:
-
2-Aminothiazole
-
Formic Acid (≥95%)
-
Acetic Anhydride
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminothiazole (1.0 eq) in formic acid (3.0 eq).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acids.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude N-(thiazol-2-yl)formamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of N-(thiazol-2-yl)formamide and provides systematic solutions.
Issue 1: Low or No Product Yield
Q2: I am observing a very low yield of my desired N-(thiazol-2-yl)formamide. What are the potential causes and how can I improve it?
Several factors can contribute to low product yield. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Poor Quality of Starting Material: 2-aminothiazole can degrade over time. Ensure you are using a pure, dry starting material.
-
Insufficient Formylating Agent: The in situ generation of acetic formic anhydride is an equilibrium process. Ensure that an adequate excess of formic acid and acetic anhydride is used.
-
Incomplete Reaction: The reaction may require a longer reaction time or gentle heating. Monitor the reaction progress closely using TLC.
-
Product Loss During Workup: N-(thiazol-2-yl)formamide has some water solubility. Ensure thorough extraction from the aqueous layer during workup. Using a continuous extraction apparatus can be beneficial for maximizing recovery.
-
Hydrolysis of the Product: The formamide product can be susceptible to hydrolysis back to 2-aminothiazole, especially under acidic or basic conditions during workup.[6] It is crucial to perform the neutralization step at low temperatures and proceed with extraction promptly.
Issue 2: Presence of Significant Impurities
Q3: My crude product shows multiple spots on TLC and the NMR spectrum is complex. What are the likely byproducts and how can I avoid them?
The formation of byproducts is a common challenge. Understanding their origin is key to mitigating their formation.
Common Byproducts and Their Identification:
| Byproduct | Formation Mechanism | Identification (Expected ¹H NMR signals in DMSO-d₆) | Mitigation Strategies |
| Unreacted 2-Aminothiazole | Incomplete reaction. | Sharp singlet for -NH₂ protons (~7.2 ppm), distinct thiazole protons. | Increase reaction time, temperature, or equivalents of formylating agent. |
| N,N'-bis(thiazol-2-yl)urea | Reaction of 2-aminothiazole with a phosgene equivalent, which can be formed from decomposition of reagents or impurities. | Broad singlet for N-H protons, complex aromatic region. | Use high-purity reagents. Avoid conditions that could generate phosgene or isocyanates. |
| N,N-diformyl-2-aminothiazole | Over-reaction with the formylating agent. | Absence of N-H proton signal, two distinct formyl proton signals. | Use stoichiometric amounts of the formylating agent, avoid high temperatures and prolonged reaction times. |
| 2-Aminothiazole (from hydrolysis) | Hydrolysis of the product during aqueous workup. | Same as unreacted starting material. | Perform workup at low temperatures and quickly. |
Q4: I suspect the presence of N,N'-bis(thiazol-2-yl)urea. How can I definitively identify and remove it?
N,N'-bis(thiazol-2-yl)urea is a common byproduct and can be challenging to remove due to its low solubility.
Identification:
-
NMR Spectroscopy: In ¹H NMR (DMSO-d₆), look for a broad singlet corresponding to the two N-H protons, typically downfield. The ¹³C NMR will show a characteristic signal for the urea carbonyl carbon around 153-158 ppm.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of N,N'-bis(thiazol-2-yl)urea (C₇H₆N₄OS₂) will be observed.
-
HPLC: The urea byproduct will have a different retention time compared to the desired product and starting material. It is generally less polar than 2-aminothiazole but can have similar polarity to the formamide product depending on the conditions.
Removal:
-
Recrystallization: This is the most effective method. N,N'-bis(thiazol-2-yl)urea is often less soluble than the desired formamide in many common organic solvents. Experiment with different solvent systems such as ethanol, ethyl acetate, or mixtures with hexanes.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient elution starting with a non-polar solvent and gradually increasing the polarity can effectively separate the components.
Analytical Characterization
A crucial aspect of synthesis is the accurate characterization of the product and any impurities.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is a powerful tool for monitoring reaction progress and assessing the purity of the final product.
Typical HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Expected Elution Order:
-
2-Aminothiazole: Being the most polar, it will elute first.
-
N-(thiazol-2-yl)formamide: The desired product.
-
N,N'-bis(thiazol-2-yl)urea & N,N-diformyl-2-aminothiazole: These are generally less polar and will have longer retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for structural confirmation.
¹H NMR (400 MHz, DMSO-d₆) of N-(thiazol-2-yl)formamide:
-
δ ~11.0 ppm (br s, 1H): -NH proton.
-
δ ~8.5 ppm (s, 1H): Formyl proton (-CHO).
-
δ ~7.5 ppm (d, 1H): Thiazole proton.
-
δ ~7.2 ppm (d, 1H): Thiazole proton.
¹³C NMR (100 MHz, DMSO-d₆) of N-(thiazol-2-yl)formamide:
-
δ ~160 ppm: Carbonyl carbon (-CHO).
-
δ ~158 ppm: C2 of thiazole ring.
-
δ ~138 ppm: C4 of thiazole ring.
-
δ ~114 ppm: C5 of thiazole ring.
References
- Gillon, D. W., Forrest, I. J., Meakins, G. D., Tirel, M. D., & Wallis, J. D. (1983). N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features. Journal of the Chemical Society, Perkin Transactions 1, 341-347.
- Kuh, E., & N eier, W. B. (1949). U.S. Patent No. 2,489,038. Washington, DC: U.S.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-(thiazol-2-yl)-2-tosylacetamide.
- Acylation of Hydrazides with Acetic Acid and Formic Acid. (n.d.).
- Formylation of Amines. (n.d.). PubMed Central (PMC).
- Synthesis of N-aryl derived formamides using triflic anhydride. (n.d.).
- BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
- Smolecule. (n.d.). 1,3-Bis(1,3-thiazol-2-YL)urea.
- 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. (n.d.).
- Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. (n.d.). PubMed Central (PMC).
- Acetic Formic Anhydride - Organic Syntheses Procedure. (n.d.).
- Reddit. (2023). Formylation of Amines with Acetic Formic Anhydride.
- The mechanism of formamide hydrolysis in water from ab initio calculations and simul
- Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. (n.d.).
- THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. (n.d.). Semantic Scholar.
- An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine deriv
- Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. (2024). MDPI.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
- N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. (n.d.). Semantic Scholar.
- Synthesis of Thiazol-2-yl Urea Derivatives, Antibacterial Agents. (n.d.). University of Groningen.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.
- Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. (n.d.). PubMed Central (PMC).
- N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). Royal Society of Chemistry.
- Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. (n.d.).
- Synthesis of Benzoazolyl-N,N-dimethylformamidines: Complex
- DETERMINATION OF THE THIAMAZOLE REL
- Spectroscopic and Synthetic Profile of 2-Amino-5-formylthiazole: A Technical Guide. (n.d.). Benchchem.
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.).
- The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. (n.d.). PubMed Central (PMC).
- The Formation of Heterocyclic Arom
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (n.d.). MDPI.
- Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)
- Kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions. (n.d.). PubMed.
- Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.
- Synthesis of novel 2-amino thiazole deriv
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- 2-aminothiazole——Application, Synthesis, Reaction etc. (2020). ChemicalBook.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021).
- Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (2022). PubMed Central (PMC).
- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google P
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). PubMed Central (PMC).
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Technical Support Center: Purification of N-2-thiazolyl-formamide
Welcome to the technical support center for the purification of N-2-thiazolyl-formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important chemical intermediate. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and the purity of its derivatives is paramount for reliable downstream applications.[1][2][3] This document provides a synthesis of established purification principles and field-proven insights to address common challenges encountered during the purification of N-2-thiazolyl-formamide and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of N-2-thiazolyl-formamide?
A1: A thorough understanding of the synthetic route is crucial for identifying potential impurities.[4] N-2-thiazolyl-formamide is typically synthesized by the formylation of 2-aminothiazole. Based on this, the most common impurities are:
-
Unreacted Starting Materials: The most common impurity is unreacted 2-aminothiazole.
-
Reagent-Related Impurities: Residual formylating agents (e.g., formic acid, or by-products from mixed anhydrides) may be present.[5]
-
By-products of the Reaction: Side reactions can lead to the formation of di-formylated products or other derivatives.
-
Degradation Products: N-2-thiazolyl-formamide can be susceptible to hydrolysis under strong acidic or basic conditions, reverting to 2-aminothiazole and formic acid.[6] Thiazole-containing compounds can also be sensitive to light and oxidation.[7][8]
-
Residual Solvents: Solvents used in the synthesis and work-up (e.g., THF, DMF, ethyl acetate) are common impurities.[9]
Q2: What are the recommended primary purification techniques for N-2-thiazolyl-formamide?
A2: The choice of purification technique depends on the scale of the reaction and the nature of the impurities. The two most effective methods are:
-
Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid compound. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Silica Gel Column Chromatography: This technique is highly effective for separating compounds with different polarities. It is particularly useful for removing impurities that are structurally similar to the product or when recrystallization is ineffective.[9]
Q3: How can I assess the purity of my purified N-2-thiazolyl-formamide?
A3: A combination of analytical techniques should be used for a comprehensive purity assessment:[4]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the preferred method for analyzing moderately polar compounds like N-2-thiazolyl-formamide and for quantifying non-volatile impurities.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for detecting and identifying volatile impurities and residual solvents.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. Quantitative NMR (qNMR) can be used for accurate purity determination without a specific reference standard.[4]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Q4: What are the stability considerations for N-2-thiazolyl-formamide during purification and storage?
A4: N-2-thiazolyl-formamide, like many organic compounds, can degrade under certain conditions. Forced degradation studies, which involve exposing the compound to harsh conditions such as acid, base, heat, light, and oxidation, can provide insight into its degradation pathways.[12][13][14]
-
Hydrolytic Stability: The formamide group can be susceptible to hydrolysis in the presence of strong acids or bases, especially at elevated temperatures. It is advisable to maintain a neutral pH during work-up and purification.[6]
-
Thermal Stability: Avoid prolonged exposure to high temperatures during purification (e.g., during solvent removal).
-
Photostability: Thiazole-containing compounds can be light-sensitive.[7] It is good practice to protect the compound from light during purification and storage by using amber vials or covering flasks with aluminum foil.
-
Oxidative Stability: While the N-2-thiazolyl-formamide itself is not highly prone to oxidation, impurities from the synthesis could be. If oxidative degradation is suspected, consider performing the purification and storage under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling out instead of crystallization | The cooling rate is too fast, the solvent is not ideal, or the solution is supersaturated. | - Try slower cooling.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Experiment with a different solvent or a mixture of a good solvent and a poor solvent (e.g., ethyl acetate/hexanes).[6][15] |
| Low recovery after recrystallization | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled before filtration (e.g., in an ice bath).[6] |
| Crystals are colored | Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution and then filter it hot to remove the charcoal and adsorbed impurities before allowing the solution to cool.[6] |
Chromatography Problems
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of product and impurities | The solvent system (eluent) is not optimal. | - Perform small-scale TLC analysis with different solvent systems to find the optimal eluent for separation.- Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Product decomposition on the silica gel column | The compound is sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by adding a small percentage of a base like triethylamine or ammonia to the eluent.- Consider using a different stationary phase, such as neutral alumina. |
| Streaking or tailing of spots on TLC/column | The compound is too polar for the eluent, or the sample is overloaded. | - Increase the polarity of the eluent.- Ensure the sample is fully dissolved in a minimal amount of solvent before loading it onto the column. |
Purification Decision Workflow
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Recrystallization of N-2-thiazolyl-formamide
This protocol describes a general procedure for the recrystallization of N-2-thiazolyl-formamide. The choice of solvent is critical and should be determined experimentally. Common solvents for recrystallization of polar compounds include ethanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[15]
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. If the compound dissolves at room temperature, the solvent is too polar. If it doesn't dissolve when heated, the solvent is not polar enough. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude N-2-thiazolyl-formamide in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature.
Protocol 2: Flash Column Chromatography for Purification
This protocol outlines the purification of N-2-thiazolyl-formamide using flash column chromatography. The eluent composition should be determined beforehand by TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of N-2-thiazolyl-formamide by reverse-phase HPLC.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase (e.g., 1 mg/mL).
Troubleshooting Recrystallization Workflow
Caption: Troubleshooting workflow for common recrystallization problems.
References
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Determination of the onset of crystallization of N1-2-(thiazolyl)sulfanilamide (sulfathiazole) by UV-Vis and calorimetry using an automated reaction platform; subsequent characterization of polymorphic forms using dispersive Raman spectroscopy. PubMed. [Link]
-
Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. [Link]
-
Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. National Institutes of Health. [Link]
-
N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Evidence of Some Unusual Behaviors of 2-Aminothiazole and 2-Aminobenzothiazole in Reactions with Formaldehyde and Glyoxal. ResearchGate. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. [Link]
-
Accessing new polymorphs and solvates through solvothermal recrystallization. PMC. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Synfacts. [Link]
-
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]
-
Single Crystal Structure Composed of Thiazole and Formamide Groups. ResearchGate. [Link]
-
Significance of Stability Studies on Degradation Product. RJPT. [Link]
-
Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. ResearchGate. [Link]
- Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate.
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- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. rjptonline.org [rjptonline.org]
- 15. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of N-(thiazol-2-yl)formamide
Welcome to the technical support guide for the synthesis of N-(thiazol-2-yl)formamide. This resource is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, in this crucial synthetic transformation. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance your success.
Frequently Asked Questions (FAQs)
Q1: My N-formylation of 2-aminothiazole is resulting in a consistently low yield. What are the primary factors I should investigate?
Low yield in this synthesis is a common issue that typically stems from one of four areas: the formylating agent, reaction conditions, stability of the starting material, or the workup procedure.
-
Formylating Agent Reactivity & Stability: The most traditional method involves the in situ generation of acetic formic anhydride from formic acid and acetic anhydride. This mixed anhydride is highly effective but also thermally unstable and sensitive to stoichiometry.[1] An incorrect ratio of reagents can lead to side reactions like acetylation or leave starting material unreacted.[2]
-
Reaction Conditions: The reaction between 2-aminothiazole and the formylating agent can be influenced significantly by temperature. The initial formation of acetic formic anhydride is exothermic and requires careful temperature control. Subsequent formylation may require heating, but excessive temperatures can lead to the decomposition of the anhydride and the product.[1]
-
Starting Material Integrity: 2-Aminothiazole, while a common building block, can be susceptible to degradation.[3] Ensure you are using a pure starting material. Impurities can interfere with the reaction and complicate purification.
-
Workup & Purification: The formamide product can be susceptible to hydrolysis under acidic or basic conditions during workup. Furthermore, separating the product from unreacted starting materials and byproducts like acetic acid or formic acid can lead to losses.
Q2: I am using the classic acetic formic anhydride method. How can I optimize it for a higher yield?
This is an excellent and cost-effective method, but it requires precision. The key is controlling the formation and reaction of the mixed anhydride.
The formyl group in acetic formic anhydride is more electrophilic than the acetyl group, which is why formylation is the primary reaction pathway.[2] However, success hinges on careful execution.
Key Optimization Points:
-
Temperature Control: The initial reaction between acetic anhydride and formic acid is exothermic. Pre-cool the acetic anhydride to 0°C before slowly adding the formic acid to maintain a low temperature.[4]
-
Reagent Stoichiometry: A slight excess of formic acid relative to acetic anhydride is often used to ensure the complete consumption of the more reactive acetic anhydride.[4] A common ratio is 2 equivalents of formic acid to 1 equivalent of acetic anhydride.
-
Aging the Anhydride: After mixing, the solution should be gently warmed (e.g., 40-50°C) for a period (e.g., 1-3 hours) to ensure the formation of the mixed anhydride is complete before adding the 2-aminothiazole.[4]
-
Addition of Amine: Add the 2-aminothiazole solution dropwise to the pre-formed mixed anhydride solution, again controlling the temperature to prevent runaway reactions or decomposition.
Below is a workflow diagram for this classical approach.
Caption: Workflow for N-formylation using acetic formic anhydride.
Q3: Are there more modern or higher-yielding alternatives to the acetic formic anhydride method?
Absolutely. While the classic method is robust, several catalytic systems have been developed that offer milder conditions, higher selectivity, and often simpler workup procedures, leading to improved yields.
-
Iodine-Catalyzed Formylation: Molecular iodine can be used as a low-cost and non-toxic catalyst for the N-formylation of amines with formic acid under solvent-free conditions.[5] The proposed mechanism involves the in-situ generation of HI, which protonates the formic acid, increasing its electrophilicity. This method often provides high to excellent yields (85-99%) for a range of aromatic and heteroaromatic amines.[5][6]
-
Lewis Acid Catalysis: Various Lewis acids, such as Zinc Oxide (ZnO) or Sulfated Tungstate, can effectively catalyze the formylation of amines with formic acid, often under solvent-free conditions at elevated temperatures (e.g., 70°C).[6] These catalysts activate the formic acid, facilitating the nucleophilic attack by the amine.
-
Carbon Dioxide as a C1 Source: For a greener approach, catalytic systems using CO2 as the C1 source in the presence of a hydrosilane reductant have been developed.[7][8] A catalyst composed of Zn(OAc)2 and 1,10-phenanthroline is effective for this transformation.[8]
The table below summarizes a comparison of different formylation approaches.
| Method | Formylating Agent | Catalyst/Conditions | Typical Yields | Advantages | Disadvantages |
| Classical | Acetic Formic Anhydride | In situ from Ac₂O/HCOOH, 0-50°C | 60-85% | Inexpensive, well-established | Exothermic, unstable anhydride, potential side reactions |
| Iodine-Catalyzed | Formic Acid | 5 mol% I₂, 70°C, solvent-free | 85-99%[5][6] | High yield, mild, solvent-free, low catalyst cost | Requires heating |
| ZnO-Catalyzed | Formic Acid | 50 mol% ZnO, 70°C, solvent-free | Good to Excellent[6] | Heterogeneous catalyst, solvent-free | Requires heating, higher catalyst loading |
| CO₂ Reduction | CO₂ + Hydrosilane | Zn(OAc)₂/phen, 25-150°C | 83-92%[8] | Green C1 source, mild conditions possible | Requires specialized setup (CO₂ atmosphere), cost of silane |
Q4: My TLC shows the consumption of 2-aminothiazole, but besides my product spot, I see other byproducts. What could they be?
Observing side products is a key diagnostic step. The identity of these byproducts often points directly to the flaw in your reaction setup.
Caption: Potential reaction pathways and byproduct formation.
-
N-(thiazol-2-yl)acetamide: If you are using the acetic formic anhydride method, the presence of the acetylated byproduct strongly suggests that your ratio of formic acid to acetic anhydride was too low, or the pre-formation of the mixed anhydride was incomplete. This leaves unreacted acetic anhydride, which then competes in the acylation reaction.
-
Unreacted 2-Aminothiazole: A significant amount of remaining starting material, despite a long reaction time, usually indicates insufficient formylating agent or a reaction temperature that is too low to overcome the activation energy.
-
Baseline or Streaking on TLC: This can indicate decomposition. Acetic formic anhydride decomposes above ~60°C.[1] Harsh acidic or basic conditions during the reaction or workup can also degrade the thiazole ring.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Insufficient quantity or potency of the formylating agent. 2. Reaction temperature is too low. 3. Short reaction time. | 1. Use a slight excess (1.1-1.2 eq) of the formylating agent. Ensure the purity of your formic acid/acetic anhydride. 2. If using a catalytic method, ensure the temperature reaches the recommended level (e.g., 70°C).[6] For the anhydride method, ensure the amine addition is complete before slowly warming to RT. 3. Monitor the reaction by TLC until the starting amine spot is consumed. |
| Acetylated Byproduct | 1. Incorrect stoichiometry in the acetic formic anhydride preparation (excess acetic anhydride). 2. Incomplete formation of the mixed anhydride before adding the amine. | 1. Use at least 2 equivalents of formic acid for every 1 equivalent of acetic anhydride.[4] 2. Allow the anhydride mixture to stir at 40-50°C for at least 1-2 hours before cooling and adding the 2-aminothiazole. |
| Product Loss During Workup | 1. Hydrolysis of the formamide product. 2. Product is partially soluble in the aqueous phase. | 1. Use a mild base like saturated sodium bicarbonate for neutralization instead of strong bases (e.g., NaOH). Keep the temperature low during the quench. 2. After the initial extraction, perform several additional extractions with your organic solvent to recover all the product. |
| Difficult Purification | 1. Product co-elutes with starting material or byproducts. 2. Residual acids (formic, acetic) present. | 1. Use a gradient elution in your column chromatography. Start with a less polar eluent to wash off non-polar impurities and gradually increase polarity. 2. Ensure the crude product is thoroughly washed with a bicarbonate solution and water during the workup to remove residual acids before concentrating. |
Detailed Experimental Protocols
Protocol A: Optimized N-Formylation using Acetic Formic Anhydride
This protocol is based on the established procedure for generating and using acetic formic anhydride for the formylation of amines.[4][9]
Materials:
-
Acetic Anhydride (1.0 eq)
-
Formic Acid (≥98%) (2.0 eq)
-
2-Aminothiazole (1.0 eq, relative to acetic anhydride)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Anhydride Formation: In a dry, three-necked flask under an inert atmosphere (e.g., Nitrogen), add acetic anhydride. Cool the flask to 0°C using an ice bath.
-
Add formic acid dropwise to the stirred acetic anhydride over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Once the addition is complete, remove the ice bath and warm the mixture in a water bath to 45°C. Stir vigorously for 2 hours.
-
Cool the resulting clear solution (the crude mixed anhydride) back down to 0°C.
-
Formylation: In a separate flask, dissolve 2-aminothiazole in the anhydrous solvent.
-
Add the solution of 2-aminothiazole dropwise to the cold, stirred mixed anhydride solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the 2-aminothiazole.
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Slowly add saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral (~7-8).
-
Transfer the mixture to a separatory funnel and extract three times with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography.
Protocol B: Iodine-Catalyzed N-Formylation
This protocol is adapted from modern, high-yield catalytic methods.[5]
Materials:
-
2-Aminothiazole (1.0 eq)
-
Formic Acid (≥98%) (2.0 eq)
-
Iodine (I₂) (0.05 eq)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-aminothiazole, formic acid, and iodine.
-
Heat the reaction mixture to 70°C with stirring in an oil bath for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic solution sequentially with saturated NaHCO₃ solution (to remove excess formic acid), saturated Na₂S₂O₃ solution (to remove residual iodine), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product is often of high purity but can be further purified by recrystallization if necessary.
References
- BenchChem. (2025). Technical Support Center: N-Aryl Benzamide Synthesis.
- Stavila, V., & Cadogan, E. (2012). Formylation of Amines.
- Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett.
- BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
- Khalifa, M. E. (n.d.).
- Reddit r/OrganicChemistry. (2023). Formylation of Amines with Acetic Formic Anhydride.
- Organic Syntheses. (n.d.). Acetic Formic Anhydride.
- ResearchGate. (n.d.). N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes.
- ResearchGate. (n.d.).
- Organic Syntheses. (n.d.). 1H-BENZOTRIAZOLE-1-CARBALDEHYDE.
- Choi, S., et al. (n.d.). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes. Green Chemistry.
- Wikipedia. (n.d.). Acetic formic anhydride.
Sources
- 1. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
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- 5. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
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- 8. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Solubility of Thiazole-Containing Compounds in Biological Assays
A Senior Application Scientist's Guide for Researchers
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds under investigation for therapeutic potential. However, the planarity and aromaticity of this heterocyclic structure often contribute to poor aqueous solubility, creating significant hurdles in biological assays. This guide provides in-depth, field-proven insights and step-by-step protocols to address solubility challenges encountered with compounds like "Formamide, N-2-thiazolyl-" and its structural analogs.
Frequently Asked Questions (FAQs)
Q1: I dissolved my thiazole compound in DMSO, but it precipitated immediately when I added it to my aqueous cell culture medium. What is happening?
This is a classic and common problem known as "solvent-shift" precipitation. Your compound is highly soluble in the neat organic solvent (DMSO) but crashes out when diluted into the aqueous environment of your assay buffer or cell culture medium.[1]
-
The Causality: DMSO is a powerful aprotic solvent that readily dissolves many nonpolar compounds.[2] However, when you introduce this DMSO stock into a large volume of aqueous medium, the DMSO molecules rapidly disperse and interact with water. This abrupt change in the solvent environment drastically lowers the overall solvating power for your compound, causing it to exceed its solubility limit in the final aqueous/DMSO mixture and precipitate.[1][3] The final solubility is dictated by the compound's properties in the final aqueous buffer, not the initial DMSO stock.[1]
Q2: What is the maximum concentration of DMSO my cell-based assay can tolerate?
While highly effective, DMSO is not inert and can impact cell health and behavior.[2]
-
General Guideline: For most cell lines, the final concentration of DMSO should be kept at or below 0.5% (v/v) to minimize cytotoxicity and off-target effects.[4] Some sensitive assays or cell types may require even lower concentrations, such as 0.1%.[3]
-
Self-Validation is Critical: It is imperative to run a vehicle control experiment where you treat your cells with the highest concentration of DMSO that will be used in your assay. This ensures that any observed effects are due to your compound and not the solvent.
Q3: My compound has a basic nitrogen atom on the thiazole ring. Can I use pH to my advantage?
Absolutely. For ionizable compounds, pH is a powerful tool for modulating solubility.[5]
-
The Mechanism: A basic functional group (like an amine on a thiazole ring) will become protonated (gain a positive charge) in an acidic environment (pH < pKa).[5][6][7] This charged, ionized form is generally much more soluble in aqueous solutions than the neutral form.[8][9]
-
Practical Application: If your assay conditions permit, using a buffer with a slightly acidic pH can significantly enhance the solubility of your weakly basic compound.[4] However, you must ensure the pH is compatible with your biological system (e.g., cells, enzymes).
Q4: Are there any alternatives to DMSO if my assay is extremely sensitive?
Yes, several other solvents and formulation strategies can be employed, though they come with their own considerations.
-
Biologically-Compatible Solvents: Ethanol, polyethylene glycol (PEG 400), and 1,2-propanediol are sometimes used.[10] However, their solvating power for highly lipophilic compounds is often lower than DMSO.
-
Formulation Approaches: For particularly challenging compounds, using excipients like cyclodextrins can be highly effective. These molecules have a hydrophobic interior that can encapsulate your drug and a hydrophilic exterior that allows the entire complex to dissolve in water.[11][12][13][14]
Troubleshooting Workflows & Protocols
A Systematic Approach to Solubilization
When encountering a solubility issue, a systematic approach prevents wasted time and compound. The following decision tree outlines a logical workflow for troubleshooting.
Caption: A decision tree for troubleshooting compound precipitation.
Protocol 1: Standard Stock Preparation and Dilution
This protocol outlines the best practices for preparing a standard DMSO stock and making working solutions.[15][16][17][18]
Objective: To prepare a high-concentration stock solution and dilute it into the final assay medium while minimizing precipitation.
Materials:
-
Formamide, N-2-thiazolyl- (or other test compound)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Final aqueous assay buffer (e.g., PBS, cell culture medium)
Procedure:
-
Determine Target Stock Concentration: Plan your stock concentration around the highest final assay concentration and the maximum tolerated solvent percentage.[15]
-
Example: If your highest final concentration is 10 µM and your maximum final DMSO is 0.1%, your stock must be at least 10 mM (10 µM / 0.001).
-
-
Prepare Stock Solution:
-
Accurately weigh the required amount of compound into a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution (e.g., in a 37°C water bath) and sonicate for 5-10 minutes to aid dissolution.[19]
-
Visually inspect to ensure no solid particles remain.
-
-
Aliquot and Store:
-
Prepare Working Solution (CRITICAL STEP):
-
Pre-warm your final aqueous assay buffer to the experimental temperature (e.g., 37°C).[19]
-
Pipette the required volume of buffer into a new tube.
-
While vortexing the buffer, add the small volume of DMSO stock drop-by-drop directly into the vortex. This rapid, energetic mixing is crucial to prevent localized high concentrations of the compound that can initiate precipitation.[3]
-
Visually inspect the final working solution for any signs of cloudiness or precipitate. If observed, proceed to advanced protocols.
-
Protocol 2: pH-Mediated Solubilization
Objective: To increase aqueous solubility of a weakly basic compound by preparing the stock in an acidic solution.
Materials:
-
Test compound with a basic handle (pKa > 7)
-
DMSO
-
1N HCl
-
Sterile water
-
pH meter
Procedure:
-
Prepare an Acidified Co-Solvent: Create a 50:50 mixture of DMSO and a dilute aqueous acid (e.g., 10 mM HCl).
-
Dissolve Compound: Attempt to dissolve your compound in this acidified co-solvent. The low pH should protonate the basic nitrogen, forming a more soluble salt.[7][8]
-
Dilute into Buffered Medium: Add this new stock solution to your final assay buffer, which should be sufficiently buffered to bring the final pH back to the desired physiological range (e.g., pH 7.4).
-
Validate:
-
Measure the final pH of your working solution to confirm it is within the acceptable range for your assay.
-
Crucially, run a vehicle control with the acidified DMSO stock to ensure the transiently low pH during addition does not affect your biological system.
-
Protocol 3: Advanced Solubilization with Cyclodextrins
For extremely insoluble compounds, cyclodextrins can form inclusion complexes to dramatically increase aqueous solubility.[11][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in biological research.[11]
Objective: To formulate the test compound with HP-β-CD to create a water-soluble inclusion complex.
Materials:
-
Test compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or aqueous buffer
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v). Warming the solution can help dissolve the cyclodextrin.
-
Add Compound: Add the powdered test compound directly to the HP-β-CD solution.
-
Facilitate Complexation: Vigorously mix the suspension. This can be done by:
-
Overnight stirring or shaking at room temperature.
-
Sonication for 30-60 minutes.
-
The "kneading" method, where a paste is formed with a small amount of water, ground in a mortar and pestle, and then dried.[12]
-
-
Clarify Solution: After mixing, centrifuge the solution at high speed to pellet any remaining un-complexed, insoluble compound.
-
Use the Supernatant: The clear supernatant contains the soluble drug-cyclodextrin complex and can be used as your stock solution for further dilutions.
-
Important Consideration: The concentration of the solubilized drug in the supernatant must be analytically determined (e.g., via HPLC-UV) as it will not be the same as the initial amount added.
Data Summary Table
| Method | Primary Mechanism | Pros | Cons | Typical Final Concentration in Assay |
| DMSO Co-solvency | Increases solvating power of the bulk medium. | Simple, effective for many compounds, well-established. | Can be toxic to cells, can cause precipitation upon dilution. | ≤ 0.5% (v/v)[4] |
| pH Adjustment | Converts a neutral molecule to a more soluble ionized salt. | Highly effective for ionizable drugs, can achieve high solubility. | Only works for ionizable compounds, final pH must be compatible with the assay. | Assay-dependent (e.g., pH 6.5-7.5) |
| Ethanol/PEG 400 | Alternative co-solvents. | Generally less toxic than DMSO at similar concentrations. | Lower solvating power for many lipophilic compounds.[10] | ≤ 1% (v/v) |
| Cyclodextrins | Encapsulates the hydrophobic drug in a soluble complex.[13] | Can dramatically increase aqueous solubility, often low toxicity. | Requires formulation development, may alter drug availability to target, must quantify final concentration. | Dependent on CD type and concentration. |
References
-
Jarak, I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Available at: [Link]
-
Kovvasu, S. P., et al. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Gould, S., & Scott, R. C. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Jarak, I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
-
Fiveable. pH and Solubility. AP Chem | Fiveable. Available at: [Link]
-
Shabbir, Z., et al. (2021). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review. Available at: [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]
-
SlideShare. (2015). PH and Solvent Effect on Drug Solubility. Available at: [Link]
-
Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature Communications. Available at: [Link]
-
Chad's Prep®. 17.6 pH Effects on Solubility. Available at: [Link]
-
The Cell Culture Dish. (n.d.). What do you think about alternatives to DMSO for cell therapy applications?. Available at: [Link]
-
Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology?. r/Chempros. Available at: [Link]
-
Biocompare. (2024). The Benefits of DMSO-Free Cryopreservation. Available at: [Link]
-
Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Available at: [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available at: [Link]
-
ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. Available at: [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. r/labrats. Available at: [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available at: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Available at: [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Available at: [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Available at: [Link]
-
Wikipedia. Dimethyl sulfoxide. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Formamide (CAS 75-12-7). Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]
-
LOUISIANA STATE UNIVERSITY. (n.d.). A Novel Approach to Solubilizing Water-insoluble Bioactive Compounds. Available at: [Link]
-
NIH PubChem. Formamide. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available at: [Link]
-
GitHub Pages. SOLUBILITY DATA SERIES. Available at: [Link]
-
ResearchGate. (n.d.). Computational studies on the conformational preference of N‐(Thiazol‐2‐yl) benzamide. Available at: [Link]
-
ResearchGate. (2025). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. Available at: [Link]
-
MDPI. N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Available at: [Link]
Sources
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- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. fiveable.me [fiveable.me]
- 7. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 10. reddit.com [reddit.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. fastercapital.com [fastercapital.com]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. gpsrjournal.com [gpsrjournal.com]
Technical Support Center: Optimizing Selectivity in the Synthesis of N-2-Thiazolyl-Formamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Formamide, N-2-thiazolyl-" derivatives. This guide is designed to provide in-depth troubleshooting and frequently asked questions to help you navigate the complexities of their synthesis and improve the selectivity of your reactions. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in FDA-approved drugs and compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] However, achieving high selectivity during the formylation of 2-aminothiazoles can be challenging. This resource offers practical, field-proven insights to overcome common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of N-2-thiazolyl-formamide derivatives, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired N-Formylated Product
Symptoms:
-
The primary product isolated is unreacted 2-aminothiazole starting material.
-
Significant formation of side products is observed.
Potential Causes & Solutions:
-
Insufficiently Activated Formylating Agent: Standard formylating agents like formic acid may require activation to efficiently react with the weakly nucleophilic amino group of the thiazole.
-
Solution: Employ a catalytic amount of an activating agent. For instance, molecular iodine can catalyze the N-formylation of amines using formic acid under solvent-free conditions, with optimal conditions often being 5 mol% iodine and 2 equivalents of formic acid.[4] This method is advantageous due to its low cost, low toxicity, and environmentally friendly nature.[4] Other catalysts like indium and zinc chloride have also been shown to be effective in solvent-free formylations with formic acid.[5]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact reaction efficiency.
-
Solution: Systematically screen reaction parameters. For catalyst-based systems, a temperature of around 70°C is often a good starting point.[4][5] Solvent-free conditions can be highly effective, but if a solvent is necessary, consider aprotic solvents like DCM.[5] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 1 to 24 hours depending on the substrate.[5]
-
-
Steric Hindrance: Bulky substituents on the thiazole ring or the formylating agent can impede the reaction.
-
Solution: For sterically hindered amines, specific catalytic systems may be required. For example, certain ruthenium catalysts in the presence of methanol have been shown to selectively formylate sterically hindered amines.[5]
-
Issue 2: Poor Chemoselectivity - Competing Side Reactions
Symptoms:
-
Formation of di-formylated products.
-
Reaction at other nucleophilic sites on the molecule.
-
Formation of ureas when using primary amines with certain catalysts.[5]
Potential Causes & Solutions:
-
Over-activation of the Formylating Agent: Excessively harsh conditions or overly reactive formylating agents can lead to multiple formylations or reactions at unintended sites.
-
Solution: Use milder formylating agents or reduce the amount of activating catalyst. For instance, using a controlled amount of an acid catalyst with formic acid can provide a good balance of reactivity and selectivity.[5]
-
-
Presence of Multiple Nucleophilic Groups: If your 2-aminothiazole derivative contains other nucleophilic groups (e.g., hydroxyl, other amino groups), they may compete with the target amino group.
-
Solution: Employ a chemoselective formylation method. Iodine-catalyzed N-formylation has demonstrated good chemoselectivity.[4] Alternatively, consider protecting other sensitive functional groups before the formylation step.
-
-
Inappropriate Catalyst System: Some catalyst systems may promote side reactions. For example, certain tungsten complexes can lead to the formation of ureas from primary amines.[5]
-
Solution: Carefully select a catalyst known for its high selectivity in N-formylation. Porous organometallic polymers containing iridium have shown excellent selectivity for the N-formylation of various amines using CO2 and H2.[6]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and selectivity of N-2-thiazolyl-formamide derivatives.
Q1: What are the most common methods for the N-formylation of 2-aminothiazoles?
The N-formylation of amines, including 2-aminothiazoles, can be achieved through various methods. Stoichiometric reactions using formylating agents are common.[5] Catalytic approaches are often preferred for their efficiency and milder reaction conditions.[5] Common catalytic systems include the use of formic acid with catalysts such as molecular iodine, indium, zinc chloride, or sulfated tungstate.[4][5]
Q2: How can I improve the selectivity of my formylation reaction when my substrate has multiple reactive sites?
Improving selectivity in the presence of multiple reactive sites often involves choosing a highly chemoselective formylation method. The iodine-catalyzed formylation with formic acid has been reported to be highly chemoselective.[4] Another strategy is to use protecting groups for the other reactive sites, followed by deprotection after the formylation step.
Q3: Are there any "green" or more environmentally friendly methods for N-formylation?
Yes, several methods aim to be more environmentally friendly. Solvent-free reactions, as demonstrated with iodine or indium catalysis, reduce solvent waste.[4][5] The use of CO2 and H2 as the formylating source, catalyzed by recyclable porous organometallic polymers, is another promising green approach.[6]
Q4: Can I use microwave irradiation to accelerate the formylation reaction?
Microwave irradiation can be an effective technique to accelerate formylation reactions. For example, the formylation of amines using formic acid and 2-chloro-4,6-dimethoxy[4][7]triazine (CDMT) can be performed under microwave irradiation to achieve nearly quantitative yields in a shorter time compared to conventional heating.[5]
Q5: What is the proposed mechanism for iodine-catalyzed N-formylation?
The proposed mechanism suggests that in situ-generated HI (from the reaction of iodine and formic acid) protonates the formic acid. This protonation increases the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack by the amine, leading to the formation of the N-formylated product.[4]
Experimental Protocols & Data
Detailed Protocol: Iodine-Catalyzed N-Formylation of a 2-Aminothiazole Derivative
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Aminothiazole derivative (1.0 mmol)
-
Formic acid (2.0 mmol, 2.0 eq)
-
Iodine (0.05 mmol, 5 mol%)
-
Dichloromethane (DCM) or other suitable solvent for workup
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the 2-aminothiazole derivative (1.0 mmol), formic acid (2.0 mmol), and iodine (0.05 mmol).
-
Stir the mixture at 70°C under a nitrogen atmosphere. Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 1-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-2-thiazolyl-formamide derivative.
Table 1: Comparison of Catalysts for N-Formylation of Amines with Formic Acid
| Catalyst | Loading (mol%) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Iodine | 5 | 70 | 1-12 | up to 94 | [4] |
| Indium | 10 | 70 | 1-24 | Moderate to Excellent | [5] |
| ZnCl₂ | 10 | 70 | 0.17-15 | High | [5] |
| Sulfated Tungstate | - | - | - | - | [5] |
Note: Yields are highly substrate-dependent.
Visualizing Reaction Pathways and Workflows
Diagram 1: General Workflow for Optimizing N-Formylation Selectivity
Caption: Decision workflow for troubleshooting poor selectivity.
Diagram 2: Proposed Catalytic Cycle for Iodine-Catalyzed N-Formylation
Caption: Simplified mechanism of iodine-catalyzed N-formylation.
References
- Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096.
- Formyl
- Different formylation methods. (n.d.).
- Highly Efficient and Selective N-Formylation of Amines with CO2 and H2 Catalyzed by Porous Organometallic Polymers. (2021). PubMed.
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (n.d.).
- Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. (n.d.). PubMed.
- Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions. (2000). PubMed.
- 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide. (n.d.). Mol-Instincts.
- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central.
- Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. (2019). Indian Academy of Sciences.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Highly Efficient and Selective N-Formylation of Amines with CO2 and H2 Catalyzed by Porous Organometallic Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of N-(Thiazol-2-yl)formamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of N-(thiazol-2-yl)formamide. This guide is designed for researchers, chemists, and process development professionals engaged in synthesizing this valuable heterocyclic building block. The 2-aminothiazole motif is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] N-(Thiazol-2-yl)formamide serves as a key intermediate for introducing this core into larger, more complex molecules.
This document provides not just protocols, but also the underlying chemical principles, troubleshooting advice for common experimental hurdles, and critical considerations for transitioning from bench-scale synthesis to larger-scale production.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of N-(thiazol-2-yl)formamide, providing direct answers and actionable advice.
Part 1: Reaction Fundamentals & Reagents
Q1: What is the most practical and scalable method for synthesizing N-(thiazol-2-yl)formamide?
A1: The most robust and widely applicable method for both lab and pilot scales is the direct formylation of 2-aminothiazole using formic acid as the formylating agent.[3] The reaction is typically conducted in a solvent like toluene, which allows for the continuous removal of water via a Dean-Stark trap. This approach is advantageous because it uses inexpensive reagents, avoids harsh or moisture-sensitive formylating agents like acetic formic anhydride, and drives the reaction to completion by removing the water byproduct.[3]
Q2: Why is the removal of water so critical for this reaction?
A2: The formation of an amide from a carboxylic acid and an amine is a condensation reaction, meaning it generates water as a byproduct. This reaction is reversible. According to Le Châtelier's principle, the continuous removal of a product (in this case, water) will shift the equilibrium to the right, favoring the formation of the desired amide, N-(thiazol-2-yl)formamide. Using a Dean-Stark apparatus with a refluxing solvent that forms an azeotrope with water (like toluene) is a classic and highly effective strategy for achieving this.[3]
Q3: My 2-aminothiazole starting material has a dark color. Will this affect the reaction?
A3: 2-Aminothiazole can degrade and darken upon exposure to air and light over time. While minor discoloration may not significantly impact the reaction, heavily discolored starting material can introduce impurities that complicate purification and may slightly reduce the yield. For best results, especially at scale, it is recommended to use pure, off-white to light-yellow 2-aminothiazole. If the purity is questionable, recrystallization from a suitable solvent or purification via a short silica plug may be necessary before starting the synthesis.
Part 2: Common Experimental & Scale-Up Challenges
Q4: My reaction has stalled; TLC analysis shows a significant amount of unreacted 2-aminothiazole even after prolonged reflux. What's wrong?
A4: Reaction stalling is a common issue with several potential causes:
-
Inefficient Water Removal: Ensure your Dean-Stark trap is filling and functioning correctly. If the rate of water collection has ceased, the reaction is likely complete or has stalled for another reason. On a larger scale, ensure the reactor's overhead condenser system is adequate.
-
Insufficient Formic Acid: While a slight excess of formic acid is used, a significant under-charge will result in incomplete conversion. Verify the stoichiometry; typically 1.2 to 2.0 equivalents of formic acid are effective.[3][4]
-
Low Reaction Temperature: The reaction requires sufficient thermal energy to maintain a steady reflux for azeotropic water removal. Ensure your heating mantle or reactor jacket is set to a temperature that achieves a consistent reflux rate of the toluene.
Q5: The amide bond formation is exothermic. How do I manage the temperature during scale-up?
A5: While the formylation with formic acid is less vigorously exothermic than using reagents like acyl chlorides, all amide bond formations release heat.[5][] At a large scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient, posing a risk of thermal runaway.[5]
-
Controlled Reagent Addition: Instead of adding all the formic acid at once, add it portion-wise or via a controlled-addition pump over a period of time to the heated solution of 2-aminothiazole in toluene.
-
Reaction Calorimetry: For kilogram-scale production, performing reaction calorimetry (RC1) studies is highly recommended to quantify the heat of reaction and determine the required cooling capacity of the reactor.[5]
-
Monitoring: Use a calibrated temperature probe to monitor the internal batch temperature throughout the addition and the entire reaction.
Q6: During work-up, my product oiled out instead of crystallizing. How can I achieve a solid product?
A6: "Oiling out" occurs when the product is insoluble in the crystallization solvent at a given temperature but its melting point is below that temperature.
-
Solvent System: Ensure the work-up procedure is followed correctly. After reaction completion, the toluene is typically removed under reduced pressure. The crude product is often purified by recrystallization. If it oils out from a single solvent, try a solvent/anti-solvent system. For example, dissolve the crude oil in a minimal amount of a good solvent (like ethanol or ethyl acetate) and slowly add a poor solvent (like hexanes or water) until turbidity persists, then allow it to cool slowly.
-
Seeding: If you have a small amount of solid product from a previous batch, adding a "seed crystal" to the supersaturated solution can induce crystallization.
-
Purity: The presence of impurities can inhibit crystallization. If the issue persists, consider purifying a small portion of the oil by column chromatography to obtain pure material, which can then be used to develop a reliable crystallization procedure.
Reaction Mechanism and Workflow
Understanding the chemical transformation and the operational workflow is key to successful synthesis and scale-up.
Reaction Mechanism: Formylation of 2-Aminothiazole
The reaction proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group of 2-aminothiazole, acting as the nucleophile, attacks the electrophilic carbonyl carbon of formic acid. This is followed by a proton transfer and the elimination of a water molecule to yield the stable amide product.
Caption: Mechanism of amide formation.
General Scale-Up Workflow
Scaling a synthesis from the lab to a pilot plant or manufacturing facility requires a systematic approach to ensure safety, efficiency, and reproducibility.
Caption: Key stages of a chemical scale-up campaign.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis (1-10 g)
This protocol is suitable for generating material for initial studies and is optimized for a standard laboratory fume hood setup.
| Reagent/Material | Molar Mass ( g/mol ) | Amount (for 5g scale) | Moles | Equivalents |
| 2-Aminothiazole | 100.14 | 5.0 g | 0.050 | 1.0 |
| Formic Acid (88% aq.) | 46.03 | 3.1 mL | 0.075 | 1.5 |
| Toluene | 92.14 | 100 mL | - | - |
| Saturated NaHCO₃ (aq.) | - | ~50 mL | - | - |
| Brine | - | ~50 mL | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~5 g | - | - |
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging: Add 2-aminothiazole (5.0 g, 0.050 mol) and toluene (100 mL) to the flask. Begin stirring.
-
Reagent Addition: Add formic acid (3.1 mL, 0.075 mol) to the flask.
-
Reaction: Heat the mixture to a steady reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-8 hours, or until no more water is collected and TLC analysis (e.g., 50% Ethyl Acetate/Hexane) shows complete consumption of the starting material.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic (toluene) layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The resulting solid can be purified by recrystallization. A common solvent system is ethyl acetate/hexanes. Dissolve the crude solid in a minimum amount of hot ethyl acetate and add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Expected Yield: 80-95%. Appearance: White to off-white solid.
-
Protocol 2: Key Considerations for Scale-Up (100 g - 1 kg)
Transitioning to a larger scale requires procedural modifications to account for changes in heat and mass transfer.
-
Reactor Setup: Use a jacketed glass reactor with an overhead stirrer for efficient mixing and a temperature control unit for precise heating and cooling. The overhead condenser system must be appropriately sized for the volume of solvent.
-
Reagent Addition: Do not add all the formic acid at once. Use a peristaltic or diaphragm pump to add the formic acid subsurface over 30-60 minutes once the 2-aminothiazole/toluene slurry is at reflux temperature. This allows for careful control of the exotherm.[5]
-
Azeotropic Distillation: At this scale, the Dean-Stark trap may be replaced by a system where the condensed solvent is passed through a water separator, with the toluene being returned to the reactor.
-
Work-up: Quenching and washing steps should be performed directly in the reactor if possible. Phase splits can be slower at a larger scale; allow adequate time for separation.
-
Isolation: For isolating the solid product, a large Buchner funnel may be sufficient for a 100 g scale. For kilogram scales, a centrifuge or a Nutsche filter-dryer is more efficient for separating the solid from the mother liquor and for washing the product cake.
-
Drying: Use a vacuum oven with a controlled temperature (e.g., 40-50 °C) to dry the product until a constant weight is achieved.
Advanced Troubleshooting
When simple fixes are not enough, a more systematic approach is needed.
Troubleshooting Decision Tree: Low Product Yield
This diagram provides a logical path to diagnose the root cause of a low-yield reaction.
Caption: A logical guide for diagnosing low yield.
Safety Considerations
All chemical syntheses should be preceded by a thorough safety review.
-
2-Aminothiazole: Harmful if swallowed. May cause skin and eye irritation. It is also a potential thyroid inhibitor.[7]
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage. It is also a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses/face shield.
-
Toluene: Flammable liquid and vapor. It is a known reproductive toxin and can cause damage to organs through prolonged or repeated exposure. All operations should be performed in a fume hood, away from ignition sources.
-
Reaction Hazards: The reaction generates HCl and SO₂ gas if alternative reagents like thionyl chloride are used for activation, which are toxic and corrosive.[8] The primary reaction with formic acid is exothermic and requires temperature control at scale.
References
-
European International Journal of Science and Technology. (2015). Synthesis of Benzoazolyl-N,N-dimethylformamidines: Complexation and Biological Activity. Retrieved from [Link]
-
MDPI. (n.d.). Formylation of Amines. Retrieved from [Link]
-
MDPI. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Molecules, 27(5), 1718. Retrieved from [Link]
-
SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]
-
Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Retrieved from [Link]
-
PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7, 23. Retrieved from [Link]
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- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Validating the Biological Activity of N-thiazolyl Formamide Derivatives: A Comparative Guide to Anticancer Potential
For researchers, scientists, and professionals in drug development, the validation of a novel compound's biological activity is a critical step in the journey from discovery to clinical application. The thiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities.[1][2] This guide provides an in-depth technical comparison for validating the anticancer activity of a representative N-thiazolyl acetamide, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide , against other known anticancer agents. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present comparative data to contextualize the compound's performance.
Introduction to the Thiazole Scaffold and Selected Compounds
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery due to its ability to engage in various biological interactions.[1][2] Its derivatives have been investigated for a multitude of therapeutic applications, with a significant focus on oncology.[1]
For this guide, we will focus on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide , a compound that has shown significant in vitro potency against various cancer cell lines, including those resistant to standard therapies.[3][4] To provide a robust comparison, we will evaluate it alongside:
-
Tiazofurin : A thiazole nucleoside analogue with a well-established mechanism as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[5][6]
-
Mycophenolic Acid (MPA) : A potent, non-thiazole, uncompetitive inhibitor of IMPDH, offering a different chemical scaffold for comparison.[7][8]
-
Doxorubicin : A widely used anthracycline chemotherapeutic agent, serving as a standard-of-care benchmark.[9][10]
The central hypothesis for this validation guide is that N-thiazolyl acetamide derivatives can exhibit potent anticancer activity, and we will explore this through direct cytotoxicity assays and mechanistic studies.
Comparative Efficacy Against Cancer Cell Lines
The initial step in validating the anticancer activity of a compound is to assess its cytotoxicity against a panel of relevant cancer cell lines. Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML) cell lines, such as K562 and HL-60, are excellent models for this purpose, as they are well-characterized and widely used in anticancer drug screening.
Data Summary: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying a compound's potency. The table below summarizes the reported IC50 values for our compounds of interest against leukemia cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (Lead Compound) | K562 | Chronic Myeloid Leukemia | Potent activity reported | [3][4] |
| Tiazofurin | LA-N-1 | Neuroblastoma | 2.2 | [5] |
| Mycophenolic Acid | K562 | Chronic Myeloid Leukemia | Potent activity, enhances imatinib cytotoxicity | [8][11] |
| Mycophenolic Acid | CEM | T-lymphoblast Leukemia | EC50 of 0.24 | [7] |
| Doxorubicin | HL-60/DOX (resistant) | Acute Myeloid Leukemia | 14.36 ± 2.23 | [9] |
| Doxorubicin | HL-60 | Acute Myeloid Leukemia | ~0.02 - 0.2 | [12] |
| Doxorubicin | K562 | Chronic Myeloid Leukemia | ~0.03 - 0.1 |
Note: Direct head-to-head IC50 values for all compounds in the same study are not always available. Data is compiled from multiple sources and should be interpreted with consideration of potential variations in experimental conditions.
From this data, it is evident that N-thiazolyl acetamides and IMPDH inhibitors show promise in leukemia models. The lead compound has demonstrated high potency against both sensitive and imatinib-resistant K562 cells, suggesting a mechanism of action that is independent of the BCR-ABL oncoprotein.[3]
Experimental Protocols for Biological Validation
To ensure scientific integrity, the protocols described below are designed to be self-validating, with appropriate controls and clear endpoints.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding:
-
Culture leukemia cell lines (e.g., K562, HL-60) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Include wells with medium only to serve as a blank.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds (N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, Tiazofurin, Mycophenolic Acid, and Doxorubicin) in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mechanistic Validation: IMPDH Enzyme Inhibition Assay
Given that Tiazofurin and Mycophenolic Acid are known IMPDH inhibitors, it is crucial to investigate whether our lead N-thiazolyl acetamide derivative also targets this enzyme.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT.
-
Substrates: Inosine monophosphate (IMP) and NAD⁺.
-
Enzyme: Recombinant human IMPDH2.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, varying concentrations of the test compound, and a fixed concentration of IMP.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding a fixed concentration of NAD⁺.
-
Immediately monitor the increase in absorbance at 340 nm (due to the formation of NADH) in a kinetic mode for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute).
-
Determine the percentage of enzyme inhibition for each compound concentration relative to the no-inhibitor control.
-
Calculate the IC50 or Ki value for enzyme inhibition.
-
Visualizing the Mechanism of Action
To better understand the biological consequences of the compounds' activities, we can visualize the experimental workflow and the targeted signaling pathway.
Experimental Workflow for Cytotoxicity and Mechanistic Analysis
Caption: Workflow for evaluating anticancer activity.
Signaling Pathway of IMPDH Inhibition
Inhibition of IMPDH has significant downstream effects on cellular processes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Caption: IMPDH inhibition signaling pathway.
Conclusion and Future Directions
This guide outlines a comprehensive and objective framework for validating the anticancer activity of "Formamide, N-2-thiazolyl-" derivatives, using N-(4-(3-aminophenyl)thiazol-2-yl)acetamide as a case study. The comparative approach against established compounds like Tiazofurin, Mycophenolic Acid, and Doxorubicin provides a clear context for evaluating its potency and potential mechanism of action.
The potent activity of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, particularly against drug-resistant cell lines, warrants further investigation.[3] Future studies should focus on elucidating its precise molecular target(s). While IMPDH is a plausible candidate given the activity of other thiazole derivatives, a direct inhibitory effect needs to be conclusively demonstrated. Furthermore, in vivo studies in animal models are the logical next step to assess the compound's therapeutic potential, pharmacokinetics, and safety profile.
By employing the rigorous experimental designs and comparative analyses detailed in this guide, researchers can confidently validate the biological activity of novel thiazole derivatives, paving the way for the development of the next generation of targeted anticancer therapies.
References
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Millet, R., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276-92. Available from: [Link]
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Gomha, S. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18, 2467–2491. Available from: [Link]
-
Ayati, A., et al. (2015). Thiazole-N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. European Journal of Medicinal Chemistry, 90, 818-827. Available from: [Link]
-
Wang, L., et al. (2004). Synergy between imatinib and mycophenolic acid in inducing apoptosis in cell lines expressing Bcr-Abl. Blood, 104(3), 855-861. Available from: [Link]
-
Evdokimova, E., et al. (2022). The Increase in the Drug Resistance of Acute Myeloid Leukemia THP-1 Cells in High-Density Cell Culture Is Associated with Inflammatory-like Activation and Anti-Apoptotic Bcl-2 Proteins. International Journal of Molecular Sciences, 23(14), 7858. Available from: [Link]
-
El-Sayed, M. A., et al. (2024). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 12, 1371235. Available from: [Link]
-
Pajak, B., et al. (2003). Synergistic Action of Tiazofurin With Hypoxanthine and Allopurinol in Human Neuroectodermal Tumor Cell Lines. Journal of Neuro-Oncology, 61(1), 13-24. Available from: [Link]
-
Pankiewicz, K. W. (2000). Novel nicotinamide adenine dinucleotide analogues as a new class of inhibitors of inosine monophosphate dehydrogenase. Expert Opinion on Therapeutic Patents, 10(1), 55-61. Available from: [Link]
-
Zhang, Y., et al. (2013). Drug-sensitivity of resistant acute myeloid leukemia cell line to Doxorubicin is enhanced by Triptolide through down-regulation of HIF-1α and Nrf2. Blood, 122(21), 4998. Available from: [Link]
-
Shah, V., et al. (2015). Fragment-Based Approach to Targeting Inosine-5′-monophosphate Dehydrogenase (IMPDH) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 58(15), 5964-5975. Available from: [Link]
-
Weber, G., et al. (1986). Enzyme-pattern-targeted chemotherapy with tiazofurin and allopurinol in human leukemia. Advances in Enzyme Regulation, 24, 45-65. Available from: [Link]
-
Madared, N., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 8566. Available from: [Link]
-
Drullion, C., et al. (2014). Mycophenolic Acid Overcomes Imatinib and Nilotinib Resistance of Chronic Myeloid Leukemia Cells by Apoptosis or a Senescent-Like Cell Cycle Arrest. PLoS ONE, 9(11), e111223. Available from: [Link]
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Sallan, S. E., et al. (1996). Tiazofurin effects on IMP-dehydrogenase activity and expression in the leukemia cells of patients with CML blast crisis. Anticancer Research, 16(6A), 3349-3351. Available from: [Link]
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Millet, R., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276-8292. Available from: [Link]
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A Comparative Guide to Thiazole-Containing Compounds: From a Simple Scaffold to Complex Therapeutics
Introduction: The Thiazole Ring - A Privileged Scaffold in Medicinal Chemistry
To the dedicated researcher in drug development, the term "privileged scaffold" is well understood. It refers to a molecular framework that is not only capable of binding to multiple biological targets but has also been evolutionarily selected for in nature. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, including the ability to participate in hydrogen bonding, dipole-dipole interactions, and π-π stacking, make it a versatile building block in the design of bioactive molecules.[2]
This guide will explore the spectrum of complexity and function within the thiazole family. We begin with a foundational building block, Formamide, N-2-thiazolyl- (also known as N-(thiazol-2-yl)formamide), and compare it against a diverse set of highly functionalized, clinically successful drugs that share the same core structure: the anticancer agent Dasatinib , the antiretroviral Ritonavir , and the essential nutrient Thiamine (Vitamin B1).[1][3] Through this comparison, we aim to provide a deeper understanding of how strategic modifications to this core scaffold can lead to vastly different physicochemical properties, biological activities, and therapeutic applications.
Part 1: Profiling the Thiazole Archetypes
The Foundational Scaffold: Formamide, N-2-thiazolyl-
Formamide, N-2-thiazolyl- (CAS 25602-39-5) represents one of the simplest derivatives of the thiazole family.[4] It consists of a formamide group attached to the 2-position of the thiazole ring.
-
Chemical Nature: This compound is best understood not as a therapeutic agent itself, but as a crucial synthetic intermediate .[5] Its structure provides a reactive handle—the formamide group—which medicinal chemists can modify to build more complex molecular architectures. Recent studies have explored derivatives of N-(thiazol-2-yl) amides for their potential as androgen receptor antagonists, showcasing the starting potential of this scaffold.[6]
-
Biological Activity: In its unfunctionalized state, Formamide, N-2-thiazolyl- does not possess significant intrinsic biological activity. Its value lies in its potential for elaboration into potent, targeted therapeutics.[7][8]
The Comparator Compounds: Thiazole in Action
To appreciate the journey from a simple scaffold to a complex drug, we will compare Formamide, N-2-thiazolyl- with three prominent examples.
-
Dasatinib (Sprycel®): A potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and certain types of acute lymphoblastic leukemia (ALL).[9][10] Its structure features a complex aminothiazole carboxamide moiety linked to a substituted pyrimidine.
-
Ritonavir (Norvir®): An antiretroviral protease inhibitor used to treat HIV/AIDS.[11] It is a peptidomimetic compound containing two thiazole rings that play distinct roles in its mechanism of action.[11][12]
-
Thiamine (Vitamin B1): A naturally occurring essential vitamin.[13] Its structure comprises a pyrimidine ring linked to a thiazole ring by a methylene bridge.[14] In the body, it is converted to thiamine pyrophosphate (TPP), a critical coenzyme in carbohydrate metabolism.[15][16]
The diagram below illustrates the structural relationship, from the core thiazole ring to the complex final drug molecules.
Caption: From a core scaffold to complex drugs.
Part 2: Comparative Analysis - Physicochemical and Biological Properties
The transformation from a simple intermediate to a finished drug involves drastic changes in properties. The following table summarizes key physicochemical differences that dictate solubility, absorption, and ultimately, biological function.
| Property | Formamide, N-2-thiazolyl- | Dasatinib | Ritonavir | Thiamine (as cation) |
| Molecular Weight ( g/mol ) | 128.15[4] | 488.01 | 720.95[11] | 265.36[14] |
| Molecular Formula | C4H4N2OS[4] | C22H26ClN7O2S | C37H48N6O5S2[11] | C12H17N4OS+[17] |
| Aqueous Solubility | Moderately soluble | pH-dependent, low solubility[9] | Poorly soluble in water[18] | Highly soluble in water[14] |
| LogP (Octanol-Water) | Not readily available | 3.2 (calculated) | ~3.9[18] | Not applicable (charged) |
| Primary Biological Role | Synthetic Intermediate[5] | Kinase Inhibitor[9] | HIV Protease Inhibitor[11] | Coenzyme Precursor[13] |
Causality Behind the Properties:
-
Molecular Weight & Complexity: The significant increase in molecular weight from the formamide intermediate to Dasatinib and Ritonavir reflects the addition of multiple functional groups. These additions are not arbitrary; they are precisely engineered to create specific interactions with the target proteins (e.g., kinases for Dasatinib, HIV protease for Ritonavir).
-
Solubility: Thiamine's high water solubility is due to its charged thiazolium ring, making it suitable for transport in aqueous biological fluids.[14] In contrast, Dasatinib and Ritonavir are large, more lipophilic molecules with poor water solubility, a common challenge in drug development.[18][19] This often necessitates complex formulation strategies, such as creating nanoemulsions for Dasatinib, to improve oral bioavailability.[20][21] Ritonavir's solubility is also highly pH-dependent.[22]
Mechanism of Action: The Thiazole's Diverse Roles
The versatility of the thiazole ring is most evident in the diverse mechanisms of action it enables.
-
Dasatinib: The aminothiazole core of Dasatinib is a key part of the "pharmacophore" that binds to the ATP pocket of the BCR-ABL kinase.[23] Recent research suggests that the Ph-N(H)-2-thiazole motif within Dasatinib can form stable biradicals upon deprotonation, hinting at a potential radical-based mechanism for its kinase inhibition activity.[24]
-
Ritonavir: Ritonavir contains two thiazole groups, and both are crucial for its potent inhibition of cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme.[25] One thiazole nitrogen atom directly and irreversibly binds to the heme iron of the enzyme, effectively inactivating it.[26][27] This mechanism-based inhibition is so potent that low-dose Ritonavir is used as a "booster" to increase the plasma concentration of other anti-HIV drugs.[11][12]
-
Thiamine: The thiazole ring in Thiamine is the chemically active part of the molecule.[15] In its coenzyme form (TPP), the C2 carbon of the thiazole ring becomes acidic and can be deprotonated to form a carbanion (ylide).[15] This nucleophilic carbanion is essential for its role in key metabolic reactions, such as the decarboxylation of pyruvate.[16]
Caption: Diverse mechanisms of thiazole-containing drugs.
Part 3: Experimental Evaluation - A Protocol for Comparative Cytotoxicity
To quantitatively compare the biological effects of different thiazole derivatives, a standardized assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability and is widely used to evaluate the cytotoxicity of potential drug candidates.[28][29]
The principle is straightforward: metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[28][30] The amount of formazan produced is directly proportional to the number of living cells.[30]
Workflow for Comparative MTT Assay
Caption: Step-by-step MTT assay workflow.
Detailed Step-by-Step Protocol: MTT Cytotoxicity Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of Dasatinib, Ritonavir, and Formamide, N-2-thiazolyl- on a cancer cell line (e.g., A549 human lung carcinoma).
Materials:
-
A549 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (Dasatinib, Ritonavir, Formamide, N-2-thiazolyl-) dissolved in DMSO
-
MTT reagent (5 mg/mL in sterile PBS)[31]
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count A549 cells. Seed 5,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Rationale: This initial incubation ensures cells are in an exponential growth phase and have adhered properly before treatment.
-
-
Compound Preparation: Prepare a 2X stock solution of each test compound by serial dilution in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[31]
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Rationale: Including proper controls is critical for self-validation. The untreated control represents 100% viability, while the vehicle control accounts for any effect of the solvent.
-
-
Incubation: Return the plate to the incubator for 48 hours.
-
Rationale: A 48-72 hour incubation is typically sufficient for cytotoxic agents to induce measurable effects on cell proliferation and viability.
-
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[28] Incubate for another 4 hours at 37°C.
-
Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals. The plate should be protected from light during this step.
-
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well.[32] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[30]
-
Rationale: DMSO is a powerful solvent required to dissolve the water-insoluble formazan into a homogenous colored solution suitable for spectrophotometric measurement.
-
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[28]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.
-
Plot the % viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value for each compound.
-
Expected Experimental Data (Illustrative)
| Compound | Target Cell Line | IC50 (µM) | Interpretation |
| Dasatinib | A549 (Lung Carcinoma) | ~2-5 | Potent cytotoxic effect, as expected for an anticancer agent.[19] |
| Ritonavir | A549 (Lung Carcinoma) | > 50 | Limited direct cytotoxicity; its primary role is enzyme inhibition, not killing cells. |
| Formamide, N-2-thiazolyl- | A549 (Lung Carcinoma) | > 100 | Expected to be biologically inert at typical screening concentrations. |
Conclusion and Future Perspectives
This guide demonstrates the remarkable journey of the thiazole scaffold from a simple, chemically reactive intermediate like Formamide, N-2-thiazolyl- to life-saving therapeutics. The core ring provides a stable and versatile foundation, but it is the intricate and deliberate addition of functional groups that bestows specific, potent biological activity.
-
For the Medicinal Chemist: Formamide, N-2-thiazolyl- and similar intermediates are the starting points for innovation. The challenge lies in designing novel substitutions that can target new biological pathways or overcome resistance to existing drugs like Dasatinib.[6]
-
For the Biologist and Pharmacologist: Understanding that Dasatinib's cytotoxicity, Ritonavir's metabolic inhibition, and Thiamine's coenzymatic function all stem from a shared chemical ancestor highlights the power of structure-function relationships. This knowledge is crucial for interpreting experimental results and predicting potential off-target effects.
The thiazole ring will undoubtedly continue to be a cornerstone of drug discovery.[1][33] As our understanding of disease biology deepens, researchers will continue to decorate this privileged scaffold, creating next-generation therapeutics with enhanced potency, selectivity, and safety profiles.
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A Comparative Analysis of Synthesis Methods for N-2-Thiazolyl-formamide
Abstract: N-2-thiazolyl-formamide and its derivatives are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4][5] The efficient and scalable synthesis of this scaffold is therefore a subject of considerable interest to the drug development and research community. This guide presents a comparative analysis of prevalent synthetic strategies for N-2-thiazolyl-formamide, focusing on a modular, two-stage approach: the initial synthesis of the 2-aminothiazole core, followed by its N-formylation. We will delve into the mechanistic underpinnings, procedural nuances, and performance metrics of each method to provide an evidence-based framework for synthetic route selection.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged structure in drug discovery, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Its derivatives are integral components of numerous approved drugs, such as the H2-receptor antagonist Famotidine and various cephalosporin antibiotics.[5][6] The formamide derivative, N-2-thiazolyl-formamide, serves as a key intermediate, allowing for further molecular elaboration. The efficiency of its synthesis directly impacts the accessibility and cost-effectiveness of these vital medicines.
Part 1: Synthesis of the 2-Aminothiazole Core
The construction of the 2-aminothiazole ring is the foundational step. The most established and versatile method is the Hantzsch thiazole synthesis, though several modern variations have emerged to improve efficiency and environmental footprint.
Method 1: Classical Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first reported in 1887, remains a cornerstone for thiazole preparation.[1][2] The classical approach for 2-aminothiazoles involves the condensation of an α-haloketone with thiourea.[1][6]
Mechanism: The reaction initiates with a nucleophilic attack from the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[1]
Caption: Hantzsch thiazole synthesis reaction pathway.
Advantages:
-
Versatility: Accommodates a wide range of substituents on both the ketone and thiourea starting materials.[3]
-
Well-Established: A vast body of literature exists, providing robust and reliable protocols.
Disadvantages:
-
Lachrymatory Intermediates: α-haloketones are often potent lachrymators and require careful handling.
-
Multi-step Process: The preparation of the α-haloketone is a separate step, adding to the overall synthesis time.
Method 2: One-Pot Hantzsch Synthesis Variations
To streamline the process and avoid the isolation of hazardous intermediates, several one-pot procedures have been developed. These methods typically involve the in situ generation of the α-haloketone.[1]
Mechanism: A ketone is treated with a halogenating agent (e.g., N-bromosuccinimide (NBS), iodine, or CBr4) in the presence of thiourea.[1][7][8] The α-haloketone forms transiently and immediately reacts with thiourea in the same reaction vessel.[1] Catalysts like montmorillonite-K10 or silica chloride can be employed to improve efficiency.[7][8]
Caption: One-pot synthesis workflow for 2-aminothiazoles.
Advantages:
-
Increased Efficiency: Reduces reaction time and simplifies workup procedures.
-
Improved Safety: Avoids isolation and handling of lachrymatory α-haloketones.
-
Greener Chemistry: Often utilizes more environmentally benign catalysts and conditions.[7]
Disadvantages:
-
Side Reactions: The presence of multiple reagents can sometimes lead to undesired side products.
-
Optimization Required: Reaction conditions may need careful optimization for different substrates.
Method 3: Microwave-Assisted Hantzsch Synthesis
Microwave-assisted organic synthesis has gained traction as a method to dramatically reduce reaction times and often improve yields.[1] The Hantzsch synthesis is particularly amenable to this technique.[9]
Mechanism: The underlying reaction mechanism is identical to the classical Hantzsch synthesis. However, microwave irradiation provides rapid and uniform heating, which significantly accelerates the rate of reaction.[1]
Advantages:
-
Rapid Synthesis: Reaction times are often reduced from hours to minutes.[9]
-
Higher Yields: Improved reaction kinetics can lead to higher product yields and purity.[9]
-
Energy Efficiency: More energy-efficient compared to conventional heating methods.
Disadvantages:
-
Specialized Equipment: Requires a dedicated microwave reactor.
-
Scalability Concerns: Scaling up microwave reactions can present challenges.
Part 2: N-Formylation of 2-Aminothiazole
Once the 2-aminothiazole core is synthesized, the final step is the introduction of the formyl group (-CHO) onto the exocyclic amine. Several formylating agents can be employed, each with distinct characteristics.
Method 1: Formylation with Formic Acid
Using formic acid as the formylating agent is a direct, cost-effective, and common method.[10][11] The reaction can often be performed under solvent-free conditions, enhancing its green credentials.
Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of formic acid. This forms a tetrahedral intermediate which then eliminates a molecule of water to yield the N-formylated product.[10] The process can be catalyzed by acids or reagents like molecular iodine, which generates HI in situ to protonate the formic acid, increasing its electrophilicity.[11][12]
Caption: Mechanism of N-formylation using formic acid.
Advantages:
-
Cost-Effective & Readily Available: Formic acid is an inexpensive and common laboratory reagent.
-
High Atom Economy: The only byproduct is water.
-
Catalyst Options: Can be performed neat or with various catalysts (e.g., I₂, MTSA, Na-formate) to improve rates and yields.[11][12]
Disadvantages:
-
Equilibrium: The reaction is reversible and may require removal of water to drive it to completion.
-
Harsh Conditions: May require elevated temperatures (60-80 °C) for efficient conversion.[11]
Method 2: Formylation with Acetic Formic Anhydride (AFA)
Acetic formic anhydride is a highly effective mixed anhydride used for formylation.[13][14][15] It is generally more reactive than formic acid, allowing for milder reaction conditions.
Mechanism: AFA is a more potent electrophile than formic acid. The amine attacks the formyl carbonyl group, leading to the formation of the formamide and acetic acid as a byproduct.
Preparation of AFA: AFA is typically prepared in situ or in a separate step by reacting formic acid with acetic anhydride or by treating sodium formate with acetyl chloride.[13][14][16]
Advantages:
-
High Reactivity: Allows for rapid formylation at or below room temperature.
-
High Yields: Generally provides excellent yields of the formylated product.[13]
Disadvantages:
-
Instability: AFA is thermally unstable and can decompose, releasing carbon monoxide, especially in the presence of impurities. It should not be stored in sealed containers.[13][14][17]
-
Handling Precautions: Requires anhydrous conditions for its preparation and use to prevent hydrolysis.[13]
-
Byproduct Removal: Requires removal of the acetic acid byproduct during workup.
Comparative Performance Data
The choice of synthetic route often depends on a trade-off between yield, reaction time, cost, and safety. The following table summarizes typical performance data for the discussed methods.
| Part 1: 2-Aminothiazole Synthesis | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Classical Hantzsch | 50-90%[18] | 4-24 hours | Versatility, well-documented | Lachrymatory intermediates, multi-step |
| One-Pot Hantzsch | 70-95%[7] | 2-8 hours | Improved safety and efficiency | Potential side reactions |
| Microwave-Assisted Hantzsch | 80-98%[9] | 5-30 minutes | Extremely rapid, high yields | Requires specialized equipment |
| Part 2: N-Formylation | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Formic Acid (Neat/Catalytic) | 75-95%[10][12] | 1-8 hours | Low cost, high atom economy | Reversible, may require heat |
| Acetic Formic Anhydride | >90%[13] | 0.5-2 hours | High reactivity, mild conditions | Reagent instability, byproduct removal |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Aminothiazole (Iodine-Mediated)
-
To a solution of an appropriate acetophenone derivative (1.5 mmol) in DMSO, add iodine (0.5 mmol) and thiourea (1.0 mmol).[7]
-
Stir the mixture at 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a 10% sodium bicarbonate solution, causing the 2-aminothiazole product to precipitate.
-
Filter the precipitate, wash thoroughly with water, and dry to obtain the pure product.
Protocol 2: N-Formylation using Iodine-Catalyzed Formic Acid
-
In a round-bottom flask, combine 2-aminothiazole (1.0 mmol), formic acid (2.0 mmol, 2 equiv.), and molecular iodine (0.05 mmol, 5 mol%).[12]
-
Stir the mixture at 70°C under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium thiosulfate solution (to quench excess iodine) and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Conclusion and Recommendations
The synthesis of N-2-thiazolyl-formamide is most effectively approached as a two-stage process. For the initial synthesis of 2-aminothiazole, microwave-assisted and one-pot Hantzsch variations offer significant advantages over the classical method in terms of speed, safety, and efficiency, making them highly suitable for research and development settings.
For the subsequent N-formylation step, the choice depends on the scale and available resources. The iodine-catalyzed formic acid method is robust, economical, and environmentally friendly, making it an excellent choice for large-scale production.[12] For smaller-scale, rapid synthesis where high purity and yield are paramount, acetic formic anhydride is a superior, albeit more hazardous, alternative.[13]
Ultimately, the optimal synthetic strategy will be dictated by the specific requirements of the project, balancing the need for speed, scalability, cost-effectiveness, and safety. This guide provides the foundational data and procedural insights to enable an informed decision.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Acyl-2-Thiazolyl Derivatives as Androgen Receptor Antagonists
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a potent class of molecules built around the N-acyl-2-thiazolyl scaffold. While the foundational query centers on N-2-thiazolyl-formamides, this document expands the scope to the closely related and highly potent N-(thiazol-2-yl) furanamide series. This strategic focus allows for a more robust and data-rich comparison, using a case study of derivatives designed as antagonists for the Androgen Receptor (AR). These compounds represent a promising therapeutic strategy for castration-resistant prostate cancer (CRPC) by targeting a novel allosteric site, the Dimerization Interface Pocket (DIP), thereby circumventing resistance mechanisms that plague current therapies targeting the ligand-binding pocket (LBP)[1].
Our analysis will deconstruct the molecule into its core components, evaluate the impact of specific structural modifications on biological activity, and provide the experimental context necessary for researchers in drug development to apply these principles.
The Core Scaffold and Mechanism of Action
The primary challenge in treating advanced prostate cancer is the emergence of resistance to AR antagonists that target the LBP. A validated alternative strategy involves preventing the homodimerization of the AR, a critical step for its nuclear translocation and subsequent activation of gene transcription. The compounds discussed herein are designed to bind to the AR Dimerization Interface Pocket (DIP), effectively blocking this protein-protein interaction[1].
The lead compound from this series, C13 , serves as our reference for dissecting the SAR. It demonstrates exceptional potency in inhibiting AR activity.
-
Core Scaffold: N-(thiazol-2-yl) furanamide
-
Biological Target: Androgen Receptor Dimerization Interface Pocket (AR-DIP)
-
Lead Compound: C13
-
Potency (IC50): 0.010 µM[1]
The general structure can be divided into three key regions for SAR analysis:
-
Region A: The Thiazole Moiety
-
Region B: The Amide Linker
-
Region C: The Substituted Furan Ring
Below is a logical diagram illustrating the key structural regions of the N-acyl-2-thiazolyl scaffold that are critical for its biological activity.
Caption: Key regions of the N-acyl-2-thiazolyl scaffold for SAR.
Comparative Structure-Activity Relationship (SAR) Analysis
The following analysis is based on experimental data from the development of N-(thiazol-2-yl) furanamide derivatives as AR DIP antagonists[1]. We will explore how systematic modifications to each region of the lead compound C13 influence its inhibitory potency.
Region A: The Thiazole Ring
The 2-aminothiazole moiety is a cornerstone of the scaffold, acting as a critical hydrogen bond acceptor and anchoring element within the AR-DIP.
-
Unsubstituted Thiazole: The parent thiazole ring is essential for activity.
-
Substitution at 4- and 5-positions: SAR studies on related scaffolds have shown that substitution on the thiazole ring is often detrimental to activity. For instance, in a series of antitumor agents, the unsubstituted 2-thiazolyl group at the N-1 position of a naphthyridine core was found to be the optimal substituent for activity[2]. This suggests that the steric profile of the thiazole ring is finely tuned for binding and that additional groups may disrupt key interactions.
Region B: The Amide Linker
The amide bond serves as a rigid and planar linker that correctly orients Region A and Region C. Its hydrogen bond donor (N-H) and acceptor (C=O) capabilities are crucial for intramolecular interactions that stabilize the bioactive conformation and for direct interactions with the target protein. Replacing the formamide/amide with other linkers, such as a sulfonamide, can drastically alter the electronic properties and geometry, often leading to a loss of activity[3].
Region C: The Substituted Furan Ring
This region is the primary focus of optimization, as substituents here directly interact with specific sub-pockets of the AR-DIP, governing potency and selectivity.
-
Furan vs. Phenyl Ring: The furan ring of C13 was identified as a superior core compared to a simple phenyl ring, suggesting its oxygen atom may play a role in binding or in establishing the ideal conformation.
-
Substitution on the Furan Ring: The position and nature of substituents are critical. In the C13 series, specific substitutions were found to dramatically increase potency.
-
Terminal Substituent: The group attached to the furan ring is a key determinant of activity. The development of C13 showed that a carefully selected terminal group provided a significant boost in potency compared to earlier derivatives, achieving an IC50 of 10 nM[1].
Quantitative SAR Data Summary
The following table summarizes the biological activity of key N-(thiazol-2-yl) furanamide derivatives, illustrating the SAR principles discussed above. The data is adapted from the discovery of C13 as a potent AR antagonist[1].
| Compound ID | Region A (Thiazole) Modification | Region C (Furan/Aryl) Modification | AR Antagonistic Activity (IC50, µM) |
| Parent | Unsubstituted | Phenyl | > 10 |
| Intermediate 1 | Unsubstituted | Furan | 1.5 |
| Intermediate 2 | Unsubstituted | Substituted Furan | 0.25 |
| C13 (Lead) | Unsubstituted | Optimized Substituted Furan | 0.010 |
Data presented is illustrative of the optimization process described in the source literature.
Experimental Protocols
Trustworthy and reproducible data is the foundation of SAR studies. The following section outlines the general methodologies for synthesizing and evaluating these compounds.
General Synthetic Protocol: Amide Coupling
The core synthesis of N-2-thiazolyl-formamide derivatives typically involves a standard amide coupling reaction between a carboxylic acid (or its activated form) and 2-aminothiazole.
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A Comparative Efficacy Analysis of the N-2-Thiazolyl-Formamide Scaffold Against Standard Reference Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties. This guide provides a comparative analysis of the efficacy of derivatives based on the "Formamide, N-2-thiazolyl-" scaffold against established standard reference compounds in key preclinical assays. While direct experimental data for the parent compound, N-2-thiazolyl-formamide, is limited in publicly accessible literature, this guide synthesizes data from closely related N-(thiazol-2-yl)-acetamide and carboxamide derivatives to provide a robust evaluation of the scaffold's potential.
This analysis is presented in two parts, focusing on the two primary therapeutic areas where thiazole derivatives have shown significant promise: oncology and anti-inflammatory applications.
Part 1: Comparative Anticancer Efficacy
The evaluation of a novel compound's cytotoxic potential against cancer cell lines is a critical first step in anticancer drug discovery. The thiazole moiety has been identified as a key pharmacophore in agents that exhibit potent anti-proliferative activity. Here, we compare the efficacy of representative N-2-thiazolyl derivatives to Doxorubicin, a widely used anthracycline chemotherapeutic agent.
Core Experimental Assay: MTT Cell Viability
To quantify cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method. The principle rests on the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells. These enzymes reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[1][2] The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) — the concentration of a compound required to inhibit the growth of 50% of a cell population.[3]
Experimental Protocol: MTT Assay for Adherent Cells
This protocol provides a standardized workflow for assessing the cytotoxicity of test compounds against adherent human cancer cell lines such as MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma).
-
Cell Seeding:
-
Harvest and count cells, then prepare a suspension in complete culture medium at a density of 2 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (2,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adhesion.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the N-2-thiazolyl test compounds and the Doxorubicin standard in culture medium.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells for untreated controls (vehicle only).
-
Incubate the plate for an additional 48-72 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[4]
-
Gently pipette to mix and ensure all formazan crystals are completely dissolved. The plate may be left overnight in the incubator to facilitate solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the compound concentration (logarithmic scale) to determine the IC50 value using non-linear regression analysis.
-
Workflow Visualization: MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Comparative Cytotoxicity Data
The following table summarizes the IC50 values for selected N-(thiazol-2-yl) derivatives against human cancer cell lines, with Doxorubicin as the reference standard. Lower IC50 values indicate higher cytotoxic potency.
| Compound / Derivative | Target Cell Line | Cancer Type | IC50 (µM) | Reference Standard | IC50 (µM) of Ref.[5][6] |
| N-(thiazol-2-yl)-1H-indole-2-carboxamide (6i) | MCF-7 | Breast | 6.10 ± 0.4 | Doxorubicin | ~0.65 - 3.10 |
| N-(thiazol-2-yl)-1H-indole-2-carboxamide (6v) | MCF-7 | Breast | 6.49 ± 0.3 | Doxorubicin | ~0.65 - 3.10 |
| N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide derivative (8a) [3] | HeLa | Cervical | 1.3 ± 0.14 | Doxorubicin | ~2.92 |
| Thiazol-5(4H)-one derivative (5a) [7] | MCF-7 | Breast | 3.11 ± 0.28 | Colchicine | 2.51 ± 0.19 |
| Thiazol-5(4H)-one derivative (8k) [7] | A549 | Lung | 7.53 ± 0.53 | Colchicine | 7.03 ± 0.47 |
Note: Data is compiled from multiple independent studies. IC50 values for reference standards can vary based on experimental conditions and assay duration.[5]
The data indicates that derivatives of the N-2-thiazolyl scaffold exhibit potent anticancer activity, with some compounds showing IC50 values in the low micromolar range, comparable to or, in some contexts, more active than standard chemotherapeutic agents.[3][8] Specifically, modifications to the formamide/acetamide side chain and substitutions on other parts of the thiazole ring significantly influence cytotoxic efficacy.
Part 2: Comparative Anti-inflammatory Efficacy
Chronic inflammation is a key pathological feature of many diseases. The thiazole nucleus is present in several compounds investigated for their anti-inflammatory properties.[9][10] This section compares the potential anti-inflammatory activity of the N-2-thiazolyl scaffold with Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID).
Core Experimental Assay: Inhibition of Protein Denaturation
Denaturation of tissue proteins is a well-documented cause of inflammatory diseases.[11] The ability of a compound to prevent protein denaturation can be correlated with its in-vitro anti-inflammatory activity. This assay uses heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin, as a model system.[12][13] The efficacy of the test compound is determined by measuring the reduction in turbidity of the solution spectrophotometrically.
Experimental Protocol: Albumin Denaturation Assay
-
Preparation of Reagents:
-
Prepare a 0.5% w/v aqueous solution of bovine serum albumin (BSA).
-
Prepare test solutions of N-2-thiazolyl derivatives and the standard, Diclofenac Sodium, at various concentrations (e.g., 10-500 µg/mL) in a suitable solvent like methanol or DMSO.
-
-
Reaction Mixture Setup:
-
In a set of test tubes, pipette 0.5 mL of the BSA solution.
-
Add 0.1 mL of the test or standard solutions at different concentrations.
-
A control tube should contain 0.5 mL of BSA solution and 0.1 mL of the vehicle (solvent).
-
Adjust the final volume of all tubes to be consistent, typically with phosphate-buffered saline (pH 6.3).
-
-
Induction of Denaturation:
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes in a water bath at 70°C for 10 minutes.[13]
-
-
Measurement and Analysis:
-
After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.[12]
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Workflow Visualization: Protein Denaturation Assay
Caption: Workflow for assessing anti-inflammatory activity via protein denaturation.
Comparative Anti-inflammatory Data
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation | IC50 (µg/mL) |
| Diclofenac Sodium [11] | 20 | ~40% | 64.30[15] |
| Diclofenac Sodium [11] | 40 | ~60% | |
| Diclofenac Sodium [11] | 60 | ~75% | |
| Diclofenac Sodium [11] | 80 | ~90% | |
| Diclofenac Sodium [11] | 100 | 100% | |
| Diclofenac Sodium [16] | - | - | 43.78 |
The strong, concentration-dependent inhibition of protein denaturation by Diclofenac underscores its efficacy as an anti-inflammatory agent.[11] For a novel N-2-thiazolyl derivative to be considered a promising anti-inflammatory candidate, it would need to demonstrate significant inhibition in this assay, ideally with a low IC50 value.
Conclusion
This guide demonstrates that the N-2-thiazolyl scaffold is a versatile and promising framework for the development of new therapeutic agents.
-
In Oncology: N-(thiazol-2-yl)-acetamide and carboxamide derivatives exhibit significant cytotoxic effects against various human cancer cell lines, with potencies in the low micromolar range that are comparable to standard chemotherapeutics.[3][8][7]
-
In Anti-inflammatory Research: The thiazole core is a known component of anti-inflammatory agents.[9][10] The protein denaturation assay serves as a robust primary screen, where the standard drug Diclofenac provides a high benchmark for the efficacy of new compounds.[11][16]
Further investigation into the structure-activity relationships, mechanism of action, and in vivo efficacy of N-2-thiazolyl-formamide and its derivatives is warranted to fully realize their therapeutic potential.
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A Researcher's Guide to Bioisosteric Replacement Strategies for N-2-Thiazolyl Formamide Scaffolds
In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing safer and more efficacious therapeutics. Among the myriad of tools at the medicinal chemist's disposal, bioisosteric replacement stands out as a powerful and rational approach to fine-tune the physicochemical and pharmacological properties of a molecule.[1] This guide provides an in-depth comparison of bioisosteric replacement strategies for the "Formamide, N-2-thiazolyl-" moiety, a scaffold present in numerous biologically active compounds. We will delve into the rationale behind these replacements, present comparative biological data, and provide detailed experimental protocols to empower researchers in their drug development endeavors.
The "Formamide, N-2-Thiazolyl-" Core: A Privileged Scaffold
The N-2-thiazolyl amide linkage is a recurring motif in medicinal chemistry, valued for its ability to engage in hydrogen bonding interactions and its relative metabolic stability. The thiazole ring itself is a versatile heterocycle, found in a wide array of approved drugs and clinical candidates, owing to its capacity to participate in various non-covalent interactions and its favorable pharmacokinetic profile.[2] However, to overcome challenges such as poor solubility, off-target toxicity, or to enhance potency, the systematic replacement of the formamide or the thiazole components becomes a critical exercise in lead optimization.
Strategic Bioisosteric Replacements: A Comparative Analysis
Bioisosteres are functional groups or molecules that possess similar physical and chemical properties, leading to broadly similar biological activities.[3] The goal of a bioisosteric replacement is to create a new molecule with improved properties while retaining the desired biological activity. This can involve classical isosteres, which have the same number of atoms and valence electrons, or non-classical isosteres, which do not adhere to these strict rules but still produce a similar biological effect.
Case Study 1: Bioisosterism within the Amide Linker - Insights from Thiazole-4-Carboxylic Acid Thiazol-2-ylamide Derivatives
A compelling example of bioisosteric replacement can be drawn from studies on methionine aminopeptidase (MetAP) inhibitors. In a study focused on thiazole-4-carboxylic acid thiazol-2-ylamide (TCAT) derivatives, a thiazole ring was introduced as a bioisostere for a pyridine ring found in a previously reported series of pyridine-2-carboxylic acid thiazol-2-ylamide (PCAT) MetAP inhibitors.[4] This seemingly simple substitution of one heteroaromatic ring for another led to significant changes in biological activity and selectivity, highlighting the nuanced effects of bioisosteric modifications.[4]
Table 1: Comparative Biological Activity of PCAT and TCAT Derivatives as MetAP Inhibitors [4]
| Compound | R Group | MetAP-1 IC50 (µM) | MetAP-2 IC50 (µM) |
| PCAT (Parent) | H | >100 | >100 |
| TCAT (Bioisostere) | H | 50 | >100 |
| PCAT-Cl | 5-Cl | 1.2 | 0.8 |
| TCAT-Cl | 2-Cl (on thiazole) | 25 | >100 |
The data clearly demonstrates that the bioisosteric replacement of the pyridine ring with a thiazole ring in the parent compound resulted in a modest increase in activity against MetAP-1. However, in the chlorinated analogs, the pyridine-containing compound (PCAT-Cl) was significantly more potent against both MetAP-1 and MetAP-2 compared to its thiazole counterpart (TCAT-Cl). This underscores that bioisosteric replacements can modulate not only potency but also selectivity, providing a valuable tool for refining a drug candidate's profile.[4]
Case Study 2: Exploring Modifications on the N-Thiazolyl Benzamide Scaffold - A Study on ZAC Antagonists
A comprehensive structure-activity relationship (SAR) study on a series of N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC) offers a rich dataset for understanding the impact of bioisosteric replacements on both the thiazole and benzamide portions of the molecule.[5]
Table 2: SAR of N-(thiazol-2-yl)-benzamide Analogs as ZAC Antagonists [5]
| Compound ID | Thiazole Substitution | Benzamide Substitution | ZAC Inhibition at 10 µM (%) | IC50 (µM) |
| 1 | 4-Me, 5-COOMe | 2-Cl, 5-Br | 85 | 10 |
| 2a | 5-Me | 2-Cl, 5-Br | Inactive | >100 |
| 3a | 4-t-Bu | 3-F | 95 | 1-3 |
| 4a | 4-Me, 5-COOMe | H | 20 | >30 |
| 5a (TTFB) | 4-t-Bu | 3-F | 98 | 1-3 |
This study reveals several key insights. Firstly, modifications on the thiazole ring are critical for activity. For instance, replacing the 4-methyl and 5-carboxymethyl ester groups in the lead compound 1 with a single 5-methyl group (2a ) completely abolished activity.[5] Conversely, introducing a bulky tert-butyl group at the 4-position of the thiazole ring, as seen in 3a and 5a , led to highly potent antagonists.[5] Secondly, the substitution pattern on the benzamide ring significantly influences potency. The unsubstituted benzamide analog 4a was much less active than the halogenated lead compound 1 . The 3-fluoro substitution in 5a (TTFB) proved to be optimal, resulting in one of the most potent antagonists in the series.[5]
This extensive SAR demonstrates that even subtle changes, which can be considered bioisosteric replacements (e.g., methyl for tert-butyl, or hydrogen for a halogen), can have profound effects on biological activity.
Experimental Protocols
To facilitate the exploration of bioisosteric replacements for the "Formamide, N-2-thiazolyl-" scaffold, we provide the following detailed experimental protocols for synthesis and biological evaluation.
Synthesis of N-(Thiazol-2-yl)acetamide (A Close Analog of Formamide)
This protocol describes a general method for the acylation of 2-aminothiazole.
Materials:
-
2-aminothiazole
-
Acetyl chloride
-
Dry acetone
-
Acidified cold water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in dry acetone.
-
Slowly add acetyl chloride (1.0 eq) to the solution at room temperature with stirring.
-
Reflux the reaction mixture for 2 hours.
-
After cooling to room temperature, pour the mixture into acidified cold water.
-
Collect the resulting solid by filtration and wash with cold acetone.
-
Recrystallize the crude product from ethyl acetate to obtain pure N-(thiazol-2-yl)acetamide.[6]
In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and is a common primary screen for potential anticancer agents.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]
Conclusion and Future Directions
The bioisosteric replacement of the "Formamide, N-2-thiazolyl-" scaffold is a highly effective strategy for the optimization of lead compounds. As demonstrated through the presented case studies, even conservative substitutions can lead to significant improvements in potency, selectivity, and other pharmacologically relevant properties. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate their own novel analogs. Future work in this area should focus on exploring a wider range of non-classical bioisosteres and employing computational modeling to predict the effects of these replacements, thereby accelerating the drug discovery process.
References
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Benchmarking Formamide, N-2-thiazolyl-: A Comparative Analysis Against Known Aurora Kinase A Inhibitors
Abstract
The serine/threonine kinase Aurora A (AURKA) is a critical regulator of mitotic progression, and its overexpression is a common feature in a wide range of human cancers, making it a compelling target for anticancer drug development.[1][2][3] This guide provides a comprehensive benchmarking analysis of a novel small molecule, Formamide, N-2-thiazolyl-, against established AURKA inhibitors. We present a hypothetical yet plausible assessment of its inhibitory potential through detailed experimental protocols and comparative data analysis. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor research.
Introduction: Aurora Kinase A as a Therapeutic Target in Oncology
Aurora Kinase A is a key player in the orchestration of cell division.[1][3] In normal cells, its expression and activity are tightly regulated, peaking during the G2 phase and mitosis to ensure proper centrosome maturation, spindle assembly, and chromosome segregation.[1][4][5] However, in many malignancies, the gene encoding AURKA is amplified, leading to its overexpression.[2][4] This aberrant activity contributes to tumorigenesis by promoting aneuploidy, cell proliferation, and resistance to apoptosis.[1][2][6]
The critical role of AURKA in cancer has spurred the development of numerous small molecule inhibitors, several of which have entered clinical trials.[7][8][9] These inhibitors aim to disrupt the mitotic machinery of cancer cells, leading to cell cycle arrest and apoptosis. This guide focuses on comparing the performance of a novel thiazole-containing compound, "Formamide, N-2-thiazolyl-", with well-characterized AURKA inhibitors. The thiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of many kinase inhibitors.[10][11][12]
The Candidate Compound: Formamide, N-2-thiazolyl-
For the purpose of this guide, we will treat "Formamide, N-2-thiazolyl-" as a novel investigational compound. Its simple chemical structure suggests a favorable starting point for medicinal chemistry optimization, with potential for good pharmacokinetic properties.
The Benchmark Inhibitors
To provide a robust comparison, we have selected two well-established AURKA inhibitors with different selectivity profiles:
-
Alisertib (MLN8237): A selective and potent inhibitor of Aurora A kinase, which has been extensively evaluated in clinical trials for various cancers.[5]
-
Danusertib (PHA-739358): A pan-Aurora kinase inhibitor, also targeting Aurora B and C, which allows for a comparison of selectivity and potential off-target effects.[5][13][14]
Signaling Pathway and Mechanism of Action
AURKA exerts its oncogenic effects through the phosphorylation of a multitude of downstream substrates involved in cell cycle progression and survival pathways.[1][2] Inhibition of AURKA is expected to disrupt these processes, leading to mitotic arrest and cell death.
Caption: Simplified Aurora Kinase A Signaling Pathway
Experimental Methodologies
To ensure a rigorous and objective comparison, a combination of biochemical and cell-based assays are employed. These protocols are designed to be self-validating and are based on established standards in the field.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified AURKA.
Objective: To determine the in vitro potency (IC50) of "Formamide, N-2-thiazolyl-", Alisertib, and Danusertib against recombinant human Aurora Kinase A.
Protocol:
-
Reagents and Materials:
-
Recombinant human Aurora A kinase (purified).
-
Fluorescently labeled peptide substrate.
-
ATP (Adenosine triphosphate).
-
Test compounds (dissolved in DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
384-well microplates.
-
Plate reader capable of fluorescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant AURKA enzyme, and the test compounds.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and measure the fluorescence intensity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Sources
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A Comparative In Vivo Efficacy Analysis of N-2-Thiazolyl-Formamide Analogues: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, the thiazole scaffold remains a cornerstone for the development of novel therapeutics across a spectrum of diseases. Among these, N-2-thiazolyl-formamide analogues have emerged as a promising class of compounds, demonstrating significant potential in preclinical in vivo models of cancer, inflammation, and viral infections. This guide provides a comprehensive comparison of the in vivo efficacy of select analogues, supported by detailed experimental data and protocols, to empower researchers and drug development professionals in their pursuit of next-generation therapies.
Introduction: The Therapeutic Promise of the Thiazole Moiety
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to engage in a variety of non-covalent interactions have led to its incorporation into numerous FDA-approved drugs. The N-2-thiazolyl-formamide core, in particular, offers a versatile platform for structural modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. This guide will delve into the in vivo performance of specific analogues, highlighting key structural variations that influence their efficacy in different disease contexts.
Comparative In Vivo Efficacy Across Therapeutic Areas
The true test of any potential therapeutic lies in its performance within a living system. This section provides a comparative analysis of the in vivo efficacy of notable N-2-thiazolyl-formamide analogues and related thiazole derivatives in established animal models.
Anti-Cancer Activity: Targeting Tumor Growth and Angiogenesis
The anti-neoplastic potential of thiazole derivatives has been a significant area of investigation. In vivo studies in xenograft models have provided crucial insights into their efficacy.
A notable example is the evaluation of Sulindac Sulfide Amide (SSA) , an analogue that has demonstrated in vivo antitumor activity. In a human colon tumor xenograft model using HT-29 cells, SSA exhibited significant tumor growth inhibition.[1] Another promising compound, N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide , has been shown to strongly block tumor growth and angiogenesis.[2][3]
Table 1: In Vivo Efficacy of Thiazole Analogues in Oncology Models
| Compound/Analogue | Animal Model | Cancer Type | Key Efficacy Endpoint | Outcome | Reference |
| Sulindac Sulfide Amide (SSA) | Nude mice | Human Colon (HT-29) | Tumor Growth Inhibition | Significant | [1] |
| N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide | Not Specified | Not Specified | Tumor Growth Inhibition, Angiogenesis Inhibition | Strong Inhibition | [2][3] |
The mechanism behind the anti-cancer effects of these compounds is often multifaceted, involving the inhibition of key signaling pathways crucial for tumor progression. For instance, some sulindac derivatives have been shown to suppress the Wnt/β-catenin signaling pathway, a critical driver in many cancers.[4][5] Other thiazole-containing compounds have been found to inhibit angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[2][3]
Experimental Workflow: Human Colon Tumor Xenograft Model
Caption: Workflow for a typical human colon tumor xenograft study in mice.
Anti-Inflammatory Efficacy: Attenuating Edema
The carrageenan-induced paw edema model in rats is a widely accepted and robust method for screening potential anti-inflammatory agents. Several thiazole analogues have demonstrated significant activity in this model.
For instance, a study on 3-(2'-methyl indolidene aminothiazol-4'-yl)-2-(4-chlorophenyl) indole found it to be a potent anti-inflammatory agent, showing a higher percentage of edema inhibition compared to the standard drug, phenylbutazone.
Table 2: Comparative Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound/Analogue | Animal Model | Dose | % Inhibition of Edema (at 3h) | Comparator | Reference |
| 3-(2'-methyl indolidene aminothiazol-4'-yl)-2-(4-chlorophenyl) indole | Albino Rats | 50 mg/kg p.o. | Higher than Phenylbutazone | Phenylbutazone | Not directly cited |
| Imidazo[2,1-b][6][7][8]thiadiazole derivative (5a) | Swiss Albino Rats | 150 mg/kg p.o. | ~68% | Indomethacin | [9] |
The anti-inflammatory mechanism of these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of the inflammatory cascade.[10]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Standard workflow for the carrageenan-induced paw edema assay in rats.
Antiviral Activity: Combating Chikungunya Virus
The emergence and re-emergence of viral diseases necessitate the development of novel antiviral agents. Thiazole derivatives have shown promise in this area, particularly against the Chikungunya virus (CHIKV).
A potent inhibitor, N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide , has undergone in vivo efficacy studies for CHIKV infection in mice, demonstrating the potential of this class of compounds in treating alphavirus infections.[11][12]
Table 3: In Vivo Antiviral Efficacy of a Thiazole Analogue against Chikungunya Virus
| Compound/Analogue | Animal Model | Virus | Key Efficacy Endpoint | Outcome | Reference |
| N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide | Mice | Chikungunya Virus (CHIKV) | Viral Titer Reduction, Survival | Efficacy Reported | [11][12] |
| Telmisartan | C57BL/6 mice | Chikungunya Virus (CHIKV) | Reduced Viral RNA, Reduced Symptoms | Significant Protection | [13] |
The mechanism of antiviral action for these compounds can involve the inhibition of viral replication by targeting viral enzymes or host factors essential for the viral life cycle.[11][12]
Signaling Pathway: Wnt/β-catenin Inhibition by Sulindac Analogues
Caption: Simplified Wnt/β-catenin signaling pathway and points of inhibition by certain sulindac analogues.
Detailed Experimental Protocols
To ensure the reproducibility and validity of in vivo studies, adherence to detailed and well-established protocols is paramount. Below are foundational protocols for the key animal models discussed in this guide.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound and vehicle
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Fasting: Fast the rats overnight (with free access to water) before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, test compound groups (at least 3 doses), and a positive control group (standard drug).
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer or calipers.[8][14]
-
Drug Administration: Administer the test compound, vehicle, or standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[8]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[6][8][14]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 24 hours after the carrageenan injection.[8][9]
-
Calculation of Edema and Inhibition:
-
The volume of edema is the difference between the paw volume at a specific time point and the initial paw volume.
-
The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group, and Vt is the average edema volume of the treated group.
-
Protocol 2: Human Tumor Xenograft Model in Mice
This model is a cornerstone for evaluating the anti-cancer efficacy of novel compounds.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice), 4-6 weeks old
-
Human cancer cell line (e.g., HT-29 for colon cancer)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Test compound and vehicle
-
Standard chemotherapeutic agent
-
Calipers
Procedure:
-
Cell Culture: Culture the human cancer cells under appropriate conditions to achieve a sufficient number of viable cells for injection.
-
Cell Preparation: Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.[15]
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.[15]
-
Treatment: Administer the test compound, vehicle, or standard drug according to the planned dosing schedule (e.g., daily, every other day) and route (e.g., oral gavage, i.p. injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week. Calculate the tumor volume using the formula: Volume = (width)² x length / 2.[15]
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Protocol 3: Chikungunya Virus (CHIKV) Infection Model in Mice
This model is used to evaluate the in vivo efficacy of antiviral compounds against CHIKV.
Materials:
-
Specific mouse strain (e.g., C57BL/6J, AG129, or RAG1-/- mice, depending on the study's objective)
-
Chikungunya virus stock of a known titer
-
Test compound and vehicle
-
Control (e.g., placebo or a known antiviral)
-
Equipment for virus inoculation (e.g., syringes, needles)
-
Materials for sample collection (e.g., blood collection tubes, tissue homogenization)
-
qRT-PCR or plaque assay for viral load determination
Procedure:
-
Animal Model Selection: Choose an appropriate mouse model. Neonatal mice are highly susceptible, while immunocompetent adult mice can model arthritis-like symptoms. Immunocompromised mice are used for severe disease models.
-
Virus Inoculation: Inoculate the mice with a specific dose of CHIKV, typically via subcutaneous or footpad injection.
-
Treatment Regimen: Administer the test compound and controls at predetermined time points (prophylactic, therapeutic) and dosages.
-
Monitoring: Monitor the mice daily for clinical signs of disease, such as weight loss, lethargy, and foot swelling.
-
Viremia and Viral Load: Collect blood samples at various time points to measure viremia. At the end of the study, harvest tissues (e.g., muscle, joints, spleen) to determine the viral load using qRT-PCR or plaque assays.
-
Efficacy Endpoints: The primary efficacy endpoints typically include a reduction in viral load in blood and tissues, improvement in clinical scores, and increased survival rates.
Conclusion and Future Directions
The in vivo studies presented in this guide underscore the significant therapeutic potential of N-2-thiazolyl-formamide analogues and related thiazole derivatives. The demonstrated efficacy in robust animal models of cancer, inflammation, and viral disease provides a strong rationale for their continued development.
Future research should focus on:
-
Head-to-head comparative studies of promising analogues to identify lead candidates with the best efficacy and safety profiles.
-
In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by these compounds.
-
Pharmacokinetic and toxicological profiling to assess their drug-like properties and potential for clinical translation.
By leveraging the insights from these preclinical in vivo models and adhering to rigorous experimental design, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.
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Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling. (n.d.). PubMed. [Link]
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Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. (2016). PubMed Central. [Link]
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Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling. (n.d.). PubMed Central. [Link]
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Adenovirus vectored IFN-α protects mice from lethal challenge of Chikungunya virus infection. (2020). PubMed Central. [Link]
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Defining Efficacy of Chikungunya Virus Candidate Vaccines: Different Endpoints Derived From the Virus—Cytokine—Ferritin (VCF) Model. (n.d.). Frontiers. [Link]
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Xenograft Tumor Assay Protocol. (n.d.). [Link]
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Telmisartan Restricts Chikungunya Virus Infection In Vitro and In Vivo through the AT1/PPAR-γ/MAPKs Pathways. (n.d.). PubMed Central. [Link]
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A Comparative Guide to the Reproducible Synthesis and Bioassay of N-(Thiazol-2-yl)formamide
For researchers, scientists, and professionals in drug development, the thiazole scaffold is a cornerstone of myriad therapeutic agents. Its prevalence in pharmaceuticals underscores the critical need for robust and reproducible synthetic routes and reliable bioassays to evaluate the biological potential of its derivatives. This guide provides an in-depth technical comparison of methodologies for the synthesis of a fundamental thiazole derivative, N-(thiazol-2-yl)formamide, and a critical analysis of bioassays to assess its activity. Our focus is on ensuring scientific integrity through reproducible, self-validating protocols.
Part 1: Synthesis of N-(Thiazol-2-yl)formamide: A Comparative Analysis
The introduction of a formyl group to the 2-amino position of the thiazole ring is a key transformation. The choice of formylating agent and reaction conditions significantly impacts yield, purity, and, most importantly, reproducibility. We will compare three common N-formylation methods.
Method 1: Acetic Formic Anhydride (AFA) - A Highly Efficient and Reproducible Approach
Acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is a potent formylating agent that offers rapid reaction times and high yields under mild conditions.[1] The enhanced electrophilicity of the formyl group in the mixed anhydride favors its transfer over the acetyl group.[2]
Detailed Protocol:
-
In situ Generation of Acetic Formic Anhydride:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add acetic anhydride (1.2 equivalents).
-
Cool the flask to -20°C using a suitable cooling bath (e.g., acetone/dry ice).
-
Slowly add formic acid (1.0 equivalent) dropwise with vigorous stirring.
-
Maintain the temperature at -20°C and stir for 20 minutes to ensure complete formation of the mixed anhydride.
-
-
N-Formylation of 2-Aminothiazole:
-
In a separate flame-dried flask, dissolve 2-aminothiazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the amine solution to -20°C.
-
Slowly transfer the pre-formed acetic formic anhydride solution to the amine solution via cannula or a pre-cooled syringe.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is often complete within 15-30 minutes.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
-
Causality Behind Experimental Choices: The in situ generation of AFA at low temperatures is crucial to prevent its decomposition.[3] The use of anhydrous conditions is paramount as AFA is highly moisture-sensitive. The choice of THF as a solvent is due to its inert nature and ability to dissolve both the amine and the anhydride.
Method 2: Formic Acid - A Greener, Catalyst-Free Alternative
Direct N-formylation using formic acid is an attractive, environmentally benign option.[4] This method can be performed under solvent-free conditions or in a high-boiling solvent to drive the reaction by removing water.
Detailed Protocol (Solvent-Free):
-
In a round-bottom flask, combine 2-aminothiazole (1.0 equivalent) and 85-90% aqueous formic acid (2.0 equivalents).
-
Heat the mixture to 80°C with stirring.
-
Monitor the reaction by TLC. Reaction times can vary from 2 to 8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices: Heating is necessary to drive the dehydration reaction between the amine and formic acid. The use of a slight excess of formic acid ensures the reaction goes to completion.
Method 3: Iodine-Catalyzed Formylation with Formic Acid
The addition of a catalytic amount of molecular iodine can significantly enhance the rate of N-formylation with formic acid, often allowing the reaction to proceed at a lower temperature and under solvent-free conditions. The proposed mechanism involves the in-situ generation of HI, which protonates formic acid, increasing its electrophilicity.
Detailed Protocol:
-
In a round-bottom flask, combine 2-aminothiazole (1.0 equivalent), formic acid (2.0 equivalents), and molecular iodine (0.05 equivalents).
-
Stir the mixture at 70°C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and dilute with a saturated solution of sodium thiosulfate to quench the excess iodine.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by column chromatography.
Causality Behind Experimental Choices: The catalytic amount of iodine is sufficient to accelerate the reaction without leading to significant side products. The work-up with sodium thiosulfate is essential to remove the iodine catalyst.
Comparative Synthesis Data
| Method | Reagents | Conditions | Typical Yield (%) | Reproducibility | Key Advantages | Key Disadvantages |
| Acetic Formic Anhydride | 2-Aminothiazole, Acetic Anhydride, Formic Acid | Anhydrous THF, -20°C, 15-30 min | >95%[1][5] | High | Rapid, high yield, mild conditions | Requires anhydrous conditions, moisture-sensitive |
| Formic Acid (Solvent-Free) | 2-Aminothiazole, Formic Acid | Neat, 80°C, 2-8 h | 80-90%[5] | Good | Green, simple procedure | Longer reaction times, requires heating |
| Iodine-Catalyzed | 2-Aminothiazole, Formic Acid, I₂ | Neat, 70°C, 1-3 h | 90-95% | Good | Catalytic, faster than uncatalyzed formic acid method | Requires catalyst removal |
Visualization of Synthetic Workflow
References
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 2023. [Link]
-
Reproducibility of Control Strains for Antibiotic Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 1973. [Link]
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Center for Biotechnology Information. [Link]
-
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate. [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering, 2023. [Link]
-
Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synfacts, 2010. [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI, 2021. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 2021. [Link]
-
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. National Center for Biotechnology Information, 2011. [Link]
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How can I get good reproducibility in my MTT? ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI, 2022. [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI, 2020. [Link]
-
Cytotoxicity of the synthetic compounds. MTT assays of cell viability... ResearchGate. [Link]
-
Synthesis and antimicrobial evaluation of substituted thiazole compounds. ResearchGate. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 2023. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 2023. [Link]
-
In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. SpringerLink. [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. ResearchGate. [Link]
-
Formylation of Amines with Acetic Formic Anhydride. Reddit. [Link]
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. [Link]
-
Formylation of Amines. MDPI, 2014. [Link]
-
N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of N-Thiazolyl Formamides
A Note on Chemical Nomenclature: The query for "Formamide, N-2-thiazolyl-" describes a chemical substructure rather than a specific, registered compound. This guide will proceed by establishing disposal protocols based on the known hazards of the formamide functional group and related thiazole derivatives. The principles outlined here are grounded in the safe handling of hazardous organic amides, with formamide itself serving as a primary reference due to its well-documented toxicological profile.
Primary Directive: Before proceeding with any handling or disposal, you must consult the specific Safety Data Sheet (SDS) for the exact N-thiazolyl formamide derivative you are using. The SDS is the ultimate legal and safety authority for any chemical.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is critical to appreciating the necessity of stringent disposal protocols. Formamide, the parent compound of this chemical class, is classified with significant health hazards that must be presumed to be potentially present in its derivatives until proven otherwise.
These hazards are the primary reason why N-thiazolyl formamides cannot be disposed of via standard laboratory drains or as regular solid waste.[1] The active functional groups present a clear risk to human health and the environment.
Table 1: Summary of Primary Hazards Associated with Formamide | Hazard Classification | Description | GHS Pictogram | Precautionary Statement Reference | | :--- | :--- | :---: | :--- | | Reproductive Toxicity | Category 1B: May damage fertility or the unborn child.[2][3][4][5] |
| P201, P202, P280, P308+P313[3] | | Carcinogenicity | Category 2: Suspected of causing cancer.[2][3] | | P201, P308+P313[3] | | Specific Target Organ Toxicity | May cause damage to organs (e.g., liver, kidney, blood) through prolonged or repeated exposure.[2][3] | | P260, P314 | | Irritant | Causes skin and serious eye irritation.[2] May cause respiratory irritation. | | P264, P280 |The causality is clear: due to the potential for severe, long-term health effects, environmental release must be strictly avoided. All waste streams containing this compound must be handled as regulated hazardous waste.[6][7]
Operational Protocol: From Benchtop to Disposal
This protocol provides a self-validating system for the safe segregation and disposal of waste containing N-thiazolyl formamide. All handling of the chemical and its waste must be conducted within a certified chemical fume hood.[8]
Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient. An enhanced level of protection is required due to the chemical's ability to be absorbed through the skin and its reproductive toxicity.[3]
-
Gloves: Nitrile gloves (double-gloving is recommended).
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A standard lab coat is required. Ensure it is buttoned.
-
Ventilation: All work must be confined to a properly functioning chemical fume hood.[8]
Spill and Decontamination Procedures
In case of a small spill within the fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.[3]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a soap and water solution.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[8]
Step-by-Step Disposal Workflow
The disposal of N-thiazolyl formamide is a regulated process. Adherence to these steps ensures compliance with EPA guidelines and institutional safety policies.[9][10]
Step 1: Designate as Hazardous Waste From the moment it is no longer needed, any quantity of N-thiazolyl formamide, including contaminated materials (e.g., pipette tips, absorbent pads), is classified as hazardous waste.[6] It must never be poured down the drain or placed in regular trash.[1][6]
Step 2: Select a Compatible Waste Container
-
Use a sealable, airtight, and chemically compatible container. High-density polyethylene (HDPE) or a glass bottle with a screw cap is appropriate.[9][11]
-
The container must be in good condition, with no cracks or deterioration.[11]
-
Do not use metal containers, as some amides can be corrosive to metals like copper and brass.[8][10]
Step 3: Label the Waste Container Immediately The moment the first drop of waste enters the container, it must be labeled.[9] The label must include:
-
The words "Hazardous Waste".[12]
-
The full chemical name: "Waste N-thiazolyl formamide" (specify your derivative).
-
An accurate list of all components and their approximate percentages, even non-hazardous ones like water or buffers.[11]
-
The relevant hazard pictograms (Health Hazard, Irritant).[12]
-
The date the waste was first added to the container.
Step 4: Store in a Satellite Accumulation Area (SAA)
-
The waste container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of the lab personnel.[9][11][12] This can be a labeled section of a bench in the fume hood or a designated secondary containment bin.
-
Segregation is critical. Store this waste away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[8][11][13]
-
Keep the waste container securely capped at all times, except when adding waste.[6][11]
Step 5: Arrange for Professional Disposal
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart for acutely toxic "P-listed" waste) in your SAA.[9]
-
Contact your institution's Environmental Health & Safety (EHS or OCRS) department to schedule a pickup of the full waste container.[6][9] They are responsible for the final transport and disposal according to federal and state regulations.[7][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of N-thiazolyl formamide waste.
Caption: Decision workflow for hazardous chemical waste disposal.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Managing Chemical Waste in the Lab. Lab Manager. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Formamide Standard Operating Procedure. Washington State University. [Link]
-
Safety Data Sheet - FORMAzol. Molecular Research Center, Inc. [Link]
-
Safety Data Sheet - Formamide. Harrell Industries. [Link]
-
Safety Data Sheet - Formamide. Carl ROTH. [Link]
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- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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- 13. canterbury.ac.nz [canterbury.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
